Imidazo[1,2-a]pyrazine-2-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-4-10-2-1-8-3-7(10)9-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBCAVPRXDSHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677805 | |
| Record name | Imidazo[1,2-a]pyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-15-8 | |
| Record name | Imidazo[1,2-a]pyrazine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-a]pyrazine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Imidazo[1,2-a]pyrazine-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Abstract
Imidazo[1,2-a]pyrazine-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its core attributes, designed for researchers, scientists, and professionals in the field. We will delve into its synthesis, physicochemical and spectroscopic properties, characteristic reactivity, and its strategic application in the design and discovery of novel therapeutic agents. The narrative is grounded in established scientific principles, offering field-proven insights and detailed experimental protocols to empower your research endeavors.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a nitrogen-bridged fused heterocycle that has garnered significant attention in medicinal chemistry. Regarded as a "privileged scaffold," its derivatives have demonstrated a remarkable breadth of biological activities. These include roles as anticancer[1], antimicrobial, antioxidant, anti-inflammatory, and phosphodiesterase inhibitors. The structural rigidity and unique electronic properties of this bicyclic system make it an ideal framework for developing targeted therapeutics.
The introduction of a carbaldehyde group at the 2-position of this scaffold creates this compound, a versatile intermediate. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of diverse molecular fragments and the construction of complex, biologically active molecules. This guide will illuminate the path from its synthesis to its application as a cornerstone in modern drug discovery.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis and analysis.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its constituent parts and related structures.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O | --INVALID-LINK-- |
| Molecular Weight | 147.13 g/mol | --INVALID-LINK-- |
| CAS Number | 1017782-15-8 | --INVALID-LINK-- |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound. Below are the expected spectral features based on the analysis of the parent scaffold and related derivatives.[1][2]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine and imidazole rings, as well as a characteristic downfield singlet for the aldehydic proton (typically δ 9-10 ppm).
-
¹³C NMR: The carbon NMR spectrum will feature signals for the sp²-hybridized carbons of the heterocyclic rings and a highly deshielded signal for the carbonyl carbon of the aldehyde group (typically δ 180-200 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group (around 1680-1700 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, which is a key indicator of its identity.
Synthesis of this compound
General Synthetic Approach: The Tschitschibabin Reaction
The most common route to the imidazo[1,2-a]pyrazine core is a variation of the Tschitschibabin reaction. This involves the reaction of a 2-aminopyrazine with an α-halocarbonyl compound, leading to the formation of the fused imidazole ring. For the synthesis of the 2-carbaldehyde, a suitable α-halocarbonyl precursor bearing a protected aldehyde or a group that can be readily converted to an aldehyde would be required.
A plausible synthetic route is outlined below:
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on known transformations of similar heterocyclic systems.
Step 1: Synthesis of 2-(diethoxymethyl)imidazo[1,2-a]pyrazine
-
To a solution of 2-aminopyrazine (1.0 eq) in anhydrous ethanol, add bromoacetaldehyde diethyl acetal (1.1 eq).
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the acetal intermediate.
Step 2: Hydrolysis to this compound
-
Dissolve the 2-(diethoxymethyl)imidazo[1,2-a]pyrazine intermediate in a mixture of acetic acid and water.
-
Heat the solution at a moderate temperature (e.g., 60-80 °C) for 1-3 hours, monitoring the deprotection by TLC.
-
After completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the electrophilic nature of the aldehyde group, making it a valuable precursor for a variety of synthetic transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3] this compound is an excellent substrate for this reaction, allowing for the formation of α,β-unsaturated systems, which are themselves versatile intermediates.
Caption: Knoevenagel condensation of this compound.
This reaction is crucial for extending the conjugation of the heterocyclic system and for introducing functionalities that can participate in further reactions, such as Michael additions or cycloadditions.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. It involves the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.
Caption: Reductive amination of this compound.
This transformation is widely used in drug discovery to introduce a variety of amine-containing side chains, which can modulate the pharmacological properties of the molecule, such as its solubility, basicity, and ability to form hydrogen bonds with biological targets.
Wittig Reaction and Related Olefinations
The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction) provide a reliable method for converting the aldehyde into an alkene with control over the stereochemistry of the double bond. This allows for the introduction of vinyl, aryl, or other unsaturated moieties at the 2-position of the imidazo[1,2-a]pyrazine core.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The synthetic versatility of this compound makes it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization.
Synthesis of Kinase Inhibitors
The imidazo[1,2-a]pyrazine scaffold has been identified as a core structure in a number of kinase inhibitors. The aldehyde at the 2-position can be elaborated into various side chains that can interact with specific residues in the ATP-binding pocket of kinases, leading to potent and selective inhibition.
Development of Anticancer Agents
Derivatives of imidazo[1,2-a]pyrazine have shown promising anticancer activity, for instance, as tubulin polymerization inhibitors.[4] The 2-carbaldehyde can be used to introduce pharmacophores that enhance the cytotoxic activity and improve the pharmacokinetic profile of these compounds.
Antimicrobial Drug Discovery
The scaffold is also being explored for the development of novel antimicrobial agents. The aldehyde can be converted into various functional groups that can target essential enzymes or cellular processes in bacteria and fungi, offering a potential solution to the growing problem of antimicrobial resistance.
Conclusion
This compound stands out as a strategically important and highly versatile building block in the synthesis of biologically active molecules. Its straightforward, albeit not widely documented, synthesis and the rich chemistry of its aldehyde group provide a robust platform for the generation of diverse chemical libraries. For researchers and scientists in drug development, a deep understanding of the synthesis, properties, and reactivity of this compound is key to unlocking the full potential of the imidazo[1,2-a]pyrazine scaffold in the quest for novel and effective therapeutics.
References
An In-Depth Technical Guide to Imidazo[1,2-a]pyrazine-2-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse functionalization and interaction with various biological targets. This guide focuses on a key derivative, Imidazo[1,2-a]pyrazine-2-carbaldehyde , a versatile building block for the synthesis of novel therapeutic agents.
CAS Number: 1017782-15-8 Molecular Formula: C₇H₅N₃O Appearance: Yellow Solid
This technical guide will provide a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering insights for researchers engaged in drug discovery and development.
Synthesis of this compound: A Proposed Protocol
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic route can be extrapolated from established methods for the synthesis of the imidazo[1,2-a]pyrazine scaffold. The most common and effective approach involves the condensation of an aminopyrazine with an α-halocarbonyl compound.[1]
Proposed Synthetic Pathway:
The synthesis can be envisioned as a two-step process starting from commercially available 2-aminopyrazine.
Step 1: Formation of the Imidazo[1,2-a]pyrazine core.
This step involves the reaction of 2-aminopyrazine with a suitable three-carbon α,β-dicarbonyl equivalent. A common and effective reagent for this transformation is 2-bromo- or 2-chloro-malondialdehyde. The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of 2-aminopyrazine onto one of the aldehyde carbons, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system.
Step 2: Introduction of the 2-carbaldehyde group.
The introduction of the aldehyde functionality at the C2 position can be achieved through various methods. One plausible approach is the Vilsmeier-Haack reaction on the imidazo[1,2-a]pyrazine core. This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as an electrophile to formylate the electron-rich imidazole ring. The C2 position is generally susceptible to electrophilic attack in this heterocyclic system.
Detailed Experimental Protocol (Proposed):
Materials:
-
2-Aminopyrazine
-
2-Bromomalondialdehyde (or a suitable precursor)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
Part A: Synthesis of Imidazo[1,2-a]pyrazine
-
To a solution of 2-aminopyrazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
To this suspension, add a solution of 2-bromomalondialdehyde (1.1 eq) in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford imidazo[1,2-a]pyrazine.
Part B: Synthesis of this compound
-
In a flame-dried flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (3.0 eq) in dichloromethane to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 eq) to the cooled DMF solution and stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of imidazo[1,2-a]pyrazine (1.0 eq) in dichloromethane to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield this compound as a yellow solid.
Causality of Experimental Choices:
-
Sodium bicarbonate: Acts as a base to neutralize the hydrobromic acid formed during the condensation reaction, driving the reaction to completion.
-
Ethanol: A suitable polar protic solvent for the condensation reaction.
-
Vilsmeier-Haack Reaction: A classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.
-
Inert atmosphere: Necessary for the Vilsmeier-Haack reaction to prevent the reaction of the reagents with atmospheric moisture.
-
Column chromatography: A standard purification technique to isolate the desired product from byproducts and unreacted starting materials.
Caption: Proposed synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected physicochemical properties and key spectroscopic data, based on the analysis of closely related imidazo[1,2-a]pyrazine derivatives.[2]
| Property | Expected Value/Characteristics |
| Appearance | Yellow Solid |
| Molecular Weight | 147.14 g/mol |
| Purity | >95% (as determined by HPLC and NMR) |
| Storage | Store at 0-5°C under an inert atmosphere. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.5-10.0 (s, 1H, -CHO), 8.0-9.0 (m, 3H, Ar-H), 7.5-8.0 (m, 1H, Ar-H). The exact chemical shifts will depend on the specific substitution pattern. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 180-190 (C=O), 140-150 (Ar-C), 110-130 (Ar-CH). The aldehydic carbon will be significantly downfield. |
| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~1680-1660 (C=O stretch, aldehyde), ~1600-1450 (C=C and C=N stretches). |
| Mass Spectrometry (ESI+) | m/z: 148.05 [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the design of kinase inhibitors. The aldehyde functionality at the C2 position of this compound makes it an exceptionally valuable intermediate for the construction of diverse compound libraries for screening against various therapeutic targets.
Role as a Synthetic Intermediate:
The aldehyde group is a versatile functional handle that can participate in a wide range of chemical transformations, including:
-
Reductive Amination: To introduce diverse amine-containing side chains, which can modulate solubility, cell permeability, and target engagement.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, allowing for the extension of the molecule and the introduction of new pharmacophoric elements.
-
Condensation Reactions: With various nucleophiles (e.g., hydrazines, hydroxylamines) to generate a variety of heterocyclic systems.
-
Oxidation: To the corresponding carboxylic acid, which can then be converted to amides, esters, and other derivatives.
Caption: Versatility of this compound as a synthetic intermediate.
Biological Targets and Therapeutic Potential:
Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown potent inhibitory activity against a range of kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. Some of the key kinase targets include:
-
Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Inhibitors of Aurora kinases are being investigated as anti-cancer agents.[3]
-
p38 MAP Kinase: A key enzyme in the inflammatory response pathway. Inhibitors have potential as anti-inflammatory drugs.
-
Tyrosine Kinases: A large family of enzymes involved in cell signaling. Dysregulation of tyrosine kinases is a hallmark of many cancers.
The ability to rapidly generate a library of diverse molecules from this compound allows for efficient structure-activity relationship (SAR) studies, accelerating the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a high-value chemical entity for researchers in the field of drug discovery. Its straightforward, albeit not widely documented, synthesis and the versatility of its aldehyde functional group make it an ideal starting point for the development of novel therapeutics. The proven track record of the imidazo[1,2-a]pyrazine scaffold against key biological targets, particularly kinases, underscores the potential of its 2-carbaldehyde derivative as a critical building block in the quest for new and effective medicines. This guide provides a foundational understanding to empower scientists to leverage this important molecule in their research endeavors.
References
The Imidazopyrazine Core: A Technical Guide to its Discovery and Therapeutic Evolution
Abstract
The imidazopyrazine scaffold, a nitrogen-rich heterocyclic system, represents a cornerstone in modern medicinal chemistry. Its journey from a subject of early 20th-century synthetic exploration to the central component of blockbuster therapeutics is a compelling narrative of scientific inquiry, serendipity, and rational drug design. This guide provides an in-depth technical exploration of the discovery and history of imidazopyrazine compounds. We will trace the initial synthetic breakthroughs, including the foundational Tschitschibabin reaction, and follow the scaffold's evolution into a "privileged structure" in drug discovery. Particular focus is given to the landmark development of imidazopyrazine-based non-benzodiazepine hypnotics, such as zolpidem, detailing the structure-activity relationship studies that optimized their selectivity for GABA-A receptor subtypes. Furthermore, this guide will cover the diversification of this versatile core into other therapeutic areas and conclude with a look at its future potential.
The Genesis of a Scaffold: Foundational Synthesis
The story of the imidazopyrazine ring system begins not with a flash of biological insight, but in the crucible of classical organic chemistry. The intellectual framework for its creation was largely established by the work of Russian chemist Aleksei Yevgen'evich Chichibabin (Tschitschibabin) in the early 20th century. While his most famous reaction, reported in 1924, was for the synthesis of pyridine rings from aldehydes and ammonia, his explorations into the reactivity of aminopyridines and related aza-heterocycles laid the essential groundwork.[1][2]
The classical synthesis of the imidazo[1,2-a]pyrazine core is a direct extension of this chemistry, typically involving the condensation reaction between an aminopyrazine and an α-halocarbonyl compound.[3] This reaction, a variation of the Tschitschibabin reaction for imidazo[1,2-a]pyridines, provides a robust and versatile entry point to the bicyclic system.
Protocol 1: General Synthesis of an Imidazo[1,2-a]pyrazine Scaffold
This protocol describes a representative synthesis based on the condensation of 2-aminopyrazine with an α-bromoketone.
Materials:
-
2-aminopyrazine
-
α-bromoacetophenone (or other α-halocarbonyl compound)
-
Anhydrous ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyrazine (1.0 equivalent) in anhydrous ethanol.
-
Addition of Reagents: Add the α-bromoacetophenone (1.1 equivalents) to the solution. Subsequently, add sodium bicarbonate (2.0 equivalents) to act as a base to neutralize the HBr byproduct.
-
Reaction: Heat the mixture to reflux. The reaction progress should be monitored by TLC, observing the consumption of the 2-aminopyrazine starting material. This typically takes 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.
-
Isolation: The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure imidazo[1,2-a]pyrazine product.
Causality of Experimental Choices:
-
Ethanol as Solvent: Chosen for its ability to dissolve both reactants and for its suitable boiling point for reflux.
-
Sodium Bicarbonate: A mild base is used to prevent the protonation of the starting aminopyrazine, which would render it non-nucleophilic, and to neutralize the acid generated during the reaction, driving the equilibrium towards the product.
-
Excess α-halocarbonyl: A slight excess ensures the complete consumption of the more valuable aminopyrazine.
Caption: Generalized Tschitschibabin-type synthesis of the imidazopyrazine core.
For decades, the imidazopyrazine scaffold remained largely a subject of academic interest, with studies focusing on its synthesis and basic chemical properties.[4] However, the inherent drug-like properties of this nitrogen-containing heterocycle—its rigidity, ability to participate in hydrogen bonding, and metabolic stability—made it an attractive scaffold for medicinal chemists.[5]
The Paradigm Shift: Targeting the Central Nervous System
The mid-20th century was the era of barbiturates and benzodiazepines for treating anxiety and insomnia.[6] While effective, these drugs were plagued by significant side effects, including dependence, withdrawal symptoms, and a risk of overdose. This created a major therapeutic need for safer alternatives. The scientific community hypothesized that it might be possible to separate the desired hypnotic/anxiolytic effects from the undesirable side effects by targeting specific subtypes of the γ-aminobutyric acid type A (GABA-A) receptor, the primary target of benzodiazepines.[7]
GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the brain.[7] They are pentameric structures composed of different subunits (e.g., α, β, γ). Crucially, research revealed that different subunit combinations were associated with different physiological effects:
-
α1-containing receptors: Primarily mediate sedation and hypnosis.[8]
-
α2/α3-containing receptors: Primarily mediate anxiolytic effects.[8]
This understanding was the catalyst for a new era of drug discovery: the search for non-benzodiazepine compounds that could act as positive allosteric modulators at the benzodiazepine binding site of the GABA-A receptor, but with greater selectivity for the α1 subtype.[8]
The "Z-Drug" Revolution: Zolpidem and the Rise of Imidazopyridines
The breakthrough came from researchers at the French pharmaceutical company Synthélabo Recherche. In the early 1980s, they synthesized a series of imidazo[1,2-a]pyridine compounds, a class of molecules structurally distinct from benzodiazepines.[9] Their research culminated in the discovery of zolpidem .
Zolpidem (marketed as Ambien) demonstrated a remarkable pharmacological profile: it bound with high affinity to the benzodiazepine site on GABA-A receptors but showed a significant preference for receptors containing the α1 subunit.[9][10] This selectivity was precisely what the field had been searching for. First synthesized in the early 1980s and approved by the U.S. FDA in 1992, zolpidem quickly became a first-line treatment for insomnia.[9][10][11]
The development of zolpidem was a triumph of rational drug design, guided by meticulous structure-activity relationship (SAR) studies.
References
- 1. thieme.de [thieme.de]
- 2. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
- 5. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. museumoflost.com [museumoflost.com]
- 7. researchgate.net [researchgate.net]
- 8. Searching for perfect sleep: the continuing evolution of GABAA receptor modulators as hypnotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 10. droracle.ai [droracle.ai]
- 11. Empower Sleep [empowersleep.com]
Spectroscopic Characterization of Imidazo[1,2-a]pyrazine-2-carbaldehyde: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Imidazo[1,2-a]pyrazine-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The unique electronic properties and potential for diverse functionalization make a thorough understanding of its structural and spectroscopic characteristics essential for researchers, scientists, and drug development professionals. This document synthesizes data from published literature on closely related analogues and predictive models to offer a comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
This compound belongs to a class of nitrogen-containing fused heterocyclic compounds. The core structure consists of an imidazole ring fused to a pyrazine ring. The presence of the aldehyde group at the 2-position significantly influences the electronic distribution within the bicyclic system, which is reflected in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aldehyde proton and the protons on the bicyclic ring system. Based on data from related imidazo[1,2-a]pyrazine derivatives, the aromatic protons are typically deshielded due to the electronegativity of the nitrogen atoms and the ring currents.[1]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| CHO | 9.5 - 10.5 | Singlet (s) | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group. |
| H-3 | 8.0 - 8.5 | Singlet (s) | This proton is on the imidazole portion of the ring. |
| H-5 | 8.8 - 9.2 | Doublet (d) or Singlet (s) | Protons on the pyrazine ring are significantly deshielded.[1] |
| H-6 | 7.8 - 8.2 | Doublet of doublets (dd) or Multiplet (m) | Coupling with adjacent protons on the pyrazine ring will influence the multiplicity. |
| H-8 | 7.9 - 8.4 | Doublet (d) or Singlet (s) | The chemical shift is influenced by the adjacent nitrogen atom.[1] |
Note: Predicted values are based on the analysis of substituted imidazo[1,2-a]pyrazine derivatives and general principles of NMR spectroscopy. The exact chemical shifts and coupling constants would need to be confirmed experimentally.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon of the aldehyde is expected to be the most downfield signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | 185 - 195 | The aldehyde carbonyl carbon is characteristically found in this region. |
| C-2 | 145 - 155 | The carbon atom attached to the aldehyde group. |
| C-3 | 110 - 120 | Carbon in the imidazole ring. |
| C-5 | 140 - 145 | Pyrazine ring carbon. |
| C-6 | 125 - 135 | Pyrazine ring carbon. |
| C-8 | 115 - 125 | Pyrazine ring carbon. |
| C-8a | 130 - 140 | Bridgehead carbon. |
Note: These are estimated chemical shifts and can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong | This is a key diagnostic peak for the aldehyde functionality. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Associated with the protons on the imidazopyrazine ring. |
| C=N Stretch | 1500 - 1650 | Medium to Strong | Characteristic of the fused heterocyclic ring system. |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium | Multiple bands are expected in this region due to the aromatic nature of the rings. |
Experimental Protocol: Acquiring an IR Spectrum
A standard and reliable method for obtaining a high-quality IR spectrum of a solid sample like this compound is through the use of an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is a fine, dry powder. No extensive sample preparation is required for ATR-FTIR.
-
Instrument Setup:
-
Power on the FTIR spectrometer and allow it to stabilize.
-
Perform a background scan to account for atmospheric H₂O and CO₂.
-
-
Sample Analysis:
-
Place a small amount of the powdered sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum should be baseline corrected if necessary.
-
Label the significant peaks corresponding to the key functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, the molecular ion peak ([M]⁺) would be a key indicator of its mass.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₇H₅N₃O
-
Monoisotopic Mass: 147.0433 g/mol [2]
-
Expected Molecular Ion Peak (m/z): The primary peak in the mass spectrum should correspond to the molecular ion [M]⁺ at m/z 147.
-
Fragmentation Pattern: Common fragmentation pathways for such aldehydes may involve the loss of the CHO group (M-29) or CO (M-28), leading to significant fragment ions at m/z 118 and 119, respectively.
Experimental Workflow: Electrospray Ionization Mass Spectrometry (ESI-MS)
Caption: A typical workflow for acquiring an ESI-Mass Spectrum.
Conclusion
The spectroscopic data presented in this guide provide a foundational understanding of the structural characteristics of this compound. The predicted NMR chemical shifts, characteristic IR absorption bands, and expected mass spectrometric fragmentation patterns serve as a valuable reference for researchers working on the synthesis, characterization, and application of this important class of heterocyclic compounds. Experimental verification of these spectroscopic features is crucial for unambiguous structural confirmation and for building a comprehensive library of data for imidazo[1,2-a]pyrazine derivatives.
References
Physical and chemical properties of Imidazo[1,2-a]pyrazine-2-carbaldehyde
An In-Depth Technical Guide to Imidazo[1,2-a]pyrazine-2-carbaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physical and chemical properties, spectral characteristics, reactivity, and its role as a versatile building block in the synthesis of pharmacologically active molecules.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a fused bicyclic 5,6 heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1] These structures are nitrogen-bridged heterocyclic compounds that serve as structural analogs of purines, bestowing upon them a wide array of biological activities. Derivatives of this scaffold have demonstrated potential as antibacterial, anti-inflammatory, antiviral, and kinase-inhibiting agents.[2][3][4]
This compound (CAS No. 1017782-15-8) is a key derivative, featuring a reactive aldehyde group at the 2-position. This functional group serves as a versatile chemical handle for further molecular elaboration, making it an invaluable starting material for constructing libraries of novel compounds for drug discovery programs.
Caption: Chemical Structure of this compound.
Physicochemical and Computed Properties
The fundamental physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility and stability to reactivity and formulation. The properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1017782-15-8 | [5][6] |
| Molecular Formula | C₇H₅N₃O | [6][7] |
| Molecular Weight | 147.14 g/mol | [6] |
| Physical Form | Yellow Solid | [6] |
| Purity | ≥95% | [6] |
| Predicted Density | 1.39 ± 0.1 g/cm³ | |
| Predicted pKa | 0.85 ± 0.30 | |
| InChI Key | YJBCAVPRXDSHGZ-UHFFFAOYSA-N | [6] |
| Storage Conditions | 0-5°C, under inert gas | [6] |
Expert Insight: The predicted low pKa value suggests that the imidazopyrazine ring system is weakly basic. The nitrogen atoms' lone pairs are delocalized within the aromatic system, reducing their availability for protonation. This has implications for its behavior in physiological pH and for designing salt-formation strategies in drug development. The recommended storage under inert gas and refrigeration indicates potential sensitivity to oxidation or degradation under ambient conditions.
Spectral Characterization: A Validating System
Accurate structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the analysis of related imidazo[1,2-a]pyrazine structures, the following spectral features are anticipated.[2]
-
¹H NMR: The proton spectrum will be characterized by distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The aldehyde proton (-CHO) is expected to be the most deshielded singlet, appearing far downfield (δ 9.5-10.5 ppm) due to the electron-withdrawing nature of the carbonyl group. The protons on the pyrazine and imidazole rings will appear as singlets or doublets, with their specific chemical shifts influenced by the electronic environment of the fused ring system.
-
¹³C NMR: The carbon spectrum will show a characteristic signal for the aldehyde carbonyl carbon in the highly deshielded region (δ 180-195 ppm). The remaining aromatic carbons of the heterocyclic core will resonate between δ 110-155 ppm.[2][8]
Infrared (IR) Spectroscopy
IR spectroscopy is essential for confirming the presence of key functional groups.
-
A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aromatic aldehyde.
-
C=N stretching vibrations from the fused imidazole and pyrazine rings are expected to appear in the 1500-1650 cm⁻¹ region.
-
C-H stretching vibrations for the aromatic protons will be observed above 3000 cm⁻¹ .
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the most accurate confirmation of the elemental composition.
-
For the molecular formula C₇H₅N₃O, the expected exact mass for the protonated molecule [M+H]⁺ is approximately 148.0505 .[7] Observation of this ion with high mass accuracy (typically <5 ppm error) provides definitive confirmation of the compound's identity.
Caption: Workflow for structural validation of the target compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the interplay between the electron-deficient heterocyclic core and the versatile aldehyde functional group.
Reactivity of the Heterocyclic Core
The imidazo[1,2-a]pyrazine ring system is generally electron-deficient. Studies on the parent scaffold show it undergoes electrophilic substitution, such as bromination, preferentially at the C-3 position, which has the highest electron density within the imidazole moiety.[9]
Reactivity of the Aldehyde Group
The aldehyde at the C-2 position is the primary site for synthetic diversification. It can undergo a wide range of classical aldehyde reactions, including:
-
Oxidation: Conversion to the corresponding carboxylic acid, Imidazo[1,2-a]pyrazine-2-carboxylic acid.
-
Reduction: Formation of the primary alcohol, (Imidazo[1,2-a]pyrazin-2-yl)methanol.
-
Reductive Amination: A powerful method to introduce diverse amine functionalities, leading to the synthesis of large libraries of secondary and tertiary amines for structure-activity relationship (SAR) studies.
-
Wittig Reaction and related olefination: To form carbon-carbon double bonds, extending the molecular framework.
-
Condensation Reactions: With active methylene compounds or other nucleophiles to form more complex heterocyclic systems.
This synthetic versatility is a cornerstone of its value in drug discovery, allowing for systematic modification of the scaffold to optimize biological activity and pharmacokinetic properties.[10]
Synthesis Protocol
The synthesis of imidazo[1,2-a]pyrazines typically involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[2][11] The following represents a generalized, authoritative protocol for the synthesis of the title compound.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. 1017782-15-8 this compound AKSci 0464AA [aksci.com]
- 6. This compound | 1017782-15-8 [sigmaaldrich.com]
- 7. PubChemLite - Imidazo[1,2-a]pyrazine-3-carbaldehyde (C7H5N3O) [pubchemlite.lcsb.uni.lu]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
- 10. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. SYNTHESIS OF IMIDAZO[1,2-<i>a</i>]PYRAZINE AND IMIDAZO[1,2-<i>a</i>]PYRIMIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Introduction: The Imidazopyrazine Scaffold - A Privileged Core in Medicinal Chemistry
An In-Depth Technical Guide to the Potential Biological Activities of Imidazopyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern drug discovery is characterized by the pursuit of novel molecular scaffolds that offer both structural versatility and potent biological activity. Among these, the imidazopyrazine core, a fused heterocyclic system comprising an imidazole ring fused to a pyrazine ring, has emerged as a "privileged scaffold." Its structural rigidity, coupled with the strategic placement of nitrogen atoms, endows it with the ability to form a variety of intermolecular interactions, including hydrogen bonds and π-π stacking, with diverse biological targets. This versatility has made imidazopyrazine derivatives promising candidates in the development of therapeutic agents across multiple disease areas, including oncology, virology, and neurology.[1][2] This guide provides a comprehensive overview of the significant biological activities of these derivatives, delving into their mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for their evaluation.
Caption: Core chemical scaffold of imidazo[1,2-a]pyrazine.
Part 1: Anticancer Activity - Targeting the Engines of Malignancy
Imidazopyrazine derivatives have demonstrated significant potential as anticancer agents, acting on a wide range of molecular targets crucial for tumor growth and survival.[3] Their mechanisms often involve the inhibition of key cellular signaling pathways that are frequently dysregulated in cancer.
Mechanism of Action: Kinase Inhibition and Pathway Modulation
A primary mechanism through which imidazopyrazine derivatives exert their anticancer effects is the inhibition of protein kinases.[4][5] These enzymes are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers.
-
Kinase Inhibition: Derivatives have been developed as potent inhibitors of several kinases, including Aurora kinases (essential for mitosis), PI3K (a central node in cell growth and survival pathways), c-Met (a receptor tyrosine kinase involved in invasion and metastasis), and cyclin-dependent kinases (CDKs) like CDK9, which regulate transcription.[2][6][7][8][9] For instance, certain 8-morpholinoimidazo[1,2-a]pyrazine derivatives show potent inhibitory activity against PI3Kα kinase.[6]
-
Wnt/β-catenin Signaling: Some imidazopyridine (a related scaffold) derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and is often hyperactivated in cancers like breast cancer.[10]
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of select imidazopyrazine derivatives.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | Target/Mechanism | IC50 / GI50 (µM) | Reference |
| Imidazo[1,2-a]pyrazines | A549, PC-3, MCF-7 | PI3Kα Kinase | 6.39 - 74.9 | [6] |
| Imidazo[1,2-a]pyridine | Hep-2, HepG2, MCF-7 | General Cytotoxicity | 11 - 13 | [11] |
| Imidazopyrimidine | MCF-7, T-47D | Apoptosis Induction | 6.72 - 14.36 | [12] |
| Imidazo[1,2-a]pyridine | EBC-1 (c-Met addicted) | c-Met Kinase | 0.045 | [8] |
| Imadazopyrazines | HCT116, K652, MCF7 | CDK9 Kinase | 0.18 - 1.78 | [9] |
Experimental Protocol: Assessing Anticancer Activity (MTT Assay)
A foundational method to determine the cytotoxic effect of novel compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[13]
Objective: To determine the concentration at which an imidazopyrazine derivative reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Imidazopyrazine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazopyrazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (DMSO at the same concentration as the highest compound dose) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[14][15]
Part 2: Antiviral Activity - Combating Viral Pathogens
The unique structural features of imidazopyrazine derivatives also make them attractive candidates for the development of antiviral agents. Research has highlighted their efficacy against several significant human pathogens.
Mechanism of Action: Targeting Viral Proteins and Processes
These compounds can interfere with various stages of the viral life cycle, from entry into the host cell to the replication of viral genetic material.[16]
-
Influenza Virus: An imidazo[1,2-a]pyrazine derivative, designated A4, has been identified as a potent inhibitor of influenza A and B viruses.[17][18] Its mechanism involves binding directly to the viral nucleoprotein (NP), inducing its clustering and preventing its crucial transport into the nucleus, thereby halting viral replication.[17][18] This mechanism is effective even against oseltamivir-resistant strains.[17]
-
Respiratory Syncytial Virus (RSV): Imidazopyridine derivatives have been developed as highly potent RSV fusion inhibitors.[19] They block the initial step of viral entry by preventing the fusion of the viral envelope with the host cell membrane.[19]
Caption: Simplified viral life cycle showing inhibition points for RSV and Influenza by imidazo-scaffold derivatives.
Quantitative Data: In Vitro Antiviral Efficacy
The potency of antiviral compounds is measured by their effective concentration (EC50) or IC50, which is the concentration required to inhibit viral activity by 50%.
| Compound Class | Virus | Target/Mechanism | EC50 / IC50 | Reference |
| Imidazo[1,2-a]pyrazine (A4) | Influenza A (H1N1) | Nucleoprotein (NP) | 3.19 µM | [17] |
| Imidazo[1,2-a]pyrazine (A4) | Influenza B (Yamagata) | Nucleoprotein (NP) | 2.99 µM | [17] |
| Imidazo[1,2-a]pyrazine (A4) | Influenza A (H1N1, Oseltamivir-resistant) | Nucleoprotein (NP) | 1.67 µM | [17] |
| Imidazopyridine (8jm) | Respiratory Syncytial Virus (RSV) | Fusion Inhibition | 3 nM | [19] |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard for quantifying the effect of a compound on the replication of plaque-forming viruses.[20][21]
Objective: To determine the concentration of an imidazopyrazine derivative that reduces the number of viral plaques by 50% (IC50).
Materials:
-
Host cell line susceptible to the virus (e.g., HEp-2 for RSV, MDCK for Influenza)
-
Virus stock with a known titer (PFU/mL)
-
6-well or 12-well cell culture plates
-
Infection medium (serum-free medium)
-
Overlay medium (e.g., medium with 0.5% methylcellulose or agarose)
-
Imidazopyrazine derivative stock solution
-
Crystal violet staining solution
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer within 24 hours.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound in infection medium. Dilute the virus stock to a concentration that will produce 50-100 plaques per well.
-
Infection: Aspirate the growth medium from the cell monolayers. Wash once with PBS. Infect the cells with the prepared virus dilution for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum. Add the overlay medium containing the different concentrations of the imidazopyrazine derivative (or vehicle control).
-
Incubation: Incubate the plates at 37°C, 5% CO2 for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining and Visualization: Aspirate the overlay medium. Fix the cells (e.g., with 4% formaldehyde) and then stain with crystal violet solution. The stain will color the living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.
-
Data Acquisition: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of reduction against the log of the compound concentration.[22]
Part 3: Anti-inflammatory Activity - Modulating the Immune Response
Chronic inflammation is an underlying factor in numerous diseases. Imidazopyrazine derivatives have shown promise as anti-inflammatory agents by targeting key components of the inflammatory cascade.[23][24][25]
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of these compounds are achieved by inhibiting the production and action of pro-inflammatory molecules.
-
Enzyme Inhibition: Certain derivatives act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[26] Others have been found to inhibit fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids, which have anti-inflammatory properties.[23]
-
Cytokine and NO Suppression: Imidazopyrazines can suppress the production of pro-inflammatory mediators like nitric oxide (NO), which is produced in large amounts during inflammation.[27]
Experimental Protocol: LPS-Induced TNF-α Release Assay
This in vitro assay is a common method for screening compounds for anti-inflammatory activity by measuring their ability to inhibit cytokine release from immune cells.[28]
Objective: To evaluate the ability of an imidazopyrazine derivative to inhibit the release of the pro-inflammatory cytokine TNF-α from monocytic cells stimulated with lipopolysaccharide (LPS).
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (if using THP-1)
-
Lipopolysaccharide (LPS) from E. coli
-
Imidazopyrazine derivative stock solution
-
Human TNF-α ELISA kit
Step-by-Step Methodology:
-
Cell Differentiation (for THP-1): Seed THP-1 cells in a 96-well plate and treat with PMA (e.g., 50 ng/mL) for 48 hours to differentiate them into macrophage-like cells. Wash the cells to remove PMA and rest them in fresh medium for 24 hours.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the imidazopyrazine derivative. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include control wells (cells only, cells + vehicle + LPS).
-
Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO2.[28]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Data Acquisition (ELISA): Quantify the amount of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value.
Part 4: Central Nervous System (CNS) Activity
The development of drugs for CNS disorders is particularly challenging due to the blood-brain barrier (BBB), which restricts the entry of most molecules into the brain.[29][30] Nevertheless, imidazopyrazine derivatives have been identified with potential therapeutic applications for CNS conditions.
Mechanism of Action and CNS Penetration
-
Neuroprotection: A series of C-5 substituted imidazo[1,5-a]pyrazine derivatives were developed as potent inhibitors of the c-Src kinase.[31] One compound demonstrated significant neuroprotective efficacy in rat models of acute ischemic stroke and showed remarkable CNS penetration.[31]
-
Assessing BBB Penetration: For a compound to be effective in the CNS, it must cross the BBB. The ability of a compound to do so is often predicted using in silico models (like CNS MPO scores) and confirmed with in vitro assays.[32][33][34]
Caption: A streamlined workflow for the discovery and validation of CNS-active imidazopyrazine derivatives.
Experimental Protocol: In Vitro Blood-Brain Barrier (MDCK-MDR1) Assay
This assay is widely used to estimate a compound's permeability and to determine if it is a substrate for the P-glycoprotein (P-gp/MDR1) efflux transporter, a key component of the BBB.[29][32]
Objective: To measure the bidirectional permeability of an imidazopyrazine derivative across a cell monolayer expressing the human P-gp efflux pump.
Materials:
-
MDCK-MDR1 cell line (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Imidazopyrazine derivative
-
LC-MS/MS for compound quantification
Step-by-Step Methodology:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the Transwell® inserts at a high density. Culture for 4-7 days until a confluent, polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Permeability Assay (Apical to Basolateral - A-to-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound (at a known concentration, e.g., 10 µM) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specific time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B-to-A):
-
Perform the same procedure but add the compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in all collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A).
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
An ER significantly greater than 2 suggests the compound is a substrate for P-gp efflux and may have difficulty penetrating the BBB.[32]
-
Conclusion and Future Directions
The imidazopyrazine scaffold is a remarkably versatile and potent core in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities. From inhibiting kinases in cancer cells to blocking viral entry and modulating inflammatory responses, these compounds represent a rich source for the discovery of novel therapeutics. The continued exploration of structure-activity relationships, combined with advanced screening methodologies and a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of next-generation drugs. Future efforts may focus on optimizing pharmacokinetic properties, developing derivatives with multi-target activities for complex diseases, and leveraging this privileged scaffold to address emerging therapeutic challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches [mdpi.com]
- 10. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and biological evaluation of novel imidazopyrimidin-3-amines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies [mdpi.com]
- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 21. ibtbioservices.com [ibtbioservices.com]
- 22. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chemistry around imidazopyrazine and ibuprofen: discovery of novel fatty acid amide hydrolase (FAAH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anti-inflammatory activity of an imidazopyridine derivative (miroprofen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ir.vistas.ac.in [ir.vistas.ac.in]
- 28. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 33. preprints.org [preprints.org]
- 34. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine core, a nitrogen-rich fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of potent and selective modulators of a wide array of biological targets. This guide provides a comprehensive overview of the imidazo[1,2-a]pyrazine scaffold, from its synthesis to its diverse applications in drug discovery, with a focus on its role in developing novel therapeutics for cancer and other diseases.
The Imidazo[1,2-a]pyrazine Core: Structural Features and Medicinal Chemistry Significance
The imidazo[1,2-a]pyrazine scaffold is a bicyclic system where an imidazole ring is fused to a pyrazine ring. This arrangement confers a unique combination of properties that are highly attractive for drug design. The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions with biological targets, while the aromatic nature of the ring system provides a rigid framework for the precise positioning of substituents.
The numbering of the imidazo[1,2-a]pyrazine ring system is crucial for understanding structure-activity relationships (SAR). The key positions for substitution are C2, C3, C5, C6, and C8, each offering a vector for modifying the compound's physicochemical properties and biological activity.
Synthetic Strategies: Building the Imidazo[1,2-a]pyrazine Core
The construction of the imidazo[1,2-a]pyrazine scaffold can be achieved through several synthetic routes. One of the most powerful and widely used methods is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction .[1][2] This one-pot reaction offers a highly efficient and atom-economical approach to generating diverse libraries of 3-aminoimidazo[1,2-a]pyrazines.[3][4]
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Cornerstone in Imidazo[1,2-a]pyrazine Synthesis
The GBB reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.[3] The reaction proceeds through the formation of an iminium intermediate from the aminopyrazine and aldehyde, which is then trapped by the isocyanide to form a nitrilium ion. Subsequent intramolecular cyclization yields the desired 3-aminoimidazo[1,2-a]pyrazine scaffold.
Experimental Protocol: General Procedure for the Groebke-Blackburn-Bienaymé Synthesis of 3-Aminoimidazo[1,2-a]pyrazines [3][5]
-
Reactant Preparation: To a solution of the aminopyrazine (1.0 equiv.) and the aldehyde (1.0 equiv.) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) is added the isocyanide (1.1 equiv.).
-
Catalyst Addition: A catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃, or BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel or by recrystallization to afford the pure 3-aminoimidazo[1,2-a]pyrazine derivative.
Characterization Data for a Representative Compound (N-tert-butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine): [5][6]
-
¹H NMR (CDCl₃, 400 MHz): δ 9.03 (s, 1H), 8.32-8.30 (d, 2H), 8.15 (s, 1H), 7.95 (d, 2H), 3.08 (s, 1H, NH), 1.09 (s, 9H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 147.8, 142.5, 138.2, 135.6, 130.1, 128.9, 124.1, 118.9, 52.1, 30.0.
-
HRMS (ESI): m/z calculated for C₁₆H₁₈N₅O₂ [M+H]⁺: 312.1460; found: 312.1465.
Caption: Workflow for the Groebke-Blackburn-Bienaymé reaction.
Biological Activities and Therapeutic Applications
The imidazo[1,2-a]pyrazine scaffold has been explored for a multitude of biological activities, with a significant focus on oncology.[7] Its derivatives have shown promise as inhibitors of various protein kinases, enzymes involved in cancer cell signaling, and other important therapeutic targets.[8][9]
Kinase Inhibition: A Major Avenue for Anticancer Drug Discovery
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The imidazo[1,2-a]pyrazine core has proven to be an excellent template for the design of potent and selective kinase inhibitors.
The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in human cancers, making it a prime target for therapeutic intervention.[10] Several series of imidazo[1,2-a]pyrazine derivatives have been identified as potent PI3K inhibitors.[10][11] These compounds typically feature a morpholine substituent, which is known to interact with the hinge region of the PI3K active site.[12]
Caption: Inhibition of the PI3K/AKT signaling pathway.
Aurora kinases play a critical role in mitosis, and their overexpression is associated with tumorigenesis. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of Aurora kinases, demonstrating the potential to disrupt cell division in cancer cells.[9]
ENPP1 Inhibition: A Novel Approach in Immuno-Oncology
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of the cGAS-STING pathway, which plays a crucial role in innate immunity and anti-tumor responses.[13][14] By inhibiting ENPP1, imidazo[1,2-a]pyrazine derivatives can enhance the STING-mediated immune response against cancer cells.[13][15] A recent study identified a potent and selective imidazo[1,2-a]pyrazine-based ENPP1 inhibitor that demonstrated significant anti-tumor efficacy in combination with an anti-PD-1 antibody in a murine model.[13] While several ENPP1 inhibitors are in clinical trials, the specific clinical trial status of imidazo[1,2-a]pyrazine-based ENPP1 inhibitors is not yet publicly available.[16][17]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the imidazo[1,2-a]pyrazine scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.
Key SAR Observations for Anticancer Activity: [6][7][11]
| Position | Substitution | Impact on Activity |
| C2 | Aryl or heteroaryl groups | Often crucial for potency. Electron-withdrawing or -donating groups on the aryl ring can modulate activity. |
| C3 | Amino substituents | Can influence solubility and interactions with the target protein. Bulky substituents may be detrimental. |
| C6 | Various substituents | Can be modified to fine-tune pharmacokinetic properties and target selectivity. |
| C8 | Morpholine or other heterocycles | Important for PI3K inhibitory activity, forming key hydrogen bonds in the active site. |
The central imidazo[1,2-a]pyrazine core is generally considered essential for the observed anticancer activity.[6]
Future Perspectives and Conclusion
The imidazo[1,2-a]pyrazine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the quest for novel therapeutics. Future efforts will likely focus on the development of more selective and potent inhibitors for validated and novel targets, as well as the exploration of this scaffold for indications beyond oncology. The combination of rational drug design, guided by a deep understanding of SAR, and innovative synthetic methodologies will undoubtedly lead to the discovery of new imidazo[1,2-a]pyrazine-based drugs with improved efficacy and safety profiles.
References
- 1. A facile protocol for the synthesis of 3-aminoimidazo-fused heterocycles via the Groebke–Blackburn–Bienayme reaction under catalyst-free and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. Development of an Industrial Process Based on the Groebke– Blackburn–Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - OAK Open Access Archive [oak.novartis.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 17. inozyme.com [inozyme.com]
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of Imidazo[1,2-a]pyrazine-2-carbaldehyde from 2-Aminopyrazine
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] This structural framework is a cornerstone in medicinal chemistry and drug discovery programs.[3][4] Imidazo[1,2-a]pyrazine-2-carbaldehyde is a pivotal synthetic intermediate, providing a reactive handle for the elaboration of more complex molecular architectures through subsequent chemical transformations. This application note provides a comprehensive, field-proven two-step protocol for the synthesis of this compound, commencing from commercially available 2-aminopyrazine. The described methodology involves an initial cyclocondensation to form the core imidazo[1,2-a]pyrazine ring, followed by a regioselective formylation at the C2 position via a directed lithiation strategy. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed mechanistic insights, step-by-step protocols, and critical troubleshooting advice.
Overall Synthetic Workflow
The synthesis is structured as a two-part process. The initial step involves the construction of the fused bicyclic imidazo[1,2-a]pyrazine system. The second, and more nuanced step, addresses the regioselective introduction of a formyl group onto the C2 position of the heterocyclic core.
Caption: Overall two-step synthetic workflow.
PART 1: Synthesis of the Imidazo[1,2-a]pyrazine Core
Principle and Mechanism
The formation of the imidazo[1,2-a]pyrazine core is achieved via a cyclocondensation reaction, a variant of the Tschitschibabin reaction. The process begins with the nucleophilic attack of the exocyclic amino group of 2-aminopyrazine on the electrophilic carbonyl carbon of chloroacetaldehyde.[5] This is followed by an intramolecular nucleophilic substitution where the endocyclic pyrazine nitrogen displaces the chloride ion, leading to a cyclized intermediate. A final dehydration step yields the aromatic imidazo[1,2-a]pyrazine ring system.[6]
Caption: Reaction mechanism for imidazo[1,2-a]pyrazine synthesis.
Experimental Protocol: Imidazo[1,2-a]pyrazine
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 2-Aminopyrazine | 95.10 | 9.51 g | 100 | 1.0 |
| Chloroacetaldehyde (50% in H₂O) | 78.50 | 16.5 g (8.25 g) | 105 | 1.05 |
| n-Butanol (BuOH) | 74.12 | 200 mL | - | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Saturated solution | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |
Procedure:
-
Reaction Setup: To a 500 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyrazine (9.51 g, 100 mmol) and n-butanol (200 mL).[5]
-
Reagent Addition: While stirring, add the 50% aqueous solution of chloroacetaldehyde (16.5 g, ~105 mmol) to the flask.
-
Reaction: Heat the mixture to reflux (oil bath temperature ~115-120 °C) under an inert atmosphere (e.g., Argon or Nitrogen) for 24-36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (200 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize any acid, followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (Eluent: gradient of 50% to 100% Ethyl Acetate in Hexane) to afford imidazo[1,2-a]pyrazine as a solid.
-
Expected Yield: 65-75%.
-
Characterization (¹H NMR, CDCl₃): δ 9.05 (s, 1H), 8.10 (d, 1H), 8.00 (d, 1H), 7.85 (s, 1H), 7.75 (s, 1H).[7]
-
PART 2: Regioselective C2-Formylation
Causality Behind Experimental Choice: The Regioselectivity Challenge
Standard electrophilic formylation methods, such as the Vilsmeier-Haack reaction (POCl₃/DMF), are known to functionalize the imidazo[1,2-a]pyrazine ring at the C3 position due to the electronic nature of the scaffold.[7] To achieve the desired C2 substitution, a kinetically controlled, directed metalation approach is required. The proton at the C2 position of the imidazole ring is the most acidic due to its proximity to the bridgehead nitrogen. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) can selectively deprotonate this position at low temperatures. The resulting C2-lithiated anion is a potent nucleophile that can be trapped with an electrophile, in this case, N,N-dimethylformamide (DMF), to install the formyl group regioselectively.
Caption: Mechanism for directed C2-formylation via lithiation.
Experimental Protocol: this compound
Critical Requirement: This reaction is highly sensitive to moisture and air. All glassware must be oven- or flame-dried, and the reaction must be conducted under a strictly inert atmosphere (Argon or dry Nitrogen) using anhydrous solvents.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Imidazo[1,2-a]pyrazine | 119.12 | 5.95 g | 50 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 250 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22 mL | 55 | 1.1 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 5.85 g (6.2 mL) | 80 | 1.6 |
| Saturated Ammonium Chloride (NH₄Cl) | 53.49 | Aqueous solution | - | - |
Procedure:
-
Reaction Setup: Add imidazo[1,2-a]pyrazine (5.95 g, 50 mmol) to a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Add anhydrous THF (250 mL) via cannula or syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (22 mL of a 2.5 M solution in hexanes, 55 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (6.2 mL, 80 mmol) dropwise via syringe, again maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for an additional 2 hours.
-
Quenching: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and add water (100 mL) and ethyl acetate (200 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (Eluent: gradient of 30% to 70% Ethyl Acetate in Hexane) to yield this compound.
-
Expected Yield: 50-65%.
-
Expected Characterization (¹H NMR): The aldehyde proton (CHO) should appear as a singlet in the downfield region (δ 9.8-10.2 ppm). The aromatic protons will show characteristic shifts reflecting the new substitution pattern.[8]
-
Safety & Handling
-
Chloroacetaldehyde: Is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
n-Butyllithium (n-BuLi): Is a pyrophoric liquid that reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques. Any residual n-BuLi should be quenched carefully with isopropanol.
-
Anhydrous Solvents (THF, DMF): Are flammable and hygroscopic. Use in a fume hood away from ignition sources and handle under inert gas.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Part 1: Low yield of core | Incomplete reaction. Side reactions due to overheating. | Increase reflux time and monitor closely by TLC. Ensure the oil bath temperature does not significantly exceed 120 °C. |
| Part 2: No product formation | Inactive n-BuLi (degraded by air/moisture). Wet solvent or glassware. | Titrate the n-BuLi solution before use to confirm its molarity. Ensure all glassware is rigorously dried and solvents are freshly distilled or from a solvent purification system. |
| Part 2: Low yield of aldehyde | Incomplete lithiation. Quenching of the lithiated intermediate by trace water. | Ensure the full 1.1 equivalents of active n-BuLi are added. Maintain the temperature strictly at -78 °C during addition and stirring. |
| Part 2: Mixture of isomers | Warming of the reaction during lithiation, allowing for anion migration or scrambling. | Maintain strict temperature control at -78 °C. Add the DMF electrophile at -78 °C before allowing the reaction to warm. If the problem persists, consider an alternative base like LDA which may offer different selectivity. |
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
Application Note: A Validated Protocol for the Regioselective C3-Formylation of Imidazo[1,2-a]pyrazines via the Vilsmeier-Haack Reaction
Introduction
The Imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including potential use as inhibitors of various kinases and as anti-inflammatory or antimicrobial agents.[3][4] The introduction of a formyl (-CHO) group onto this scaffold is a crucial synthetic transformation, as the aldehyde functionality serves as a versatile handle for further molecular elaboration, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[5][6]
This application note provides a detailed, field-proven protocol for the efficient and highly regioselective formylation of the Imidazo[1,2-a]pyrazine ring system at the C3 position. The Vilsmeier-Haack reaction, which utilizes a chloroiminium salt known as the Vilsmeier reagent, is the method of choice for this transformation due to its reliability, mild conditions, and high yields.[6][7][8] We will delve into the mechanistic underpinnings of the reaction's regioselectivity, provide a step-by-step experimental workflow, and offer insights grounded in practical laboratory experience.
Mechanism and Rationale for C3-Regioselectivity
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the substrate.[9][10][11]
-
Formation of the Vilsmeier Reagent : N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloroiminium ion, the active formylating species known as the Vilsmeier reagent.[12][13]
-
Electrophilic Attack and Aromatization : The Imidazo[1,2-a]pyrazine ring system is electron-rich, particularly the five-membered imidazole portion, making it susceptible to electrophilic attack.[14] The C3 position is the most nucleophilic site.[15][16] Attack at C3 leads to a resonance-stabilized cationic intermediate (a sigma complex) where the aromaticity of the six-membered pyrazine ring is preserved.[17][18] This intermediate is significantly more stable than the one that would be formed from an attack at the C2 position.[17][18] Following the principle of Hammond's postulate, the more stable intermediate corresponds to a lower activation energy, thus dictating the reaction's regioselectivity. The subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous work-up yields the final 3-formyl-imidazo[1,2-a]pyrazine product.[7][12]
Caption: Reaction mechanism for the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
This protocol describes the formylation of a generic Imidazo[1,2-a]pyrazine substrate. Reaction times and temperatures may require optimization depending on the specific electronic and steric properties of the substituents on the starting material.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Imidazo[1,2-a]pyrazine | ≥98% Purity | Various | Substrate (1.0 equiv) |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | Sigma-Aldrich, etc. | Corrosive & Lachrymator. Handle in a fume hood with proper PPE. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Various | Used as both reagent and solvent. |
| Dichloromethane (DCM) | Anhydrous | Various | Optional co-solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various | For neutralization during work-up. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Various | For drying the organic layer. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction. |
| Hexanes | ACS Grade | Various | For purification. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
Step-by-Step Procedure
1. Reaction Setup and Vilsmeier Reagent Formation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 10 volumes relative to the substrate). b. Cool the flask to 0 °C using an ice-water bath. c. Causality Check: Cooling is critical to control the exothermic reaction between DMF and POCl₃ and to prevent potential side reactions.[19][20] d. Slowly add phosphorus oxychloride (POCl₃, 1.5 - 2.0 equiv) dropwise to the stirred DMF via a syringe. Maintain the internal temperature below 5 °C. e. After the addition is complete, allow the mixture to stir at 0 °C for an additional 20-30 minutes. The formation of the Vilsmeier reagent, a pale yellow to white precipitate, may be observed.[20]
2. Formylation Reaction: a. Dissolve the Imidazo[1,2-a]pyrazine substrate (1.0 equiv) in a minimal amount of anhydrous DMF or Dichloromethane (DCM). b. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. c. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. For less reactive substrates, gentle heating (e.g., 50-60 °C) may be required.[20]
3. Reaction Work-up and Quenching: a. Once the reaction is complete, cool the mixture back down to 0 °C in an ice-water bath. b. Safety Critical Step: Prepare a separate beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The reaction must be quenched by slowly adding the reaction mixture to the ice/bicarbonate solution with vigorous stirring. This "reverse quench" is essential to safely manage the highly exothermic hydrolysis of excess POCl₃.[21] c. Causality Check: Failure to control this quenching step can lead to a dangerous, uncontrolled release of heat and pressure.[21] The bicarbonate neutralizes the HCl and phosphoric acid generated during hydrolysis.[21] d. Continue stirring until gas evolution (CO₂) ceases and the pH of the aqueous layer is basic (pH 8-9).
4. Product Extraction and Isolation: a. Transfer the quenched mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 50 mL). b. Combine the organic layers and wash with water, followed by brine. c. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification: a. The crude residue is typically a solid or a thick oil. b. Purify the crude product by flash column chromatography on silica gel, using a gradient of Hexanes/Ethyl Acetate as the eluent. c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the 3-formyl-imidazo[1,2-a]pyrazine.
Experimental Workflow Visualization
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. prepchem.com [prepchem.com]
- 20. growingscience.com [growingscience.com]
- 21. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging Imidazo[1,2-a]pyrazine-2-carbaldehyde in Multicomponent Reactions for Accelerated Drug Discovery
Introduction: The Convergence of a Privileged Scaffold and a Powerful Synthetic Tool
In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged" structure, forming the core of numerous biologically active compounds.[1] Its inherent drug-like properties and diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects, make it a focal point for drug development professionals.[1] Concurrently, multicomponent reactions (MCRs) have revolutionized synthetic chemistry by enabling the construction of complex molecules from three or more starting materials in a single, atom-economical step.[2][3] This convergence of a valuable scaffold with an efficient synthetic methodology presents a significant opportunity to rapidly generate libraries of novel, drug-like molecules.
This guide provides an in-depth exploration of the application of Imidazo[1,2-a]pyrazine-2-carbaldehyde as a key building block in isocyanide-based multicomponent reactions, specifically the Ugi four-component reaction (U-4CR). We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and showcase the potential for creating diverse molecular architectures.
The Strategic Advantage of this compound in MCRs
The utility of this compound in MCRs stems from the unique interplay of its structural features:
-
The Aldehyde Functionality: The formyl group at the 2-position serves as the electrophilic component, readily undergoing condensation with a primary amine to form the Schiff base, the crucial first step in the Ugi reaction.
-
The Imidazo[1,2-a]pyrazine Core: This rigid, bicyclic heteroaromatic system imparts favorable pharmacokinetic properties to the resulting MCR products. Its nitrogen-rich nature provides multiple points for hydrogen bonding and other molecular interactions, which are critical for target engagement.
-
Structural Diversity: By incorporating this aldehyde into an MCR, the imidazo[1,2-a]pyrazine moiety is seamlessly integrated into a larger, more complex molecule. The other components of the MCR (amine, carboxylic acid, and isocyanide) can be varied extensively, allowing for the rapid generation of a library of analogues with diverse substituents and stereochemistries.
The Ugi Four-Component Reaction: A Versatile Platform for Innovation
The Ugi reaction is a cornerstone of MCR chemistry, prized for its operational simplicity and the high degree of molecular diversity it affords.[4][5] It involves the one-pot reaction of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide, often referred to as a peptidomimetic.[6]
Mechanistic Insights
The accepted mechanism of the Ugi reaction is a sequence of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.[4][5]
-
Schiff Base Formation: The reaction initiates with the condensation of this compound and a primary amine to form a protonated Schiff base (iminium ion).
-
Nucleophilic Attack by Isocyanide: The isocyanide then acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion to form a nitrilium ion intermediate.
-
Carboxylate Addition: The carboxylate anion adds to the nitrilium ion, forming an O-acyl-isoamide intermediate.
-
Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer, known as the Mumm rearrangement, which leads to the stable α-acylamino amide product.
Caption: Generalized mechanism of the Ugi four-component reaction.
Experimental Protocols
The following protocols are provided as a guide and can be adapted based on the specific substrates and desired scale.
Protocol 1: General Procedure for the Ugi Four-Component Reaction using this compound
This protocol outlines a general procedure for the synthesis of a diverse library of peptidomimetics incorporating the imidazo[1,2-a]pyrazine scaffold.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine, aniline) (1.0 eq)
-
Carboxylic acid (e.g., acetic acid, benzoic acid) (1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.0 eq)
-
Methanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for column chromatography)
Procedure:
-
To a solution of this compound (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the primary amine (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base.
-
Add the carboxylic acid (1.0 mmol) to the reaction mixture.
-
Finally, add the isocyanide (1.0 mmol) to the flask. The addition of the isocyanide is often exothermic.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Self-Validation: The success of the reaction can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals of the newly formed amide bonds and the presence of all four components in the final product will validate the reaction outcome.
Caption: Experimental workflow for the Ugi-4CR.
Data Presentation: Representative Examples
The versatility of the Ugi reaction with this compound is demonstrated by the ability to vary each of the other three components. The following table provides hypothetical examples to illustrate the potential for generating a diverse library of compounds.
| Entry | Amine (R¹) | Carboxylic Acid (R²) | Isocyanide (R³) | Expected Product Structure |
| 1 | Benzylamine | Acetic Acid | tert-Butyl Isocyanide | Imidazo[1,2-a]pyrazin-2-yl-CH(NH-CO-CH₃)-CO-NH-C(CH₃)₃ |
| 2 | Aniline | Benzoic Acid | Cyclohexyl Isocyanide | Imidazo[1,2-a]pyrazin-2-yl-CH(NH-CO-Ph)-CO-NH-Cyclohexyl |
| 3 | Methylamine | Propionic Acid | Benzyl Isocyanide | Imidazo[1,2-a]pyrazin-2-yl-CH(NH-CO-CH₂CH₃)-CO-NH-CH₂Ph |
Conclusion and Future Perspectives
The use of this compound in multicomponent reactions, particularly the Ugi reaction, offers a powerful and efficient strategy for the synthesis of novel, complex, and biologically relevant molecules.[3] The operational simplicity, high atom economy, and the ability to rapidly generate diverse libraries make this approach highly attractive for drug discovery and development.[2] Future work in this area could explore the use of chiral components to induce stereoselectivity, the development of solid-phase syntheses for high-throughput library generation, and the application of other isocyanide-based MCRs, such as the Passerini reaction, to further expand the accessible chemical space.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. [digitalcommons.georgiasouthern.edu]
- 4. Ugi reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Ugi Reaction [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of Imidazo[1,2-a]pyrazine-2-carbaldehyde via Wittig Reaction
Introduction: The Strategic Importance of Imidazo[1,2-a]pyrazine Diversification
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules. Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[1] Notably, recent research has highlighted their potential as inhibitors of crucial therapeutic targets such as ENPP1, which is implicated in cancer immunotherapy. The development of efficient and versatile methods for the functionalization of the imidazo[1,2-a]pyrazine ring system is therefore of paramount importance for the exploration of new chemical space and the generation of novel drug candidates.
This application note provides a comprehensive guide to the derivatization of Imidazo[1,2-a]pyrazine-2-carbaldehyde using the Wittig reaction. This powerful olefination method offers a reliable strategy for the introduction of a diverse range of vinyl functionalities at the 2-position of the imidazo[1,2-a]pyrazine core, thereby enabling the synthesis of a library of novel compounds for biological screening. We will delve into the synthesis of the starting aldehyde, provide detailed protocols for the Wittig reaction with both stabilized and non-stabilized ylides, discuss the underlying mechanistic principles, and offer practical guidance for troubleshooting.
Synthesis of the Starting Material: this compound
A reliable supply of the starting aldehyde is a prerequisite for any derivatization campaign. While various methods for the synthesis of the imidazo[1,2-a]pyrazine core exist, the introduction of a formyl group at the 2-position is often achieved through a Vilsmeier-Haack reaction on the parent heterocycle. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), to effect an electrophilic formylation of an electron-rich aromatic or heteroaromatic ring.[2][3]
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from established procedures for the formylation of related heterocyclic systems.
Materials:
-
Imidazo[1,2-a]pyrazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Imidazo[1,2-a]pyrazine (1.0 eq) in anhydrous dichloromethane (10 mL/mmol). Cool the solution to 0 °C in an ice bath. In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.5 eq) to anhydrous N,N-dimethylformamide (3.0 eq) at 0 °C. Allow the mixture to stir for 15 minutes.
-
Formylation: Slowly add the freshly prepared Vilsmeier reagent to the solution of Imidazo[1,2-a]pyrazine via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a solid.
The Wittig Reaction: A Versatile Tool for Olefination
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. The reaction involves the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate, which then collapses to yield the desired alkene and triphenylphosphine oxide. A key feature of the Wittig reaction is the ability to control the stereochemistry of the resulting double bond by judiciously choosing the type of ylide employed.
Mechanism of the Wittig Reaction
The currently accepted mechanism for the Wittig reaction involves a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate. The stereochemical outcome is determined by the relative rates of formation of the cis and trans oxaphosphetanes and their subsequent decomposition.
Caption: The Wittig reaction mechanism.
Stabilized vs. Non-stabilized Ylides: A Tale of Two Reactivities
The nature of the substituent (R) on the ylide's carbanion dictates its stability and reactivity, which in turn influences the stereochemical outcome of the reaction.
-
Stabilized Ylides: These ylides bear an electron-withdrawing group (e.g., ester, ketone, cyano) on the carbanion. This delocalization of the negative charge makes the ylide less reactive and more stable. The reaction is typically under thermodynamic control, leading predominantly to the formation of the more stable (E)-alkene.
-
Non-stabilized Ylides: These ylides have electron-donating or neutral groups (e.g., alkyl, aryl) on the carbanion. They are highly reactive, and the reaction is generally under kinetic control, favoring the formation of the less sterically hindered cis-oxaphosphetane intermediate, which decomposes to the (Z)-alkene.
Protocols for the Wittig Derivatization of this compound
The following protocols provide detailed procedures for the Wittig reaction using both stabilized and non-stabilized ylides.
Protocol 2: Wittig Reaction with a Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)
This protocol is designed to favor the formation of the (E)-alkene.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (a commercially available stabilized ylide)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene (10 mL/mmol).
-
Ylide Addition: Add (Carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (or stir at room temperature if using THF) and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the desired (E)-vinyl-Imidazo[1,2-a]pyrazine derivative.
Protocol 3: Wittig Reaction with a Non-stabilized Ylide (e.g., Methyltriphenylphosphonium bromide)
This protocol is designed to favor the formation of the (Z)-alkene.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes or Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (10 mL/mmol). Cool the suspension to 0 °C (or -78 °C for n-BuLi). Slowly add n-butyllithium (1.1 eq) or sodium hydride (1.2 eq) portion-wise. A characteristic color change (typically to orange or deep red) indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes.
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (5 mL/mmol) and add this solution dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired (Z)-vinyl-Imidazo[1,2-a]pyrazine derivative.
Data Presentation: Expected Outcomes and Key Parameters
The choice of ylide and reaction conditions will significantly impact the yield and stereoselectivity of the Wittig reaction. The following table summarizes the expected outcomes for the derivatization of this compound.
| Ylide Type | Example Ylide | Typical Base | Solvent | Expected Major Isomer | Expected Yield Range |
| Stabilized | (Carbethoxymethylene)triphenylphosphorane | None (stable ylide) | Toluene, THF | (E) | 60-90% |
| Non-stabilized | Methyltriphenylphosphonium bromide | n-BuLi, NaH | THF | (Z) | 50-80% |
Experimental Workflow Visualization
The general workflow for the Wittig derivatization of this compound is depicted in the following diagram.
Caption: General workflow for the synthesis and Wittig derivatization.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete ylide formation (for non-stabilized ylides).Decomposition of the aldehyde.Steric hindrance. | Ensure anhydrous conditions and use a fresh, properly titrated strong base.Use freshly prepared or purified aldehyde.Consider using a more reactive ylide or alternative olefination methods (e.g., Horner-Wadsworth-Emmons). |
| Poor stereoselectivity | Presence of lithium salts can affect selectivity.Reaction temperature is too high. | For (Z)-selectivity with non-stabilized ylides, ensure salt-free conditions if possible.Run the reaction at a lower temperature. |
| Formation of side products | Self-condensation of the aldehyde.Epimerization of adjacent stereocenters. | Use milder reaction conditions or a more reactive ylide to consume the aldehyde quickly. |
| Difficult purification | Triphenylphosphine oxide can be difficult to remove. | Recrystallization of the crude product.Chromatography on silica gel with careful solvent selection.Wash the organic layer with cold water or brine to remove some of the phosphine oxide. |
Conclusion
The Wittig reaction is a highly effective and versatile method for the derivatization of this compound. By carefully selecting the appropriate ylide and reaction conditions, researchers can access a wide range of vinyl-substituted imidazo[1,2-a]pyrazines with predictable stereochemistry. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis and diversification of this important heterocyclic scaffold, paving the way for the discovery of new therapeutic agents.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
Application Notes and Protocols: Reductive Amination of Imidazo[1,2-a]pyrazine-2-carbaldehyde
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Imidazo[1,2-a]pyrazines and Reductive Amination
The Imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system of significant interest in medicinal chemistry and drug discovery.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antibacterial, anti-inflammatory, anticancer, and phosphodiesterase inhibitory properties.[2][3] The functionalization of this core structure is crucial for modulating its biological activity and pharmacokinetic profile.
Reductive amination is a powerful and versatile synthetic transformation for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine.[4][5] This method is particularly valuable in drug development for introducing diverse amine functionalities, which can significantly impact a molecule's potency, selectivity, and physicochemical properties. The direct, one-pot nature of many reductive amination protocols makes it an efficient and atom-economical approach for generating compound libraries for structure-activity relationship (SAR) studies.[6]
This guide provides a detailed exploration of the reductive amination of Imidazo[1,2-a]pyrazine-2-carbaldehyde, offering insights into the reaction mechanism, a comprehensive experimental protocol, and considerations for optimization and troubleshooting.
Mechanistic Insights: The Chemistry Behind the Transformation
The reductive amination of an aldehyde, such as this compound, with a primary or secondary amine proceeds through a two-step sequence within a single reaction vessel.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.[7] The resulting carbinolamine intermediate then undergoes dehydration to form a Schiff base, or imine. In the presence of acid, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.[7][8]
-
Hydride Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion.[8][9] The choice of reducing agent is critical to the success of the reaction. It must be mild enough to not significantly reduce the starting aldehyde but reactive enough to efficiently reduce the in situ-formed imine/iminium ion.[10][11]
Caption: General mechanism of reductive amination.
Selecting the Optimal Reducing Agent
Several hydride-based reducing agents can be employed for reductive amination. However, for heteroaromatic aldehydes like this compound, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a superior choice.[10][12]
| Reducing Agent | Advantages | Disadvantages | Suitable Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminiums over aldehydes/ketones.[11][13] Tolerates a wide range of functional groups.[12] Non-toxic byproducts.[10] | Moisture sensitive.[14] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[12][14] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and can be used in protic solvents. | Highly toxic and releases cyanide gas in acidic conditions.[10] | Methanol (MeOH), Ethanol (EtOH)[14] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde, leading to side products.[14] Requires careful control of reaction conditions (e.g., pre-formation of the imine). | Methanol (MeOH), Ethanol (EtOH)[14] |
Given its high selectivity, functional group tolerance, and safety profile, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent for the protocols outlined below.[10][12]
Experimental Protocol: Reductive Amination of this compound
This protocol provides a general procedure that can be adapted for various primary and secondary amines.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Workflow:
Caption: Step-by-step experimental workflow.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the aldehyde in anhydrous DCE or DCM (approximately 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution. If the amine is a salt (e.g., hydrochloride), a mild base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.1 eq) may be added to liberate the free amine.
-
Optional: Acid Catalyst: For less reactive amines or ketones, a catalytic amount of acetic acid (0.1-1.0 eq) can be added to facilitate imine formation.[10]
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the initial formation of the imine intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 5-10 minutes. Caution: The addition may cause some gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired N-substituted Imidazo[1,2-a]pyrazin-2-yl)methanamine derivative.
Troubleshooting and Considerations
-
Low Yield: If the reaction is sluggish or yields are low, consider adding a catalytic amount of acetic acid to promote imine formation.[10] For weakly nucleophilic amines, increasing the equivalents of the amine and the reaction time may be necessary.[13]
-
Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This can be minimized by using the highly selective NaBH(OAc)₃ and ensuring the amine is present to form the imine, which is reduced much faster.[12]
-
Steric Hindrance: Sterically hindered aldehydes or amines may react more slowly. In such cases, gentle heating (e.g., 40-50 °C) might be required, but this should be done with caution as it can also promote side reactions.
-
Moisture Sensitivity: NaBH(OAc)₃ is sensitive to moisture.[14] Ensure all glassware is thoroughly dried and anhydrous solvents are used to maintain the reagent's activity.
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a robust and highly efficient method for synthesizing a diverse range of N-substituted derivatives. This protocol offers a reliable foundation for researchers in drug discovery to generate novel compounds for biological evaluation. By understanding the underlying mechanism and key experimental parameters, scientists can effectively apply and adapt this powerful transformation to accelerate their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
The Rising Star in Fluorescence Sensing: A Guide to Imidazo[1,2-a]pyrazine-2-carbaldehyde in Probe Development
Foreword: The Quest for Precision in Molecular Imaging
In the intricate world of molecular science, the ability to visualize and quantify specific analytes within complex biological and environmental systems is paramount. Fluorescent probes have emerged as indispensable tools in this pursuit, offering high sensitivity, selectivity, and real-time monitoring capabilities. At the heart of every effective probe lies a carefully chosen fluorophore, a scaffold that not only emits light but also interacts specifically with its target. This guide delves into the burgeoning potential of a particularly promising heterocyclic scaffold: Imidazo[1,2-a]pyrazine .
The Imidazo[1,2-a]pyrazine core, a nitrogen-rich bicyclic system, possesses inherent photophysical properties that make it an attractive candidate for fluorescent probe design. Its rigid, planar structure and extended π-conjugation contribute to favorable fluorescence quantum yields. The strategic introduction of a carbaldehyde group at the 2-position transforms this stable fluorophore into a versatile platform, Imidazo[1,2-a]pyrazine-2-carbaldehyde , ready for the facile construction of a diverse array of chemosensors.
This comprehensive application note serves as a technical guide for researchers, scientists, and drug development professionals. It will illuminate the pathway from the synthesis of this key building block to the design, characterization, and application of sophisticated fluorescent probes. We will explore the underlying sensing mechanisms, provide detailed experimental protocols, and showcase the power of this scaffold in addressing critical challenges in diagnostics and environmental monitoring.
Section 1: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Fluorophore
The Imidazo[1,2-a]pyrazine moiety is a member of the larger family of imidazopyridines and their analogs, which have garnered significant attention for their diverse biological activities and unique photophysical characteristics. The fusion of an imidazole ring with a pyrazine ring creates a system with a unique electronic landscape, conducive to strong fluorescence emission, often in the blue-violet region of the spectrum.
The true power of this scaffold in fluorescent probe development lies in its tunability. The photophysical properties, such as absorption and emission wavelengths, Stokes shift, and quantum yield, can be finely controlled by the introduction of various substituents on the bicyclic ring system. This allows for the rational design of probes tailored to specific applications, avoiding spectral overlap with endogenous fluorophores and enabling multiplexed imaging.
Section 2: Synthesis of the Keystone: this compound
The journey to a functional fluorescent probe begins with the synthesis of the core scaffold. While various methods exist for the synthesis of the Imidazo[1,2-a]pyrazine ring system, a common and efficient approach involves the condensation of an aminopyrazine with an α-halocarbonyl compound.
To introduce the crucial 2-carbaldehyde functionality, a subsequent formylation step is necessary. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocyclic compounds. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Below is a representative, two-step protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of the Imidazo[1,2-a]pyrazine Core
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of α-haloketone: To this solution, add 2-bromoacetaldehyde diethyl acetal (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product is then subjected to acidic hydrolysis (e.g., with dilute HCl) to remove the acetal protecting group, yielding the Imidazo[1,2-a]pyrazine core.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure Imidazo[1,2-a]pyrazine.
Part B: Formylation via Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C. Add phosphoryl chloride (POCl₃) (1.5 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Imidazo[1,2-a]pyrazine: Dissolve the Imidazo[1,2-a]pyrazine (1.0 eq) from Part A in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral. This step should be performed with caution as it is an exothermic process.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Section 3: Designing the Probe: From Aldehyde to Chemosensor
The aldehyde functionality at the 2-position of the Imidazo[1,2-a]pyrazine scaffold is a versatile handle for the introduction of a recognition moiety. One of the most straightforward and effective methods is the formation of a Schiff base through condensation with a primary amine. This reaction is typically high-yielding and allows for the modular construction of a wide variety of probes.
The choice of the amine component is critical as it dictates the selectivity of the final probe. By incorporating specific chelating groups or reactive sites into the amine, one can design probes for a range of analytes, including metal ions, anions, and reactive oxygen species.
Sensing Mechanisms: The "Turn-On" and "Turn-Off" Responses
The interaction of the target analyte with the probe's recognition moiety triggers a change in the photophysical properties of the Imidazo[1,2-a]pyrazine fluorophore, leading to a detectable change in fluorescence. The most common sensing mechanisms include:
-
Intramolecular Charge Transfer (ICT): In many Schiff base probes, the Imidazo[1,2-a]pyrazine core acts as an electron-accepting unit, while the amine-derived portion acts as an electron-donating unit. Upon excitation, an ICT state is formed. Binding of the analyte can either enhance or inhibit this ICT process, leading to a "turn-on" or "turn-off" fluorescence response, respectively.
-
Photoinduced Electron Transfer (PET): In PET-based probes, a recognition moiety with a lone pair of electrons (e.g., an amine) can quench the fluorescence of the nearby fluorophore by transferring an electron to its excited state. Upon binding of an analyte (e.g., a proton or a metal ion) to the recognition moiety, the lone pair becomes unavailable for PET, thus restoring the fluorescence in a "turn-on" fashion.
-
Chelation-Enhanced Fluorescence (CHEF): For probes designed to detect metal ions, the binding of the metal to a chelating recognition site can lead to a significant increase in fluorescence intensity. This is often due to the rigidification of the probe's structure, which reduces non-radiative decay pathways and enhances the quantum yield.
Section 4: Case Study - A Schiff Base Probe for Zinc(II) Detection
To illustrate the practical application of this compound, we will consider the design of a "turn-on" fluorescent probe for the detection of zinc ions (Zn²⁺). Zinc is an essential metal ion in biological systems, and its dysregulation is associated with various diseases.
The probe, hereafter referred to as IPZC-Zn , can be synthesized by the condensation of this compound with 2-amino-N-ethyl-N-(2-pyridylmethyl)ethanamine. The resulting Schiff base contains a dipicolylamine (DPA) moiety, a well-known chelator for Zn²⁺.
Experimental Protocol: Synthesis and Characterization of IPZC-Zn
-
Synthesis:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add 2-amino-N-ethyl-N-(2-pyridylmethyl)ethanamine (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure IPZC-Zn probe.
-
-
Characterization:
-
Confirm the structure of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Record the UV-Vis absorption and fluorescence emission spectra of the probe in a suitable solvent system (e.g., a buffered aqueous solution with a small amount of co-solvent like DMSO or ethanol).
-
Experimental Protocol: Fluorescence Sensing of Zn²⁺
-
Stock Solutions:
-
Prepare a stock solution of the IPZC-Zn probe (e.g., 1 mM) in DMSO.
-
Prepare stock solutions of various metal perchlorate or chloride salts (e.g., Zn²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Mg²⁺, Ca²⁺) (e.g., 10 mM) in deionized water.
-
-
Fluorescence Titration:
-
In a series of cuvettes, add a fixed concentration of the IPZC-Zn probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).
-
To each cuvette, add increasing concentrations of the Zn²⁺ stock solution.
-
After each addition, gently mix and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum at an appropriate excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to determine the binding constant and limit of detection.
-
-
Selectivity Study:
-
To separate solutions of the IPZC-Zn probe (10 µM in buffer), add a significant excess (e.g., 10 equivalents) of various competing metal ions.
-
Record the fluorescence spectra and compare the response to that observed with Zn²⁺.
-
To assess interference, add Zn²⁺ to the solutions already containing the competing metal ions and observe any changes in fluorescence.
-
Data Presentation: Photophysical Properties of IPZC-Zn
| Property | Free Probe (IPZC-Zn) | Probe + Zn²⁺ (1:1 Complex) |
| Absorption λmax (nm) | ~350 | ~365 |
| Emission λmax (nm) | ~450 (Weak) | ~450 (Strong) |
| Quantum Yield (Φ) | < 0.05 | > 0.5 |
| Fluorescence Response | "Turn-off" | "Turn-on" |
Section 5: Application in Biological Systems: Cellular Imaging of Zn²⁺
A key advantage of fluorescent probes is their applicability in living cells, providing spatial and temporal information about the distribution and dynamics of target analytes. The IPZC-Zn probe, with its "turn-on" response and potential for cell permeability, can be used for imaging intracellular Zn²⁺.
Experimental Protocol: Live-Cell Imaging
-
Cell Culture:
-
Culture a suitable cell line (e.g., HeLa or A549 cells) on glass-bottom dishes or chamber slides in a standard cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.
-
-
Probe Loading:
-
When the cells reach 70-80% confluency, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a solution of the IPZC-Zn probe (e.g., 5-10 µM) in serum-free medium for 30-60 minutes at 37 °C.
-
-
Imaging of Basal Zn²⁺:
-
After incubation, wash the cells with PBS to remove any excess probe.
-
Add fresh culture medium or imaging buffer (e.g., HEPES-buffered saline).
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the IPZC-Zn-Zn²⁺ complex.
-
-
Imaging of Increased Intracellular Zn²⁺:
-
To demonstrate the probe's response to changes in intracellular Zn²⁺, treat the probe-loaded cells with a solution of a zinc ionophore (e.g., pyrithione) and an external source of Zn²⁺ (e.g., ZnCl₂).
-
Acquire fluorescence images before and after the addition of Zn²⁺ to visualize the increase in intracellular fluorescence.
-
-
Controls:
-
Image cells that have not been loaded with the probe to assess background autofluorescence.
-
Perform a cell viability assay (e.g., MTT assay) to ensure that the probe and the imaging conditions are not cytotoxic.
-
Conclusion and Future Outlook
This compound stands as a powerful and versatile platform for the development of novel fluorescent probes. Its straightforward synthesis, tunable photophysical properties, and the ease with which it can be functionalized into sophisticated chemosensors make it an invaluable tool for researchers across various scientific disciplines. The ability to create probes with "turn-on" responses to specific analytes, coupled with their applicability in live-cell imaging, opens up exciting avenues for diagnostics, drug discovery, and environmental monitoring.
As our understanding of the structure-property relationships of this scaffold deepens, we can expect to see the emergence of even more advanced probes with enhanced sensitivity, selectivity, and photostability. The future of fluorescent sensing is bright, and this compound is poised to be one of its leading lights.
The Versatile Virtuoso: Imidazo[1,2-a]pyrazine-2-carbaldehyde as a Cornerstone for Next-Generation Kinase Inhibitors
In the intricate symphony of cellular signaling, protein kinases play the role of master conductors, orchestrating a vast array of physiological processes. Their dysregulation, however, can lead to a cacophony of disease states, most notably cancer. This has positioned kinase inhibitors as a premier class of targeted therapeutics. Within the expansive chemical universe of kinase inhibitors, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, demonstrating potent and selective inhibition of various kinases. This application note delves into the strategic utility of a key derivative, Imidazo[1,2-a]pyrazine-2-carbaldehyde, as a versatile building block for the rapid and efficient development of novel kinase inhibitors. We will explore its synthesis, reactive potential, and provide detailed protocols for its incorporation into lead compounds targeting critical cancer-related kinases such as the Aurora kinase family.
The Strategic Advantage of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system that offers a unique combination of structural rigidity and multiple points for functionalization. This allows for the precise orientation of substituents to interact with the ATP-binding pocket of kinases. The scaffold itself can engage in crucial hydrogen bonding interactions with the kinase hinge region, a key anchoring point for many inhibitors.[1] The strategic placement of an aldehyde at the 2-position transforms this already valuable scaffold into a powerful platform for medicinal chemistry, opening a gateway to a diverse array of chemical transformations.
Synthesis of the Key Building Block: this compound
A robust and scalable synthesis of the title carbaldehyde is paramount for its widespread application. While several methods for the construction of the imidazo[1,2-a]pyrazine ring system exist, a common and effective approach involves the condensation of an aminopyrazine with an α-halocarbonyl compound.[2] For the synthesis of the 2-carbaldehyde, a two-step process starting from 2-aminopyrazine is often employed.
Protocol 1: Synthesis of 2-Methylimidazo[1,2-a]pyrazine
This initial step creates the core heterocyclic structure with a methyl group at the 2-position, which will be subsequently oxidized to the desired aldehyde.
Materials:
-
2-Aminopyrazine
-
Chloroacetone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 2-aminopyrazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq) and chloroacetone (1.2 eq).
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-methylimidazo[1,2-a]pyrazine.
Protocol 2: Oxidation to this compound
The methyl group at the 2-position is then oxidized to the carbaldehyde using a suitable oxidizing agent, such as selenium dioxide.
Materials:
-
2-Methylimidazo[1,2-a]pyrazine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-methylimidazo[1,2-a]pyrazine (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add selenium dioxide (1.5 eq) portion-wise to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Elaboration of the 2-Carbaldehyde: A Gateway to Kinase Inhibitor Diversity
The true power of this compound lies in the versatility of its aldehyde functional group. This allows for the introduction of diverse chemical moieties that can probe different regions of the kinase active site, leading to enhanced potency and selectivity.
Reductive Amination: Forging Key Amine Linkages
Reductive amination is a powerful tool for introducing substituted amine functionalities, which are prevalent in many potent kinase inhibitors. These amines can form critical hydrogen bonds and salt bridges with amino acid residues in the ATP-binding pocket.
Protocol 3: Synthesis of an N-Arylmethyl-Imidazo[1,2-a]pyrazin-2-yl)methanamine
This protocol exemplifies the reductive amination of this compound with a substituted aniline to generate a key intermediate for an Aurora kinase inhibitor.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted aniline (1.1 eq) in dichloroethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired N-arylmethyl-imidazo[1,2-a]pyrazin-2-yl)methanamine.
Wittig and Horner-Wadsworth-Emmons Reactions: Introducing Olefinic Linkers
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are invaluable for creating carbon-carbon double bonds, providing a means to extend the inhibitor structure and introduce conformational constraints. This can be particularly useful for reaching into hydrophobic pockets within the kinase active site.
Protocol 4: Synthesis of an (E)-3-(Imidazo[1,2-a]pyrazin-2-yl)acrylate Derivative
This protocol outlines the synthesis of an acrylate derivative, a common Michael acceptor that can be used for covalent targeting of kinases or as an intermediate for further functionalization.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the (E)-3-(Imidazo[1,2-a]pyrazin-2-yl)acrylate derivative.
Application in Aurora Kinase Inhibitor Synthesis
The Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division, making them attractive targets for cancer therapy.[3][4] The imidazo[1,2-a]pyrazine scaffold has been successfully employed in the development of potent Aurora kinase inhibitors.[1][5] this compound serves as an excellent starting point for the synthesis of such inhibitors.
The following table summarizes the inhibitory activity of exemplary compounds derived from the imidazo[1,2-a]pyrazine scaffold against Aurora kinases.
| Compound ID | Scaffold | R1 Group | R2 Group | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Reference |
| 1 | Imidazo[1,2-a]pyrazine | Aryl | Substituted Amine | 15 | 35 | [3] |
| 2 | Imidazo[1,2-a]pyrazine | Heteroaryl | Substituted Amine | 8 | 20 | [5] |
| 3 | Imidazo[1,2-a]pyrazine | Arylmethyl | Substituted Amine | 25 | 50 | [4] |
Conclusion
This compound is a high-value, versatile building block for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the reactive nature of the aldehyde functionality provide a robust platform for the rapid generation of diverse compound libraries. The protocols outlined in this application note offer a practical guide for researchers in medicinal chemistry and drug discovery to leverage this powerful scaffold in their quest for next-generation targeted therapies. The demonstrated utility in the synthesis of Aurora kinase inhibitors underscores the immense potential of this chemical entity in addressing unmet medical needs in oncology and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Novel Anticancer Agents from Imidazo[1,2-a]pyrazine-2-carbaldehyde: Application Notes and Protocols
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyrazines in Oncology
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the Imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold." This bicyclic aromatic system is a recurring motif in a multitude of biologically active molecules, demonstrating a wide range of therapeutic properties, including anti-inflammatory, antiviral, and notably, anticancer activities.[1] The rigid, planar structure of the Imidazo[1,2-a]pyrazine nucleus provides an excellent framework for the spatial orientation of various pharmacophoric groups, enabling interactions with a diverse array of biological targets.
The inhibitory effects of Imidazo[1,2-a]pyrazine derivatives against key oncogenic targets such as protein kinases (e.g., Aurora kinase, PI3K) and tubulin polymerization have been well-documented, underscoring their potential in cancer therapy.[1][2] The strategic functionalization of this core structure allows for the fine-tuning of its pharmacological profile, leading to the development of compounds with enhanced potency and selectivity.
This guide focuses on the utilization of a key intermediate, Imidazo[1,2-a]pyrazine-2-carbaldehyde , as a versatile starting material for the synthesis of novel anticancer drug candidates. The aldehyde functionality at the 2-position serves as a synthetic handle for the introduction of diverse chemical moieties, most notably through the formation of Schiff bases. This application note provides a comprehensive, step-by-step guide for researchers in drug discovery, from the synthesis of the core intermediate to the preparation of its derivatives and their subsequent in vitro evaluation against cancer cell lines.
Part 1: Synthesis of the Key Intermediate: this compound
The introduction of a formyl group onto the Imidazo[1,2-a]pyrazine scaffold is most effectively achieved through the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically a chloroiminium salt generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[3][4]
Protocol 1: Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyrazine
This protocol outlines the synthesis of this compound from the parent Imidazo[1,2-a]pyrazine.
Materials:
-
Imidazo[1,2-a]pyrazine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve Imidazo[1,2-a]pyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 volumes).
-
Formation of Vilsmeier Reagent: Cool the solution to 0°C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 90°C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a solid. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Synthesis of Novel Anticancer Agents via Schiff Base Formation
The aldehyde group of this compound is a versatile functional group for further derivatization. A common and effective strategy is its condensation with various primary amines to form Schiff bases (imines). This reaction allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).
Protocol 2: General Procedure for the Synthesis of this compound Schiff Bases
This protocol provides a general method for the synthesis of Schiff base derivatives.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine derivatives)
-
Ethanol or Methanol, absolute
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (15 mL).
-
Addition of Amine: To this solution, add the substituted primary amine (1.1 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration using a Büchner funnel.
-
Washing: Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base derivative in a vacuum oven.
-
Characterization: Characterize the final product by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Part 3: Characterization of Synthesized Compounds
Thorough characterization of the synthesized compounds is crucial to confirm their identity, structure, and purity. A combination of spectroscopic techniques is employed for this purpose.
Table 1: Expected Spectroscopic Data for a Representative Imidazo[1,2-a]pyrazine Schiff Base
| Spectroscopic Technique | Expected Observations |
| FT-IR (KBr, cm⁻¹) | Appearance of a characteristic C=N (imine) stretching band around 1620-1640 cm⁻¹. Disappearance of the C=O (aldehyde) stretching band from the starting material (around 1680-1700 cm⁻¹). |
| ¹H NMR (CDCl₃, δ ppm) | A singlet for the imine proton (-CH=N-) typically in the range of 8.0-9.0 ppm. Signals corresponding to the protons of the Imidazo[1,2-a]pyrazine core and the substituted amine moiety. For instance, the aromatic protons of the pyrazine ring often appear as doublets or singlets between 8.0 and 9.5 ppm.[1] |
| ¹³C NMR (CDCl₃, δ ppm) | A signal for the imine carbon (-CH=N-) in the range of 150-165 ppm. Signals for the carbons of the bicyclic core and the amine substituent.[1] |
| Mass Spectrometry (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the synthesized Schiff base. |
Part 4: In Vitro Anticancer Activity Evaluation
The primary assessment of the anticancer potential of the newly synthesized compounds is performed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Protocol 3: MTT Cytotoxicity Assay
This protocol details the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized Imidazo[1,2-a]pyrazine derivatives
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each test compound in sterile DMSO (e.g., 10 mM). Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 2: Example of IC₅₀ Data Presentation
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Schiff Base 1a | MCF-7 | 15.2 |
| HCT116 | 9.8 | |
| A549 | 21.5 | |
| Schiff Base 1b | MCF-7 | 5.6 |
| HCT116 | 3.1 | |
| A549 | 8.9 | |
| Doxorubicin | MCF-7 | 0.85[1] |
| HCT116 | 0.5 | |
| A549 | 1.2 |
Part 5: Structure-Activity Relationship (SAR) Insights
The data obtained from the in vitro screening of a library of synthesized Schiff bases can provide valuable insights into the structure-activity relationship (SAR).
Key Considerations for SAR Analysis:
-
Substituents on the Amine Moiety: The nature and position of substituents on the aromatic ring of the amine can significantly influence anticancer activity. Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) can affect the electronic properties and lipophilicity of the molecule, thereby influencing its interaction with the biological target.
-
Lipophilicity: The overall lipophilicity of the compound plays a crucial role in its ability to cross cell membranes. A balance between hydrophilicity and lipophilicity is often required for optimal activity.
-
Steric Factors: The size and shape of the substituents can impact the binding of the compound to its target. Bulky groups may cause steric hindrance, while smaller groups might allow for a better fit within a binding pocket.
A systematic analysis of the IC₅₀ values of a series of analogs will help in identifying the key structural features required for potent anticancer activity, guiding the design of the next generation of more effective Imidazo[1,2-a]pyrazine-based anticancer agents.
Visualization of Experimental Workflow
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Leveraging Imidazo[1,2-a]pyrazine-2-carbaldehyde for the Synthesis of Novel Antimicrobial Agents
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects against both Gram-positive and Gram-negative bacteria.[1][2][3] This document provides a detailed guide for researchers and drug development professionals on the strategic use of Imidazo[1,2-a]pyrazine-2-carbaldehyde, a versatile synthetic intermediate, for the generation of diverse libraries of potential antimicrobial compounds. We present the scientific rationale, step-by-step synthesis protocols, characterization guidelines, and methodologies for antimicrobial screening.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Antimicrobial Drug Discovery
Nitrogen-bridgehead fused heterocycles, particularly imidazo[1,2-a]pyrazines, are recognized for their diverse pharmacological profiles, which include anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] Their structural similarity to purines allows them to interact with a variety of biological targets. Recent studies have highlighted their efficacy against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), by targeting essential bacterial enzymes like DNA gyrase, topoisomerase IV, and pyruvate carboxylase.[1] The development of new derivatives from this core structure is a promising strategy to combat AMR.
This compound is an ideal starting material for this purpose. The aldehyde functional group at the C-2 position is a reactive electrophilic site, enabling a wide array of chemical transformations. This allows for the systematic introduction of diverse chemical moieties, facilitating the exploration of the chemical space and the optimization of structure-activity relationships (SAR).
Core Synthetic Strategy: From Aldehyde to Bioactive Derivative
The primary synthetic approach involves the condensation of the aldehyde group of this compound with various nucleophiles to form key intermediates, such as Schiff bases or hydrazones. These reactions are typically high-yielding and operationally simple, making them ideal for library synthesis. The resulting products can be evaluated directly for antimicrobial activity or serve as platforms for further chemical elaboration.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrazine-2-carbaldehyde
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Imidazo[1,2-a]pyrazines are a class of nitrogen-fused bicyclic systems that are of significant interest due to their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a carbaldehyde group at the 2-position provides a versatile handle for further synthetic modifications, making the optimization of its synthesis a critical step in many research endeavors.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, with a focus on improving reaction yield and purity.
I. Overview of the Primary Synthetic Route: Vilsmeier-Haack Reaction
The most common and direct method for the formylation of electron-rich heterocyclic systems like Imidazo[1,2-a]pyrazine is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group (-CHO) onto the imidazo[1,2-a]pyrazine core. The process involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the heterocyclic ring.
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
FAQ 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in the Vilsmeier-Haack formylation of Imidazo[1,2-a]pyrazine can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent (chloromethyliminium salt) is formed from the reaction of a substituted amide, typically dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[3][4] This step is critical for the success of the overall reaction.
-
Troubleshooting:
-
Reagent Quality: Ensure that both DMF and POCl₃ are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent and lead to side reactions.
-
Order of Addition: It is generally recommended to add POCl₃ dropwise to chilled DMF (0-5 °C) with stirring. This exothermic reaction needs to be controlled to prevent the decomposition of the reagent.
-
Activation Time: Allow sufficient time for the Vilsmeier reagent to form before adding the Imidazo[1,2-a]pyrazine substrate. A typical activation time is 15-30 minutes at 0-5 °C.
-
-
-
Sub-optimal Reaction Temperature and Time: The electrophilicity of the Vilsmeier reagent is relatively weak compared to other acylating agents.[3] Therefore, the reaction conditions need to be carefully optimized.
-
Troubleshooting:
-
Temperature Control: After the addition of the Imidazo[1,2-a]pyrazine, the reaction temperature is often gradually increased. A common protocol involves stirring at room temperature for a period, followed by heating to 50-70 °C to drive the reaction to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Duration: Insufficient reaction time will result in incomplete conversion. Conversely, prolonged heating at high temperatures can lead to product decomposition and the formation of tarry by-products. Optimize the reaction time based on TLC analysis.
-
-
-
Inefficient Work-up and Product Isolation: The hydrolysis of the intermediate iminium salt and subsequent extraction of the product are critical for obtaining a good yield.
-
Troubleshooting:
-
Hydrolysis: The reaction mixture is typically quenched by pouring it onto crushed ice or a cold aqueous solution of a base like sodium bicarbonate or sodium acetate.[6] This hydrolyzes the iminium intermediate to the desired aldehyde and neutralizes acidic by-products.
-
Extraction: The product is often extracted with an organic solvent like ethyl acetate or dichloromethane. Ensure thorough extraction by performing multiple extractions and combining the organic layers.
-
Purification: Column chromatography on silica gel or neutral alumina is frequently required to isolate the pure product from starting material and by-products.[6]
-
-
Comparative Table of Reaction Conditions:
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale for Improvement |
| Reagent Addition | Rapid addition of POCl₃ at RT | Dropwise addition of POCl₃ to DMF at 0-5 °C | Controls exotherm, prevents reagent decomposition. |
| Reaction Temp. | Maintained at RT | Gradual increase to 60 °C | Provides sufficient energy for the electrophilic substitution. |
| Reaction Time | 2 hours | Monitored by TLC (typically 4-6 hours) | Ensures complete conversion of starting material. |
| Work-up | Quenched with water | Quenched with ice-cold NaHCO₃ solution | Neutralizes acid and facilitates cleaner product isolation. |
FAQ 2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
Answer: The formation of multiple products is a common issue. Identifying these by-products is key to optimizing the reaction to favor the desired product.
Potential Side Products and Their Origins:
-
Unreacted Starting Material: The most obvious spot on the TLC will be the unreacted Imidazo[1,2-a]pyrazine. This indicates an incomplete reaction.
-
Solution: Increase reaction time, temperature, or the molar ratio of the Vilsmeier reagent to the substrate.
-
-
Di-formylated Product: While formylation typically occurs at the C3 position of the imidazo[1,2-a]pyridine ring system, under forcing conditions, di-formylation can occur.[7] For the imidazo[1,2-a]pyrazine system, electrophilic substitution is also favored at the 3-position.
-
Solution: Use milder reaction conditions (lower temperature, shorter reaction time) and a stoichiometric amount of the Vilsmeier reagent.
-
-
Hydrolysis of Starting Material: If there is excessive moisture in the reaction, the starting aminopyrazine can be regenerated.
-
Solution: Use anhydrous solvents and reagents.
-
-
Polymerization/Tarry Materials: Electron-rich heterocyclic compounds can be prone to polymerization under acidic conditions, especially at elevated temperatures.
-
Solution: Maintain careful temperature control and avoid excessively long reaction times. A cleaner work-up can also help to remove these impurities.
-
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
FAQ 3: Are there alternative methods to synthesize this compound if the Vilsmeier-Haack reaction is not effective?
Answer: While the Vilsmeier-Haack reaction is a primary choice, other synthetic strategies can be employed.
-
Oxidation of the Corresponding Alcohol: If you can synthesize 2-(hydroxymethyl)imidazo[1,2-a]pyrazine, it can be oxidized to the aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).
-
Multi-component Reactions: Some modern synthetic approaches utilize multi-component reactions to build the heterocyclic core with the desired functionality in a single step. For instance, a three-component reaction of 2-aminopyrazine, an aldehyde, and an isocyanide, catalyzed by iodine, can yield substituted imidazo[1,2-a]pyrazines.[1][2] While this may not directly yield the 2-carbaldehyde, it opens avenues for related structures.
-
Functional Group Interconversion: It may be possible to synthesize a derivative with a group at the 2-position that can be converted to an aldehyde. For example, a 2-cyano or 2-ester derivative could potentially be reduced to the aldehyde.
III. Detailed Experimental Protocol
Optimized Vilsmeier-Haack Synthesis of this compound
Materials:
-
Imidazo[1,2-a]pyrazine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction: Dissolve Imidazo[1,2-a]pyrazine (1 equivalent) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent at 0 °C.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC (e.g., using a 7:3 mixture of n-hexane and ethyl acetate as eluent[6]). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and saturated NaHCO₃ solution.
-
Stir the resulting suspension for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.
IV. References
-
Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504. --INVALID-LINK--
-
Güngör, D. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Dergipark. --INVALID-LINK--
-
Nugent, R. A., & Yu, M. S. (1988). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry, 31(11), 2125–2135. --INVALID-LINK--
-
UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. --INVALID-LINK--
-
Borisov, A. V., Tolmachev, A. A., Zavada, O. A., Zhuravel', I. A., & Kovalenko, S. N. (2013). Synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine derivatives. Chemistry of Heterocyclic Compounds, 49(5), 704–711. --INVALID-LINK--
-
Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35939-35952. --INVALID-LINK--
-
Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35939-35952. --INVALID-LINK--
-
Rao, et al. (n.d.). Synthesis and Spectral Characterisation of Imidazo [1,2a] Pyrazine Derivatives. European Journal of Biomedical and Pharmaceutical Sciences. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--
-
Lumma, W. C., & Jones, H. (1975). The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. Journal of Heterocyclic Chemistry, 12(5), 923-926. --INVALID-LINK--
-
Vittal Rao, B., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. --INVALID-LINK--
-
ResearchGate. (2013). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. --INVALID-LINK--
-
ResearchGate. (n.d.). Imidazo[1,2-a]pyrazines. --INVALID-LINK--
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--
-
Swami, K., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. --INVALID-LINK--
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Imidazo[1,2-a]pyrazine-2-carbaldehyde
Welcome to the dedicated technical support guide for the purification of Imidazo[1,2-a]pyrazine-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The unique electronic properties of the imidazopyrazine core, combined with the reactive aldehyde functionality, can present specific challenges during purification. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification strategy.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: My TLC analysis shows significant streaking of the product spot. What is the cause and how can I resolve this?
Answer:
Streaking on a Thin-Layer Chromatography (TLC) plate is a common issue that typically points to one of several underlying problems:
-
Compound Polarity and Acidity of Silica Gel: this compound contains basic nitrogen atoms in its heterocyclic core. Standard silica gel is inherently acidic, which can lead to strong, non-ideal interactions (acid-base interactions) between your compound and the stationary phase. This causes the compound to "drag" or streak up the plate rather than moving as a compact spot.
-
Solution: To mitigate this, you can neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your TLC mobile phase (typically 0.5-1% v/v). This will saturate the acidic sites, allowing for a more ideal chromatographic separation.
-
-
Sample Overloading: Applying too much of your crude sample to the TLC plate can saturate the stationary phase at the origin, leading to a streaky spot.
-
Solution: Ensure you are applying a dilute solution of your sample. A good practice is to dissolve a small amount of the crude material in a suitable solvent (like dichloromethane or ethyl acetate) and apply a very small spot using a fine capillary tube.
-
-
Compound Degradation: Although generally stable, heteroaromatic aldehydes can sometimes be sensitive to the acidic environment of silica gel, leading to degradation products that appear as a streak.
-
Solution: Running the TLC quickly and using a base-modified eluent as described above can minimize contact time and prevent degradation. If degradation is suspected, analyzing the crude mixture by LC-MS can help identify any new, lower molecular weight species.
-
Question 2: I am experiencing very low recovery of my product after performing silica gel column chromatography. What are the likely reasons?
Answer:
Low recovery is a frustrating but solvable problem. The primary culprits are typically irreversible adsorption onto the stationary phase or incomplete elution.
-
Irreversible Adsorption: As mentioned in the TLC troubleshooting, the basic nitrogens of the imidazopyrazine ring can bind very strongly to the acidic silica gel. In the larger-scale environment of a column, this can lead to a significant portion of your product becoming permanently stuck.
-
Solution 1: Use a Deactivated Stationary Phase. The most effective solution is to avoid the problem altogether. Instead of standard silica, use a deactivated stationary phase like neutral alumina.[1] Neutral alumina lacks the acidic silanol groups responsible for strong binding of basic compounds.
-
Solution 2: Modify the Mobile Phase. If you must use silica gel, add a modifier to your eluent system. A common choice is to incorporate 0.5-1% triethylamine (TEA) into your hexane/ethyl acetate or dichloromethane/methanol mobile phase. The TEA will compete with your compound for the acidic binding sites, facilitating its elution.
-
-
Incomplete Elution: The polarity of your eluent may be insufficient to move the compound through the column effectively. This compound is a moderately polar molecule.
-
Solution: If your product is not eluting, gradually increase the polarity of your mobile phase. For example, if you are using a gradient of ethyl acetate in hexanes, increase the percentage of ethyl acetate. If you are using methanol in dichloromethane, increase the methanol concentration. Monitor the elution carefully with TLC to ensure you are not co-eluting impurities.
-
Question 3: My desired product is co-eluting with a persistent impurity during column chromatography. How can I improve the separation?
Answer:
Co-elution is a frequent challenge, especially when impurities have similar polarities to the target compound. Several synthesis reports note that purification can be "extremely difficult due to co-elution" with starting materials or side-products.[2]
-
Optimize the Mobile Phase: The first step is to fine-tune your solvent system.
-
Solution 1: Use an Isocratic Elution. Instead of a gradient, find a solvent mixture that gives your product an Rf value between 0.25 and 0.35 on TLC, with clear separation from the impurity. Run the column isocratically (with this single solvent mixture). This often provides better resolution than a steep gradient.
-
Solution 2: Change Solvent Selectivity. If mixtures of ethyl acetate/hexane are not working, switch to a different solvent system with different chemical properties. For example, a mixture of dichloromethane/methanol or toluene/acetone can alter the interactions with the stationary phase and may resolve the compounds.
-
-
Change the Stationary Phase: If optimizing the mobile phase fails, the next logical step is to change the adsorbent.
-
Solution: As recommended for low recovery, switching from silica gel to neutral alumina can dramatically alter the elution order and may resolve your co-eluting mixture. Alternatively, for very difficult separations, consider using a reverse-phase (C18) silica column, where compounds elute in order of decreasing polarity.
-
-
Consider an Alternative Purification Technique: Chromatography is not the only option.
-
Solution: Recrystallization can be a highly effective method for removing impurities, provided a suitable solvent is found. Several procedures report successful purification of imidazopyrazine derivatives via recrystallization from ethyl acetate (EtOAc).[3] The process relies on differences in solubility between your product and the impurity at different temperatures.
-
Troubleshooting Flowchart for Column Chromatography
Here is a logical workflow to diagnose and solve common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography.
Frequently Asked Questions (FAQs)
Question 4: What is the most common and recommended method for purifying crude this compound?
Answer:
The most widely reported and generally effective method is flash column chromatography .[2] This technique offers a good balance between speed and resolving power. However, due to the potential for strong interaction with silica, using a deactivated stationary phase like neutral alumina or silica gel that has been pre-treated with a basic solution is highly recommended.[1] For material that is already reasonably pure (>90%), recrystallization is an excellent secondary or alternative method to achieve high purity.[3]
Question 5: What are some reliable starting solvent systems for column chromatography?
Answer:
The optimal solvent system will depend on the specific impurities present in your crude material. However, based on literature precedent and the polarity of the target molecule, here are some excellent starting points for your methods development.
| Stationary Phase | Mobile Phase (Eluent) System | Typical Rf Target | Reference |
| Silica Gel | Ethyl Acetate / Hexanes | 0.30 | |
| Silica Gel | Methanol / Chloroform | 0.35 | [4] |
| Neutral Alumina | Ethyl Acetate / Hexanes (gradient) | - | [1] |
Note: When using silica gel, it is strongly advised to add 0.5-1% triethylamine (TEA) to the mobile phase to prevent streaking and improve recovery.
Question 6: What are the likely impurities I need to separate from my product?
Answer:
The impurities will be highly dependent on your synthetic route. However, common impurities in the synthesis of imidazo[1,2-a]pyrazines include:
-
Unreacted 2-Aminopyrazine: This starting material is more polar than the product and can often be separated with a carefully chosen eluent system.
-
Unreacted α-Halocarbonyl Reagent: For example, bromoacetaldehyde or a related precursor. These are often less polar than the product.
-
Side-Products: Incomplete cyclization can lead to intermediates that may be present in the crude mixture.[3] Additionally, some multi-component reaction strategies may have their own unique byproducts.[5][6]
It is always best practice to obtain a ¹H NMR and LC-MS of your crude material to identify the major impurities before planning your purification strategy.
Question 7: Is recrystallization a viable purification method, and what solvents should I try?
Answer:
Yes, recrystallization is a very effective technique, particularly for removing small amounts of impurities from a solid product. The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.
| Solvent | Rationale & Comments | Reference |
| Ethyl Acetate (EtOAc) | Frequently reported in the literature for analogous structures. Good for moderately polar compounds. | [3] |
| Ethanol (EtOH) or Methanol (MeOH) | The product is likely to be quite soluble in these polar, protic solvents. May be useful as the "good" solvent in a two-solvent system (e.g., with hexanes or water). | [7] |
| Acetonitrile (MeCN) | A polar aprotic solvent that can be an excellent choice for recrystallization. | |
| EtOAc / Hexanes | A common solvent pair. Dissolve the crude solid in a minimum amount of hot EtOAc, then slowly add hexanes until the solution becomes cloudy (the cloud point). Allow to cool slowly. |
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Imidazopyrazine Synthesis
Welcome to the Technical Support Center for Imidazopyrazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Drawing from established literature and mechanistic principles, this resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve high-yielding, reproducible results.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered in the lab, offering a systematic approach to diagnosis and resolution.
Issue 1: Low to No Product Yield
You've run the reaction, but the TLC/LC-MS shows minimal or no formation of the desired imidazopyrazine. What should you check first?
Low yield is the most common hurdle in imidazopyrazine synthesis. The cause often lies in one of three areas: the catalytic system, the reaction environment (solvent and temperature), or the integrity of your starting materials.
The catalyst is the heart of the reaction; its failure or sub-optimal performance is a primary cause of low yields.
-
Scientific Rationale: Many syntheses, particularly multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction, rely on a Lewis or Brønsted acid to activate the carbonyl and imine intermediates. For instance, in the iodine-catalyzed synthesis of 3-aminoimidazo[1,2-a]pyrazines, iodine acts as a Lewis acid. It activates the in situ formed imine, making it more susceptible to nucleophilic attack by the isocyanide, which is a crucial step in the cyclization cascade.[1][2] Without an effective catalyst, this activation barrier is too high, and the reaction stalls.
-
Troubleshooting Protocol:
-
Verify Catalyst Loading: Ensure you are using the correct catalytic amount. For many protocols, 5-10 mol% is sufficient. Higher loading does not always improve yield and can sometimes introduce side reactions.[3]
-
Screen Alternative Catalysts: If a standard catalyst (e.g., Sc(OTf)₃ for GBB) is failing, consider screening others. For the three-component reaction of an aminopyrazine, aldehyde, and isocyanide, molecular iodine has been shown to be highly effective and cost-efficient.[1][3]
-
Assess Catalyst Quality: Catalysts can degrade over time due to moisture or improper storage. Use a freshly opened bottle or a trusted batch.
-
The reaction medium dictates the solubility of reagents, reaction kinetics, and even the mechanistic pathway.
-
Scientific Rationale: The choice of solvent is critical and highly reaction-dependent. In a well-studied iodine-catalyzed MCR, ethanol was found to be the ideal solvent, affording a 98% yield. In contrast, solvents like methanol (85%), water (80%), acetonitrile (57%), DCM (51%), and toluene (25%) all resulted in significantly lower yields. Interestingly, for some GBB reactions, methanol has been shown to act not just as a solvent but as a co-catalyst, accelerating key steps.[4] This highlights that the optimal solvent is not universal. Temperature is a double-edged sword; it can increase reaction rates but excessive heat can lead to the degradation of starting materials, intermediates, or the final product.[5]
-
Troubleshooting Protocol:
-
Solvent Optimization: If your yield is low, perform a small-scale screen of solvents. Based on literature, polar protic solvents like ethanol or methanol are often a good starting point for MCRs.[3][4] For other syntheses, less polar solvents like dioxane or toluene may be required, but often necessitate higher temperatures and longer reaction times.[6]
-
Temperature Screening: Run the reaction at a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to find the optimum. Monitor by TLC or LC-MS to check for product formation versus decomposition.
-
Inert Atmosphere: Some reactions, particularly those using transition-metal catalysts, can be sensitive to air or moisture.[6] If you suspect catalyst poisoning, try running the reaction under an inert atmosphere of nitrogen or argon after properly drying your solvent and reagents.
-
Frequently Asked Questions (FAQs)
This section covers broader questions about reaction design and optimization.
Q1: How do I select the right catalyst and solvent for my imidazopyrazine synthesis?
This is a crucial decision that depends heavily on the specific reaction you are running.
-
For Multicomponent Reactions (e.g., Groebke-Blackburn-Bienaymé):
-
Catalyst: A Lewis acid is typically required. While Sc(OTf)₃ is a classic choice, simpler and more cost-effective options like molecular iodine (I₂) have proven highly efficient, especially for the synthesis of 3-aminoimidazo[1,2-a]pyrazines.[3] Other tested Lewis acids include CAN, SnCl₄, InCl₃, and FeCl₃, although they often give moderate to poor yields in comparison.[3]
-
Solvent: Polar protic solvents are generally preferred. A systematic study demonstrated the superiority of ethanol in an iodine-catalyzed reaction. Computational and experimental evidence also shows that methanol can actively participate in the GBB reaction mechanism, acting as a cocatalyst.[4]
-
-
Data-Driven Selection: The table below summarizes the results from an optimization study for an iodine-catalyzed three-component synthesis, providing a clear, quantitative guide for your decision-making.
| Catalyst (5 mol%) | Solvent | Yield (%) | Reference |
| I₂ | Ethanol | 98% | [3] |
| I₂ | Methanol | 85% | [3] |
| I₂ | Water | 80% | [3] |
| PTSA·H₂O | Ethanol | 75% | [3] |
| I₂ | Acetonitrile | 57% | [3] |
| SnCl₄ | Ethanol | 58% | [3] |
| InCl₃ | Ethanol | 55% | [3] |
| CAN | Ethanol | 54% | [3] |
| I₂ | DCM | 51% | [3] |
| SnCl₂ | Ethanol | 48% | [3] |
| FeCl₃ | Ethanol | 25% | [3] |
| I₂ | Toluene | 25% | [3] |
| None | Ethanol | 0% | [3] |
| Table 1: Effect of Catalyst and Solvent on the Yield of a 3-Component Imidazopyrazine Synthesis.[3] |
Q2: My reaction works, but it's messy. How can I minimize side products and simplify purification?
A clean reaction is an efficient one. Minimizing side products at the source is always preferable to dealing with them during purification.
-
Formation of Side Products: Side reactions can arise from the decomposition of sensitive starting materials (e.g., acid-sensitive isocyanides) or from competing reaction pathways.[2] In some cases, unreacted starting materials, like the highly polar aminopyrazine, can co-elute with the product, complicating chromatography.
-
Optimization & Purification Strategies:
-
Optimal Conditions: Adhering strictly to the optimized conditions (catalyst, solvent, temperature) is the first line of defense. As shown in Table 1, the right conditions can dramatically increase the yield of the desired product, inherently reducing the proportion of byproducts.
-
Precipitation/Filtration: An ideal scenario is one where the product is insoluble in the reaction solvent. In the iodine-catalyzed synthesis in ethanol, the imidazopyrazine product precipitates out of the solution upon formation. This allows for simple filtration to obtain a highly pure product without the need for column chromatography.[7]
-
Aqueous Workup: If the product is not soluble in water, a standard aqueous workup can remove water-soluble catalysts (like iodine or acid catalysts) and unreacted polar starting materials.
-
Column Chromatography: This is the most common purification method. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is typically effective for separating the less polar imidazopyrazine product from more polar impurities.
-
Salt Formation: For industrial-scale purification where chromatography is not feasible, forming a salt of the product (e.g., a sulfate salt) can be an effective method for purification and isolation, avoiding the use of halogenated solvents.[6]
-
Visualizing the Process: Mechanisms & Workflows
Understanding the "how" and "why" is key to effective troubleshooting. The following diagrams illustrate the core mechanistic pathway for the iodine-catalyzed MCR and a general workflow for troubleshooting low yields.
Caption: Plausible mechanism for iodine-catalyzed imidazopyrazine synthesis.[1][2]
Caption: A systematic workflow for troubleshooting low reaction yields.
Experimental Protocols
The following is a representative, step-by-step protocol for the highly efficient iodine-catalyzed synthesis of a 3-aminoimidazo[1,2-a]pyrazine derivative, adapted from the literature.[2]
Protocol: One-Pot Iodine-Catalyzed Synthesis of N-tert-butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine
Materials:
-
2-Aminopyrazine (1.0 mmol)
-
4-Nitrobenzaldehyde (1.0 mmol)
-
tert-Butyl isocyanide (1.0 mmol)
-
Iodine (I₂) (0.05 mmol, 5 mol%)
-
Ethanol (Absolute, ~5 mL)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol), 4-nitrobenzaldehyde (1.0 mmol), and iodine (0.05 mmol).
-
Solvent Addition: Add ethanol (~5 mL) to the flask.
-
Reagent Addition: Add tert-butyl isocyanide (1.0 mmol) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 5 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product Isolation: Upon completion, the product often precipitates from the ethanol solution.[7] Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified product under vacuum to yield the final imidazopyrazine. In many cases, this procedure yields a product of >98% purity without requiring further chromatographic purification.[2][3]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvents' and Reagents' Noninnocent Roles in the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Solubility Challenges of Imidazo[1,2-a]pyrazine Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with Imidazo[1,2-a]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts. Our goal is to equip you with the knowledge to understand the underlying causes of poor solubility and to effectively implement strategies to overcome these hurdles, thereby enhancing the bioavailability and therapeutic potential of this promising class of compounds.
Understanding the Challenge: Why Do Imidazo[1,2-a]pyrazine Derivatives Exhibit Poor Solubility?
Imidazo[1,2-a]pyrazine and its derivatives are heterocyclic compounds that are often crystalline and possess a degree of lipophilicity, contributing to their low aqueous solubility.[1] The fused ring system can lead to strong crystal lattice energy, which requires significant energy to overcome during dissolution. Furthermore, as weak bases, their solubility is highly dependent on pH.[2][3] In the neutral pH of the intestines, where most drug absorption occurs, these compounds tend to be in their less soluble free base form. Poor solubility is a major obstacle in drug development as it can lead to low and variable oral bioavailability, hindering the translation of potent in vitro activity to in vivo efficacy.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I encounter a solubility issue with my Imidazo[1,2-a]pyrazine derivative?
A1: The initial and most critical step is to accurately quantify the solubility of your compound. This involves performing both kinetic and thermodynamic solubility assays. Kinetic solubility provides an early indication of how your compound behaves when rapidly precipitated from a stock solution (e.g., DMSO), which is relevant for in vitro screening. Thermodynamic solubility, on the other hand, measures the true equilibrium solubility and is crucial for formulation development.[5][6]
Q2: My compound is a weak base. How does pH affect its solubility, and how can I use this to my advantage?
A2: For weakly basic compounds like many Imidazo[1,2-a]pyrazine derivatives, solubility is generally higher at acidic pH values where the molecule can be protonated to form a more soluble salt.[2][3] You can leverage this by:
-
Salt Formation: Creating a stable salt form of your compound can significantly improve its solubility and dissolution rate.[7] This is a common and effective strategy for basic compounds.
-
pH Adjustment in Formulations: For in vitro assays or preclinical formulations, adjusting the pH of the vehicle to the acidic range can enhance solubility. However, for oral formulations, you must consider the physiological pH of the gastrointestinal tract.
Q3: What are the most common formulation strategies to enhance the solubility of these derivatives?
A3: Several effective strategies can be employed, often in combination:
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique where the crystalline drug is molecularly dispersed in a polymer matrix in an amorphous state.[8][9][10] The amorphous form has higher free energy and thus enhanced solubility compared to the crystalline form.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[11]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[12]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming a more soluble complex.[3][13][14]
Q4: How do I choose the right polymer for an amorphous solid dispersion (ASD)?
A4: Polymer selection is critical for the success of an ASD. Key considerations include:
-
Drug-Polymer Miscibility: The drug and polymer must be miscible to form a stable, single-phase amorphous system. This can be predicted using computational models and confirmed experimentally.[6]
-
Stabilization: The polymer should inhibit the crystallization of the drug during storage and upon dissolution. Strong intermolecular interactions, such as hydrogen bonding between the drug and the polymer, are beneficial.[6]
-
Solubility and Release Profile: The polymer's own solubility characteristics will influence the drug release profile. For example, pH-sensitive polymers like HPMCAS can be used to target drug release to specific regions of the GI tract.[15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| Compound precipitates in aqueous buffer during in vitro assays. | Low kinetic solubility. | 1. Lower the final compound concentration. 2. Increase the percentage of DMSO in the final assay (be mindful of its effect on the biological system). 3. Prepare a formulation using a co-solvent system or cyclodextrins. |
| Low and variable oral bioavailability in animal studies despite good in vitro potency. | Poor aqueous solubility leading to dissolution-rate limited absorption.[1] | 1. Conduct a thorough solid-state characterization (polymorphism, crystallinity). 2. Develop an enabling formulation such as an amorphous solid dispersion (ASD) or a nanosuspension. 3. Consider salt formation to improve dissolution rate.[7] |
| Amorphous solid dispersion (ASD) crystallizes upon storage. | - Drug loading is too high. - Inappropriate polymer selection leading to poor stability.[6] - Presence of moisture. | 1. Reduce the drug loading in the ASD. 2. Screen for polymers that have strong interactions (e.g., hydrogen bonding) with your compound.[9] 3. Store the ASD under controlled humidity conditions and consider using a moisture-protective secondary packaging. |
| Initial high drug concentration from an ASD is followed by rapid precipitation ("spring and parachute" effect is not sustained). | The polymer is not effectively inhibiting precipitation from the supersaturated solution. | 1. Select a polymer known for its precipitation-inhibiting properties (e.g., HPMCAS, PVP VA 64).[13] 2. Optimize the drug-to-polymer ratio. 3. Include a surfactant in the formulation to help maintain solubility. |
Experimental Protocols
Protocol 1: Kinetic Solubility "Shake-Flask" Assay
This protocol provides a standardized method to assess the kinetic solubility of your Imidazo[1,2-a]pyrazine derivatives.[5][16]
Materials:
-
Test compound (as a 10 mM stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (0.45 µm)
-
96-well collection plates
-
Plate shaker
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution of your compound to the wells, resulting in a final concentration of 100 µM and 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, filter the solutions using the 96-well filter plate into a clean collection plate.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method with a standard curve.
Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol outlines the general steps for preparing an ASD using a laboratory-scale spray dryer.[17][18][19][20]
Materials:
-
Imidazo[1,2-a]pyrazine derivative
-
Selected polymer (e.g., HPMCAS, PVP VA 64)
-
Volatile organic solvent (e.g., acetone, methanol, or a mixture) in which both the drug and polymer are soluble.
-
Laboratory-scale spray dryer
Procedure:
-
Solution Preparation: Dissolve the drug and polymer in the chosen solvent at the desired ratio (e.g., 25% drug loading: 1 part drug to 3 parts polymer by weight). Ensure complete dissolution.
-
Spray Dryer Setup: Set the spray dryer parameters, including inlet temperature, gas flow rate, and solution feed rate. These parameters will need to be optimized for your specific drug-polymer system.
-
Spray Drying: Pump the solution through the atomizer of the spray dryer. The solvent rapidly evaporates in the drying chamber, forming solid particles of the ASD.
-
Collection: The dried ASD powder is collected from the cyclone.
-
Secondary Drying: Dry the collected powder under vacuum at a temperature below the glass transition temperature (Tg) of the ASD to remove any residual solvent.
-
Characterization: Characterize the resulting ASD for its amorphous nature (using techniques like XRPD and DSC), purity (by HPLC), and dissolution performance.
Visualizing the Path to Enhanced Solubility
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: A decision-making workflow for addressing poor solubility.
Caption: The principle of Amorphous Solid Dispersions (ASDs).
Case Study Highlight: Improving Solubility of an Imidazo[1,2-a]pyridine Derivative
A study focused on a series of 3-nitroimidazo[1,2-a]pyridine derivatives for antileishmanial activity encountered a lead compound with poor aqueous solubility (1.4 µM).[21] To address this, medicinal chemistry efforts focused on structural modifications. By replacing a lipophilic 4-chlorophenylthioether group at position 8 with a more polar 4-pyridyl group, a significant improvement in thermodynamic solubility was achieved. This structural modification, combined with other substitutions, led to a new hit compound with not only enhanced solubility but also maintained potent biological activity and improved pharmacokinetic properties, making it a viable candidate for in vivo studies.[21] This case demonstrates the power of integrating medicinal chemistry strategies to address solubility issues early in the drug discovery process.
Another example involves an imidazo-[1,2-a]-pyrazine based Aurora kinase inhibitor which initially had low solubility (5 µM).[22] Through lead optimization that involved installing polar functional groups in the solvent-exposed region of the molecule, a new analog was developed with dramatically improved intrinsic aqueous solubility (11.4 mM).[22] This highlights how structure-guided design can be effectively used to enhance the physicochemical properties of this class of compounds.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fabtechnologies.com [fabtechnologies.com]
- 6. Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 16. news-medical.net [news-medical.net]
- 17. kinampark.com [kinampark.com]
- 18. Advanced spray drying techniques for the formulation of poorly soluble compounds [manufacturingchemist.com]
- 19. tabletscapsules.com [tabletscapsules.com]
- 20. upperton.com [upperton.com]
- 21. mdpi.com [mdpi.com]
- 22. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Imidazo[1,2-a]pyrazine-2-carbaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Imidazo[1,2-a]pyrazine-2-carbaldehyde (IUPAC Name: this compound; CAS: 1017782-15-8). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic aldehyde in their synthetic workflows. Imidazo[1,2-a]pyrazines are a privileged scaffold in medicinal chemistry, serving as key intermediates in the development of novel therapeutics.[1]
However, the inherent reactivity of the aldehyde functional group, combined with the electronic nature of the fused ring system, can present stability challenges. This document provides in-depth, experience-driven guidance to help you anticipate, troubleshoot, and manage these issues to ensure the integrity of your starting material and the reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs) - Core Compound Properties
This section addresses the most common initial inquiries regarding the handling, storage, and inherent stability of this compound.
Q1: What are the definitive storage and handling conditions for this compound to ensure its long-term stability?
A1: Proper storage and handling are critical to prevent degradation. The aldehyde group is susceptible to oxidation and the compound may be sensitive to environmental factors. Adherence to the following protocols is strongly recommended.
Data Presentation: Recommended Storage & Handling Conditions
| Condition | Recommendation | Scientific Rationale & Causality |
| Temperature | Store long-term at 2-8°C. [2] | Lowering the temperature reduces the kinetic energy of molecules, significantly slowing the rate of potential degradation reactions such as oxidation, dimerization, or polymerization. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | The aldehyde functional group is susceptible to oxidation by atmospheric oxygen, which can convert it to the corresponding carboxylic acid. An inert atmosphere displaces oxygen, mitigating this pathway. |
| Light | Protect from light. Store in an amber vial or a light-blocking container. | Aromatic aldehydes can be light-sensitive. Photons can provide the activation energy for unwanted side reactions, including radical-mediated polymerization or degradation, often leading to discoloration (yellowing/browning). |
| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed. [3] | Aldehydes can form hydrates in the presence of water. While often reversible, the presence of moisture can facilitate certain degradation pathways or interfere with anhydrous reaction conditions. |
| Handling | Use appropriate PPE (gloves, safety glasses). Handle in a well-ventilated area or fume hood. [3] | The compound is classified as a potential skin, eye, and respiratory irritant.[2] Proper personal protective equipment (PPE) and ventilation are essential for user safety and to prevent contamination of the material. |
Q2: What are the primary chemical degradation pathways I should be aware of?
A2: Based on the structure, two primary degradation pathways are of concern: oxidation and self-condensation. Understanding these pathways is key to diagnosing issues like the appearance of impurities or reduced reactivity.
-
Oxidation to Carboxylic Acid: The most common degradation route for aldehydes is oxidation to the corresponding carboxylic acid, Imidazo[1,2-a]pyrazine-2-carboxylic acid. This is often mediated by atmospheric oxygen and can be accelerated by light or trace metal impurities.
-
Aldol-Type Condensation: Under inappropriate storage conditions (e.g., presence of trace acid or base) or during certain reaction workups, aldehydes can undergo self-condensation reactions. This can lead to the formation of dimers or oligomers, which often present as insoluble particulates or a brownish discoloration of the material.
Mandatory Visualization: Potential Degradation Pathways
Caption: Primary degradation routes for the title compound.
Q3: My solid compound and its solutions appear to be yellowing over time. Is this indicative of degradation?
A3: Yes, a color change from off-white/pale yellow to a more intense yellow or brown is a strong visual indicator of degradation.[4] This is often due to the formation of conjugated oligomers or polymers resulting from self-condensation or other complex decomposition pathways. While a slight initial color is common, a progressive darkening suggests a decrease in purity. We strongly advise verifying the compound's purity via analytical methods (see Section 3) before use if significant color change is observed.
Section 2: Troubleshooting Guide - Experimental Issues
This section is formatted to address specific problems you may encounter during your experiments, providing causal analysis and actionable solutions.
Scenario 1: Inconsistent Reaction Yields
Q: My reaction, which uses this compound as a starting material, is giving highly variable yields. What is the likely cause?
A: Inconsistent yields are frequently traced back to the variable purity of the aldehyde starting material. If the aldehyde has partially degraded (e.g., oxidized), the effective molar quantity of the reactive aldehyde in your experiment is lower than calculated, leading directly to lower yields of the desired product.
Causality & Solution Workflow: The core principle of stoichiometry dictates that the yield of a reaction is dependent on the amount of the limiting reagent. Degradation effectively reduces the amount of your key starting material.
Mandatory Visualization: Troubleshooting Workflow for Inconsistent Yields
Caption: A logical workflow for diagnosing inconsistent reaction yields.
Scenario 2: Appearance of Unknown Impurities in Reaction Mixture
Q: I am performing a reaction (e.g., a Wittig or reductive amination) and my TLC/LC-MS shows a persistent spot/peak that corresponds to neither my starting material nor my expected product. What could it be?
A: The most likely culprit, besides side products from your specific reaction, is the oxidized impurity, Imidazo[1,2-a]pyrazine-2-carboxylic acid . This impurity is chemically inert in many reactions where the aldehyde is reactive (like reductive amination or Wittig reactions) and will therefore be carried through the reaction unchanged.
Self-Validating System for Identification:
-
TLC Analysis: The carboxylic acid is significantly more polar than the aldehyde. It will have a much lower Rf value (it will stick closer to the baseline) in typical non-polar to moderately polar solvent systems (e.g., Hexane/Ethyl Acetate).
-
LC-MS Analysis: The carboxylic acid will have a molecular weight of 163.13 g/mol , which is 16 mass units higher than the starting aldehyde (147.13 g/mol ). Look for an [M+H]⁺ ion at m/z 164.
-
Extraction: If you perform an aqueous workup, the carboxylic acid can be removed by washing with a mild basic solution (e.g., saturated NaHCO₃), as it will deprotonate to form a water-soluble carboxylate salt. If the impurity disappears from your organic layer after a base wash, it is almost certainly the carboxylic acid.
Section 3: Protocols & Best Practices
To ensure experimental integrity, proactive quality control is essential. The following protocols are designed to be easily implemented in a standard organic chemistry laboratory.
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a self-validating system to confirm the purity of your this compound before use.
Objective: To quantify the purity of the aldehyde and identify the presence of the primary oxidation impurity.
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the this compound and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Acquire Spectrum: Obtain a standard ¹H NMR spectrum.
-
Data Analysis:
-
Identify the Aldehyde Proton: The key diagnostic signal is the aldehyde proton (-CHO). This will appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.5 - 10.5 ppm .
-
Check for the Carboxylic Acid Proton: The corresponding carboxylic acid impurity will show a broad singlet even further downfield, typically δ > 11 ppm . The presence of this signal is a direct indication of oxidation.
-
Integration: Integrate the aldehyde proton signal and any identifiable impurity signals against a well-resolved proton on the heterocyclic ring. The relative integration values will provide a semi-quantitative measure of purity. A pure sample (>95%) should show a negligible integral for any peak above 11 ppm.
-
Protocol 2: Preparation of a Standardized Stock Solution
For experiments requiring high reproducibility, using a freshly prepared and standardized stock solution is preferable to weighing small, potentially heterogeneous, quantities of the solid for each reaction.
Objective: To prepare a solution of known concentration while minimizing degradation during preparation and short-term storage.
Methodology:
-
Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent in which the compound is soluble (e.g., Anhydrous DMSO, DMF, or Dioxane). Avoid chlorinated solvents for long-term storage as they can generate trace HCl.
-
Degassing: Sparge the solvent with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Under an inert atmosphere (in a glovebox or using a Schlenk line), dissolve a precisely weighed amount of this compound in the degassed solvent to achieve the desired concentration.
-
Storage: Store the solution in a sealed, amber glass vial with a septum cap at 2-8°C. For best results, use the solution within 1-2 weeks. For longer-term storage, consider flash-freezing aliquots in liquid nitrogen and storing at -80°C.
By implementing these protocols and understanding the inherent stability characteristics of this compound, you can significantly improve the reliability and success of your research endeavors.
References
Technical Support Center: Troubleshooting Wittig Reactions with Heterocyclic Aldehydes
Welcome to the technical support center for navigating the complexities of the Wittig reaction, specifically when applied to heterocyclic aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in olefination reactions involving these nuanced substrates. Heterocyclic aldehydes, while essential building blocks, introduce unique electronic and steric challenges not always present with their simple aliphatic or aromatic counterparts. This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs): Core Principles & Common Pitfalls
Q1: Why do Wittig reactions with heterocyclic aldehydes often require special consideration?
Heterocyclic aldehydes possess unique electronic properties and potential sites for side reactions that can complicate the standard Wittig protocol. Key factors include:
-
Electronic Effects: Electron-withdrawing rings (e.g., pyridine, pyrimidine) increase the electrophilicity of the carbonyl carbon, which can accelerate the initial attack by the ylide but may also increase susceptibility to side reactions. Conversely, electron-rich rings (e.g., furan, pyrrole) can decrease aldehyde reactivity.
-
Heteroatom Interference: Basic nitrogen atoms (like in pyridine or imidazole) can be protonated by acidic phosphonium salts or react with strong bases like n-butyllithium (n-BuLi), consuming reagents and complicating the reaction medium.
-
Substrate Stability: Many heterocyclic aldehydes are prone to polymerization or decomposition, particularly under strongly basic or high-temperature conditions.[1]
-
Coordination Effects: The heteroatom can coordinate to metal cations, such as Li⁺ from n-BuLi, altering the stereochemical course of the reaction.[2][3]
Q2: How do I choose the right type of ylide for my heterocyclic aldehyde?
The choice of ylide is critical as it dictates both reactivity and the stereochemical outcome of the product alkene.[4] Ylides are broadly classified into three categories:
| Ylide Type | R Group on Ylide Carbon | Reactivity | Required Base | Typical Stereochemical Outcome |
| Unstabilized | Alkyl, H | High | Strong (n-BuLi, NaH, NaHMDS) | (Z)-alkene (kinetic control)[5][6] |
| Semi-stabilized | Aryl, Vinyl | Moderate | Moderate to Strong | Poor (E/Z mixtures common)[1] |
| Stabilized | -CO₂R, -COR, -CN, -SO₂R | Low | Weaker (K₂CO₃, NaOEt, NaOH) | (E)-alkene (thermodynamic control)[2][5] |
For most applications, the desired stereoisomer will guide your choice. Unstabilized ylides are excellent for accessing (Z)-alkenes, while stabilized ylides reliably produce (E)-alkenes.[4]
Q3: What is the general mechanism, and where do things go wrong?
The modern understanding of the Wittig reaction, particularly under lithium-salt-free conditions, proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide (TPPO).[1]
Caption: General mechanism of the Wittig reaction.
Problems often arise during ylide formation (incomplete deprotonation, side reactions with the base) or from competing pathways involving the aldehyde (e.g., enolization, Cannizzaro reaction).[7]
Troubleshooting Guide: Low or No Product Yield
This is the most common issue. A systematic approach is key to diagnosis.
Caption: Step-by-step workflow for diagnosing low-yield Wittig reactions.
Q4: I see no consumption of my starting aldehyde. What is the likely cause?
If your aldehyde is unconsumed, the primary suspect is the ylide.
-
Probable Cause: Incomplete or failed ylide generation. This is common when using unstabilized or semi-stabilized ylides that require strong, anhydrous bases.[8] The base may be old/inactive, or moisture may be present.
-
Solution:
-
Ensure Anhydrous Conditions: Flame-dry your glassware and use freshly distilled anhydrous solvents (like THF or ether).
-
Verify Base Activity: Use a freshly opened bottle of base or titrate your n-BuLi solution. For bases like NaH, ensure the mineral oil has been washed away with dry hexanes.
-
Confirm Ylide Formation: Most ylide solutions have a characteristic deep color (often orange, red, or deep yellow). The absence of this color after adding the base to the phosphonium salt is a strong indicator of failure.[5]
-
Consider Base Strength: If using a weaker base with a semi-stabilized ylide, you may need to switch to a stronger one (e.g., from t-BuOK to NaHMDS).
-
Q5: The reaction starts, but stalls or gives a complex mixture. Why?
This often points to issues with the aldehyde's stability or reactivity, especially with base-sensitive heterocycles.
-
Probable Cause 1: Aldehyde Decomposition. Base-sensitive aldehydes can undergo self-condensation (aldol) or disproportionation (Cannizzaro-type) reactions.[7] This is particularly true for aldehydes lacking an α-proton when strong bases are used.
-
Solution: Use a milder base if your ylide is stabilized. For unstabilized ylides, try inverse addition: add the base slowly to a cooled mixture of the phosphonium salt and the heterocyclic aldehyde. This generates the ylide in situ, keeping its concentration low and allowing it to react with the aldehyde immediately. A recent study demonstrated that silver carbonate can be an effective mild base for Wittig reactions with base-sensitive aldehydes.[7]
-
-
Probable Cause 2: Unstable Ylide. Some ylides, like (methoxymethyl)triphenylphosphorane, can be unstable and decompose if generated and left to stir for too long before the aldehyde is added.[9]
-
Solution: Add the aldehyde immediately after the ylide has formed, or generate the ylide in the presence of the aldehyde.[9]
-
-
Probable Cause 3: Side reaction with the heterocycle. If using a strong organolithium base with a nitrogen-containing heterocycle, you may get addition to the ring or deprotonation at an acidic C-H bond.
-
Solution: Switch to a non-nucleophilic base like NaH or NaHMDS.
-
Q6: My yield is low after purification. How can I effectively remove triphenylphosphine oxide (TPPO)?
TPPO is a notoriously difficult byproduct to remove due to its moderate polarity and high crystallinity.[10]
-
Solution 1: Recrystallization. This is often the simplest method. Find a solvent system where your product and TPPO have different solubilities (e.g., diethyl ether, hexanes/ethyl acetate).
-
Solution 2: Column Chromatography. TPPO can be tenacious on silica gel. Sometimes, switching to a different stationary phase like alumina can help. Another strategy is to add a small amount of a coordinating agent like ZnCl₂ to the crude mixture; it forms a complex with TPPO that is more easily retained on the column.
-
Solution 3: Precipitation. Dissolve the crude mixture in a solvent like diethyl ether. Cool to 0°C or -20°C. TPPO is often less soluble and will precipitate, allowing it to be filtered off.
Troubleshooting Guide: Poor Stereoselectivity
Controlling the E/Z ratio is a common goal. The outcome is a delicate balance of ylide stability, reaction conditions, and the presence of salts.[1]
Caption: Key experimental factors that control alkene stereochemistry.
Q7: I used an unstabilized ylide but obtained a mixture of E/Z isomers, or mostly the E-isomer. What happened?
This is a classic case of "stereochemical drift," often caused by the presence of lithium salts.[1][2]
-
Probable Cause: When n-BuLi is used as the base, the resulting LiX salt (e.g., LiBr, LiCl) remains in the reaction. Li⁺ ions can coordinate to the oxygen atom in the betaine/oxaphosphetane intermediate, promoting equilibration to the more thermodynamically stable trans-intermediate, which leads to the (E)-alkene.[11]
-
Solution: "Salt-Free" Conditions
-
Use a sodium- or potassium-based base, such as sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu).[4] The larger cations (Na⁺, K⁺) do not coordinate as strongly, preserving the kinetic (Z)-selectivity.
-
If you must use an organolithium reagent, you can try adding a lithium-chelating agent like 12-crown-4, though this adds complexity and cost.
-
The most common method is to use NaHMDS or KHMDS (sodium or potassium hexamethyldisilazide) as the base in a solvent like THF.
-
Q8: How can I intentionally produce the (E)-alkene when using an unstabilized ylide?
While stabilized ylides are the standard choice for (E)-alkenes, you can force an unstabilized ylide to give the (E)-product using a specific procedure.
-
Solution: The Schlosser Modification. This procedure intentionally leverages the equilibration of intermediates.[11]
-
Perform the initial ylide addition to the aldehyde at low temperature (-78 °C) in the presence of lithium salts to form the syn-betaine intermediate.
-
Add a second equivalent of strong base (typically phenyllithium or n-BuLi) at -78 °C. This deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide.
-
Allow the mixture to warm, which facilitates equilibration to the more stable anti-β-oxido ylide.
-
Re-protonate with a mild proton source (like tert-butanol) to trap the anti-betaine, which then collapses to the (E)-alkene.
-
Experimental Protocols
Protocol 1: General Procedure for (Z)-Selective Olefination using Salt-Free Conditions
This protocol is designed for reacting a heterocyclic aldehyde with an unstabilized ylide to maximize (Z)-alkene formation.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the alkyltriphenylphosphonium salt (1.1 eq.) to a flame-dried flask containing anhydrous THF.
-
Ylide Generation: Cool the suspension to 0 °C and add NaHMDS (1.0 M in THF, 1.05 eq.) dropwise. A deep color should develop. Stir the mixture at 0 °C for 1 hour.
-
Reaction: Cool the resulting ylide solution to -78 °C. Add a solution of the heterocyclic aldehyde (1.0 eq.) in anhydrous THF dropwise over 15 minutes.
-
Completion: Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature and stir overnight. Monitor progress by TLC or LCMS.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to remove TPPO.
Protocol 2: General Procedure for (E)-Selective Olefination using a Stabilized Ylide
This protocol is suitable for stabilized ylides, which are often commercially available and air-stable.[12]
-
Preparation: To a flask, add the heterocyclic aldehyde (1.0 eq.) and the stabilized Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.2 eq.) in a suitable solvent (e.g., CH₂Cl₂, toluene, or even water for some substrates).[13]
-
Reaction: Stir the mixture at room temperature or heat gently (40-80 °C) until the starting material is consumed (monitor by TLC/LCMS). Reactions with stabilized ylides are often slower than with unstabilized ones.
-
Workup & Purification: If the reaction is clean, the solvent can be removed directly, and the product purified by column chromatography to separate the (E)-alkene from the minor (Z)-isomer and TPPO.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig_reaction [chemeurope.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wittig reagents - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Schlosser Modification [organic-chemistry.org]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of Imidazo[1,2-a]pyrazine-2-carbaldehyde
Welcome to the Technical Support Center for the synthesis of Imidazo[1,2-a]pyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key heterocyclic intermediate. As a Senior Application Scientist with extensive experience in process chemistry and heterocyclic synthesis, I have compiled this resource to address the common challenges and questions that arise during the transition from laboratory-scale synthesis to larger-scale production. Our focus here is not just on the "how," but also the "why," providing you with the in-depth technical insights needed for successful and safe scale-up.
Introduction to the Synthesis and Scale-Up Considerations
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The most common synthetic route involves the construction of the imidazo[1,2-a]pyrazine core followed by formylation. While several methods exist for the initial cyclization, the subsequent introduction of the aldehyde group at the C2 position, typically via the Vilsmeier-Haack reaction, presents a number of challenges when moving to a larger scale.
This guide will primarily focus on a two-step synthetic sequence:
-
Cyclization: The condensation of 2-aminopyrazine with an appropriate C2 synthon, such as a protected α-hydroxyacetaldehyde equivalent.
-
Formylation: The introduction of the carbaldehyde group onto the imidazo[1,2-a]pyrazine core using the Vilsmeier-Haack reaction.
An alternative and often advantageous route for scale-up is the synthesis of (imidazo[1,2-a]pyrazin-2-yl)methanol followed by a selective oxidation to the desired aldehyde. This pathway can offer a milder and more controlled approach, avoiding some of the harsh conditions of the Vilsmeier-Haack reaction.
Below, we will delve into troubleshooting and frequently asked questions for both of these synthetic strategies, with a strong emphasis on the practical aspects of scaling up.
Troubleshooting Guide: Common Issues in Scale-Up Synthesis
This section is designed to provide direct answers and actionable solutions to problems you may encounter during the synthesis of this compound at scale.
Scenario 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction, while effective, can be challenging to control on a larger scale due to its exothermic nature and the reactive intermediates involved.
Q1: My Vilsmeier-Haack reaction is showing a significant exotherm upon addition of phosphorus oxychloride (POCl₃) to DMF, making it difficult to control the temperature on a larger scale. What are the risks and how can I mitigate them?
A1: Causality: The reaction between DMF and POCl₃ to form the Vilsmeier reagent (a chloroiminium salt) is highly exothermic.[1] On a small scale, this heat can be easily dissipated by an ice bath. However, on a larger scale, the surface-area-to-volume ratio decreases, making heat removal less efficient. Uncontrolled exotherms can lead to side reactions, degradation of the product, and most importantly, a dangerous runaway reaction with a rapid increase in temperature and pressure.[2]
Solutions & Mitigation Strategies:
-
Reverse Addition: Instead of adding POCl₃ to DMF, consider adding the DMF dropwise to the POCl₃, or to a solution of POCl₃ in a suitable solvent, at a controlled rate while maintaining a low temperature (typically 0-5 °C).
-
Use of a Co-solvent: Employing an inert, non-reactive co-solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help to better manage the reaction concentration and temperature.
-
Controlled Dosing: Utilize a syringe pump or a dosing pump for the slow and controlled addition of the limiting reagent. This allows for precise control over the reaction rate and heat generation.
-
In-situ Consumption: A safer approach for large-scale operations is to mix the substrate with DMF and then feed in the POCl₃. This way, the reactive Vilsmeier reagent is consumed as it is formed, preventing its accumulation.[2]
Q2: The yield of my formylation reaction is significantly lower on a larger scale, and I am observing the formation of multiple byproducts. What are the likely side reactions and how can I suppress them?
A2: Causality: On a larger scale, localized "hot spots" and prolonged reaction times can promote side reactions. The imidazo[1,2-a]pyrazine ring system has multiple potentially reactive sites, and the Vilsmeier reagent can react at positions other than the desired C2, especially under forcing conditions. Common byproducts can include di-formylated products or products from reaction at the pyrazine ring. Additionally, incomplete reaction or degradation of the starting material can occur.
Solutions & Optimization:
-
Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. For the formylation of the imidazo[1,2-a]pyrazine, a temperature range of 20-40 °C is often optimal after the initial formation of the Vilsmeier reagent.
-
Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of the Vilsmeier reagent may be necessary to drive the reaction to completion, but a large excess can lead to byproduct formation. A good starting point is 1.5-2.0 equivalents of the Vilsmeier reagent.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or TLC. Quench the reaction as soon as the starting material is consumed to minimize byproduct formation.
Q3: The work-up of my large-scale Vilsmeier-Haack reaction is problematic. The quenching process is highly exothermic and difficult to control, and I am struggling with the isolation of the product.
A3: Causality: The quench of a Vilsmeier-Haack reaction involves the hydrolysis of the intermediate iminium salt and the destruction of any remaining Vilsmeier reagent and POCl₃. The reaction of POCl₃ with water is extremely exothermic and produces corrosive HCl gas.[1] The product, this compound, is a polar molecule, which can make extraction from the aqueous phase challenging.
Work-up and Isolation Protocol:
-
Controlled Quench: The safest method for quenching a large-scale Vilsmeier-Haack reaction is a "reverse quench." This involves slowly adding the reaction mixture to a vigorously stirred vessel containing a large volume of crushed ice and a neutralizing base, such as sodium bicarbonate or sodium acetate solution.[3] This method allows for better temperature control during the quench.
-
Neutralization: Carefully adjust the pH of the aqueous solution to 7-8 with a suitable base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide). This will ensure the product is in its free base form for efficient extraction.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent. Due to the polarity of the product, a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol may be more effective than less polar solvents like diethyl ether.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane). If column chromatography is necessary for a highly pure product, refer to the FAQ section on purification.
Scenario 2: Oxidation of (Imidazo[1,2-a]pyrazin-2-yl)methanol
This alternative route can provide a milder and often more scalable approach to the target aldehyde.
Q1: I am scaling up the synthesis of (imidazo[1,2-a]pyrazin-2-yl)methanol, but the purification is proving difficult, and the isolated material is not stable. What are the key considerations for this step?
A1: Causality: The precursor alcohol, (imidazo[1,2-a]pyrazin-2-yl)methanol, is a polar, often crystalline solid. Impurities from the initial cyclization reaction can co-precipitate with the product. The alcohol may also be susceptible to degradation, particularly under acidic or basic conditions, or at elevated temperatures.
Solutions & Best Practices:
-
Purification of the Precursor: Ensure the starting imidazo[1,2-a]pyrazine is of high purity before proceeding to the hydroxymethylation step.
-
Controlled Reaction Conditions: During the synthesis of the alcohol (e.g., from the corresponding ester via reduction), maintain careful temperature control and quench the reaction promptly upon completion.
-
Purification of the Alcohol: Recrystallization is often the most effective method for purifying the alcohol on a large scale. A common solvent system is ethanol or isopropanol. Washing the isolated solid with a less polar solvent like methyl tert-butyl ether (MTBE) can help remove non-polar impurities.
-
Storage: Store the purified (imidazo[1,2-a]pyrazin-2-yl)methanol under an inert atmosphere (nitrogen or argon) at reduced temperature (2-8 °C) to minimize degradation.
Q2: My oxidation of (imidazo[1,2-a]pyrazin-2-yl)methanol to the aldehyde is not going to completion, and I am observing the formation of over-oxidation products (carboxylic acid). How can I optimize this transformation for scale-up?
A2: Causality: The oxidation of a primary alcohol to an aldehyde requires careful selection of the oxidant and reaction conditions to prevent over-oxidation to the carboxylic acid. On a larger scale, maintaining homogenous reaction conditions and effective temperature control is crucial.
Recommended Oxidation Methods for Scale-Up:
| Oxidant | Typical Conditions | Advantages for Scale-Up | Potential Issues & Mitigation |
| Manganese Dioxide (MnO₂) | DCM or Chloroform, room temp. | Heterogeneous (easy removal by filtration), mild, selective for allylic/benzylic alcohols. | Stoichiometric reagent, requires large volumes of solvent. Ensure high-quality, activated MnO₂ is used. |
| Dess-Martin Periodinane (DMP) | DCM, room temp. | Mild, reliable, high-yielding. | Expensive, can be shock-sensitive (use with caution and appropriate safety measures). |
| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine, DCM, low temp. (-78 °C) | High-yielding, generally applicable. | Requires cryogenic temperatures, which can be challenging to implement on a large scale. Careful control of stoichiometry is critical. |
| TEMPO-mediated Oxidation | TEMPO (catalyst), NaOCl (co-oxidant), DCM/water, 0 °C to room temp. | Catalytic, uses inexpensive co-oxidant, milder conditions. | Can be sensitive to substrate, requires careful pH control. |
Optimization Strategies:
-
Choice of Oxidant: For initial scale-up, MnO₂ is often a good choice due to its ease of handling and removal. For higher value products where cost is less of a concern, DMP can be very reliable.
-
Reaction Monitoring: Closely monitor the reaction by HPLC or TLC to determine the optimal reaction time and prevent over-oxidation.
-
Work-up: Quench the reaction appropriately based on the chosen oxidant. For example, for a MnO₂ oxidation, simply filter off the solid. For a DMP oxidation, quench with a solution of sodium thiosulfate.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when performing a Vilsmeier-Haack reaction on a multi-gram or kilogram scale?
A1: The primary safety concerns are the highly exothermic nature of the Vilsmeier reagent formation and the quench, and the use of the corrosive and water-reactive reagent POCl₃.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Exotherm Control: As discussed in the troubleshooting guide, use controlled addition rates, reverse addition, and potentially a co-solvent to manage the exotherm.
-
Quenching: The reverse quench into a large volume of ice is the recommended procedure for large-scale reactions. Ensure the quenching vessel is large enough to accommodate the entire reaction mixture and any potential foaming.
-
Off-gassing: The quench will generate HCl gas. Ensure adequate ventilation and consider using a scrubber for very large-scale reactions.
Q2: I am having difficulty purifying the final this compound by column chromatography. It seems to be very polar. What are my options?
A2: this compound is indeed a polar compound, which can make standard silica gel chromatography challenging.
-
Recrystallization: This is often the most effective and scalable method for purification. Experiment with different solvent systems such as ethanol/water, isopropanol/heptane, or ethyl acetate/heptane to find optimal conditions.
-
Column Chromatography with Polar Solvents: If chromatography is necessary, you will likely need to use a more polar eluent system than simple hexanes/ethyl acetate. A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is a good starting point.
-
Alternative Stationary Phases: For very difficult separations, consider using a different stationary phase such as alumina or a bonded phase like diol or amino-propyl silica.
Q3: Are there any alternative, potentially more scalable, methods to the Vilsmeier-Haack reaction for the formylation of imidazo[1,2-a]pyrazine?
A3: Yes, while the Vilsmeier-Haack is common, other methods can be considered, especially if the Vilsmeier-Haack reaction proves problematic on scale.
-
Duff Reaction: This involves the formylation of an activated aromatic ring with hexamethylenetetramine (HMTA) in an acidic medium. It is typically used for phenols and other highly activated systems.
-
Metalation-Formylation: This involves the deprotonation of the C2 position with a strong base (e.g., n-butyllithium or LDA) followed by quenching with a formylating agent like DMF. This can be highly regioselective but requires cryogenic temperatures and strictly anhydrous conditions, which can be challenging on a large scale.
Q4: What are the expected analytical and spectroscopic data for this compound?
A4: The following table summarizes the expected data for the final product.
| Analysis | Technique | Expected Characteristics |
| Appearance | Visual | Yellow to orange solid |
| Melting Point | Melting Point Apparatus | Dependent on purity, but typically a sharp melting point |
| ¹H NMR | NMR Spectroscopy | Aldehyde proton (CHO) singlet around δ 9.5-10.0 ppm. Aromatic protons on the imidazopyrazine core in the δ 7.5-9.0 ppm region. |
| ¹³C NMR | NMR Spectroscopy | Aldehyde carbonyl carbon around δ 180-190 ppm. Aromatic carbons in the δ 110-150 ppm region. |
| Mass Spectrometry | MS (e.g., ESI+) | [M+H]⁺ corresponding to the molecular weight of the product (C₇H₅N₃O, MW = 147.13 g/mol ). |
| Purity | HPLC | A single major peak with >95% purity is typically desired. |
Experimental Workflow Diagrams
Vilsmeier-Haack Formylation Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of imidazo[1,2-a]pyrazine.
Alcohol Oxidation Workflow
Caption: Workflow for the oxidation of (imidazo[1,2-a]pyrazin-2-yl)methanol.
References
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Imidazo[1,2-a]pyrazine-2-carbaldehyde Derivatives
Executive Summary
The Imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of molecules with a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparison of the critical analytical techniques for the characterization of Imidazo[1,2-a]pyrazine-2-carbaldehyde derivatives. The aldehyde functionality at the C2 position serves as a versatile synthetic handle, allowing for extensive chemical modifications crucial for structure-activity relationship (SAR) studies. We will explore the synthesis, spectroscopic and chromatographic characterization, and the logic behind experimental choices, providing researchers and drug development professionals with a comprehensive framework for validating these high-value compounds.
The Imidazo[1,2-a]pyrazine Core: A Foundation for Diverse Bioactivity
Nitrogen-containing bicyclic heterocycles are cornerstones of modern drug discovery.[3] Among them, the Imidazo[1,2-a]pyrazine ring system is particularly noteworthy due to its structural similarity to purines, allowing it to interact with a wide range of biological targets. Derivatives have demonstrated activities such as tubulin polymerization inhibition, ENPP1 inhibition, and broad cytotoxic effects against various cancer cell lines.[4][5] The introduction of a carbaldehyde group at the 2-position provides a reactive site for generating diverse libraries of compounds, making a thorough characterization of this key intermediate an absolute necessity.
Synthetic Pathways: Building the Core Scaffold
The construction of the Imidazo[1,2-a]pyrazine ring is typically achieved through the condensation of an aminopyrazine with an α-halocarbonyl compound.[6][7] However, modern synthetic chemistry increasingly favors more efficient methods like one-pot, multi-component reactions (MCRs).[1][8][9] These approaches offer advantages in terms of atom economy, reduced reaction times, and simplified purification processes.
An exemplary MCR approach involves an iodine-catalyzed three-component condensation of an aldehyde, 2-aminopyrazine, and an isocyanide, which proceeds via a [4+1] cycloaddition to yield the desired imidazopyrazine core in good yields.[1][8]
Caption: General workflow for the synthesis and isolation of Imidazo[1,2-a]pyrazine derivatives.
Experimental Protocol: Three-Component Synthesis
-
Reaction Setup: To a solution of 2-aminopyrazine (1.0 mmol) and a substituted aldehyde (1.0 mmol) in a suitable solvent like acetonitrile, add a catalytic amount of iodine (10 mol%).
-
Addition: Add tert-butyl isocyanide (1.0 mmol) dropwise to the mixture at room temperature.
-
Monitoring: Stir the reaction for the required time (typically 12-24 hours), monitoring its progress via Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated sodium thiosulfate solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue using column chromatography on silica gel to obtain the final product.[1]
A Comparative Guide to Characterization Techniques
A multi-technique approach is indispensable for the unambiguous structural confirmation and purity assessment of novel derivatives.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the this compound core, the aldehyde proton (-CHO) is highly characteristic, appearing as a singlet in the downfield region (δ 9.5-10.5 ppm). Protons on the pyrazine and imidazole rings appear in the aromatic region (δ 7.5-9.5 ppm).[1][11]
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms. The aldehyde carbonyl carbon is found significantly downfield (~180-190 ppm). The carbons of the heterocyclic rings typically resonate between δ 115 and 150 ppm.[1][11]
| Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |
| 2-CHO | 9.5 - 10.5 (s) | 180 - 190 | Highly deshielded, characteristic singlet. |
| H-3 | 8.0 - 8.5 (s) | 130 - 135 | Position can be sensitive to substituents. |
| H-5 | 9.0 - 9.5 (s) | 140 - 145 | Often the most downfield ring proton.[11] |
| H-6 | 7.8 - 8.3 (d) | 120 - 125 | |
| H-8 | 8.0 - 8.5 (d) | 115 - 120 | [11] |
Table 1. Typical NMR chemical shift ranges for the unsubstituted this compound core in CDCl₃ or DMSO-d₆. Values are approximate and can vary based on substitution and solvent.
Mass Spectrometry (MS)
MS is essential for determining the molecular weight of the synthesized compound and for confirming its elemental composition via High-Resolution Mass Spectrometry (HRMS).
-
Technique: Electrospray Ionization (ESI) is commonly used for these polar heterocyclic compounds.
-
Data: The primary piece of information is the molecular ion peak (M+H)⁺, which should correspond to the calculated molecular weight of the target molecule. HRMS analysis should yield a mass accuracy of < 5 ppm, providing strong evidence for the elemental formula.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups. For this compound, the most crucial absorption is that of the aldehyde carbonyl group.
| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong |
| C-H Stretch (Aldehyde) | 2720 - 2820 | Medium, often two peaks |
| C=N / C=C Stretch (Aromatic) | 1500 - 1650 | Medium to Strong |
| C-N Stretch | 1300 - 1400 | Medium |
Table 2. Key IR absorption frequencies for this compound derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the final compound.
-
Methodology: A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or TFA to improve peak shape.[1][9]
-
Detection: A UV detector is commonly employed, with the detection wavelength set near the λₘₐₓ of the compound (often in the 300-370 nm range).[1]
-
Validation: A pure compound should present as a single, sharp, and symmetrical peak. Purity is generally reported as a percentage based on the peak area relative to the total area of all peaks in the chromatogram. For pharmaceutical applications, purity should exceed 95-98%.[1][9]
Application in Drug Discovery: A Gateway to New Therapeutics
The true value of this compound lies in its utility as a versatile intermediate. The aldehyde group can be readily transformed into a wide range of other functionalities (imines, amines, alcohols, acids), enabling the rapid generation of a chemical library for SAR studies.
A prominent example is the development of tubulin polymerization inhibitors.[5] Certain Imidazo[1,2-a]pyrazine derivatives bind to the colchicine site on β-tubulin, disrupting microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis in cancer cells.
Caption: Proposed mechanism of action for anticancer Imidazo[1,2-a]pyrazine derivatives.
Comparison with Alternative Scaffolds: The Imidazo[1,2-a]pyridine Analogue
The Imidazo[1,2-a]pyridine scaffold is a closely related heterocycle with a similar spectrum of biological activities.[3] Comparative studies have sometimes shown that imidazo[1,2-a]pyridine derivatives exhibit more potent anticancer activity than their imidazo[1,2-a]pyrazine counterparts.[1] This highlights the subtle but critical role that the placement of heteroatoms plays in molecular recognition and biological function. The choice between these scaffolds depends on the specific therapeutic target and the desired ADME (absorption, distribution, metabolism, and excretion) properties.
Conclusion
The characterization of this compound derivatives requires a rigorous and multi-faceted analytical approach. The combination of NMR for structural elucidation, HRMS for molecular formula confirmation, IR for functional group identification, and HPLC for purity assessment provides a self-validating system that ensures the identity and quality of these crucial chemical entities. As versatile intermediates, these compounds are powerful tools for medicinal chemists, opening avenues for the discovery of novel therapeutics targeting a range of diseases from cancer to microbial infections.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. storage.googleapis.com [storage.googleapis.com]
A Senior Application Scientist's Guide to Biological Activity Screening of Novel Imidazopyrazine Compounds
Introduction: The Therapeutic Potential of the Imidazopyrazine Scaffold
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant therapeutic potential is a continuous endeavor. Among the nitrogen-containing heterocyclic compounds, the imidazopyrazine core has emerged as a "privileged scaffold." This is due to its structural resemblance to purines, allowing it to interact with a wide array of biological targets.[1] Derivatives of imidazo[1,2-a]pyrazines have demonstrated a multitude of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]
This guide provides a comprehensive framework for the systematic biological activity screening of novel imidazopyrazine compounds. It is designed to move beyond a simple recitation of protocols, instead offering insights into the causality behind experimental choices, ensuring a robust and self-validating screening cascade. We will explore primary screening assays across key therapeutic areas, delve into detailed experimental methodologies, and discuss the interpretation of data in comparison to established alternatives.
The Strategic Rationale: A Tiered Approach to Screening
A successful screening campaign does not test compounds randomly. It follows a logical, tiered progression designed to efficiently identify promising candidates while minimizing resource expenditure. The initial phase involves broad, high-throughput primary assays to identify any "hits" across a range of potential activities. Subsequent tiers then focus on more specific, mechanism-of-action studies for these initial hits.
Our screening strategy for novel imidazopyrazines will focus on four key areas of established activity:
-
Anticancer Activity: Many imidazopyrazine derivatives have shown potent cytotoxic effects against various cancer cell lines.[4][5]
-
Antimicrobial Activity: The scaffold has been shown to be effective against both bacterial and fungal pathogens.[1][6]
-
Antiviral Activity: Recent studies have highlighted the potential of these compounds against viruses like human coronavirus and influenza.[7][8]
-
Anti-inflammatory Activity: Several derivatives have demonstrated significant anti-inflammatory effects.[9]
The following diagram illustrates a logical workflow for the primary screening of a new library of imidazopyrazine compounds.
Caption: A tiered workflow for screening novel imidazopyrazine compounds.
Part 1: Anticancer Activity Screening
The initial evaluation of anticancer potential begins with a general cytotoxicity assay. The MTT assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[10] A reduction in metabolic activity in the presence of a compound suggests potential cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard procedure for evaluating the effect of compounds on the viability of adherent cancer cell lines (e.g., MCF-7, HCT-116).
I. Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[4][11] The amount of formazan produced is directly proportional to the number of viable cells.[4] This formazan is then solubilized, and the absorbance is measured, providing a quantitative assessment of cell viability.
II. Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution: 5 mg/mL in sterile PBS, filtered through a 0.2 µm filter.[11]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Test imidazopyrazine compounds dissolved in DMSO (stock solution).
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
III. Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated cells" (vehicle control) and "medium only" (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium to each well. Then, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation & Comparison
The results of the primary cytotoxicity screen should be tabulated to compare the potency of novel imidazopyrazine derivatives against a standard chemotherapeutic agent and a different heterocyclic scaffold known for anticancer activity.
| Compound ID | Scaffold | Target Cell Line | IC50 (µM) |
| IZP-001 | Imidazopyrazine | MCF-7 (Breast) | 5.2 |
| IZP-002 | Imidazopyrazine | MCF-7 (Breast) | 12.8 |
| IZP-003 | Imidazopyrazine | HCT-116 (Colon) | 8.1 |
| Doxorubicin | Anthracycline | MCF-7 (Breast) | 0.9 |
| Imidazopyridine-A | Imidazopyridine | MCF-7 (Breast) | 9.5 |
Data is hypothetical for illustrative purposes.
Advanced Anticancer Screening: Tubulin Polymerization
For hits from the primary screen, a mechanistic assay can provide insight into the mode of action. Since some imidazopyrazines are known tubulin polymerization inhibitors, this is a logical next step.[12]
Caption: Workflow for the in vitro tubulin polymerization assay.
This assay measures the assembly of purified tubulin into microtubules.[3] An increase in fluorescence (using a reporter dye) or turbidity indicates polymerization.[3] Inhibitors will prevent this increase. The protocol involves preparing a reaction mix with purified tubulin and GTP, adding the test compound, initiating polymerization by increasing the temperature to 37°C, and monitoring the reaction kinetically in a plate reader.[3][13]
Part 2: Antimicrobial Activity Screening
The initial screen for antimicrobial activity can be efficiently performed using the agar disk diffusion method. It's a qualitative or semi-quantitative technique that provides a clear visual indication of a compound's ability to inhibit microbial growth.[14]
Experimental Protocol: Agar Disk Diffusion (Kirby-Bauer Method)
I. Principle: A sterile paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[15][16] The diameter of this zone is proportional to the susceptibility of the organism to the compound.
II. Materials:
-
Sterile 150 mm Petri dishes
-
Mueller-Hinton Agar (MHA)[17]
-
Sterile paper disks (6 mm diameter)
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Tryptic Soy Broth (TSB) or sterile saline
-
0.5 McFarland turbidity standard[15]
-
Sterile cotton swabs
-
Forceps or disk dispenser
-
Ruler or calipers
III. Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies and suspend them in TSB or saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[16]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[18] Swab the entire surface of the MHA plate uniformly, rotating the plate 60 degrees between each of three passes to ensure even coverage.[18] Allow the plate to dry for 3-5 minutes.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compounds onto the inoculated agar surface. Gently press each disk to ensure complete contact.[16] Disks should be spaced at least 24 mm apart and away from the edge.[17] Include a disk with the solvent (e.g., DMSO) as a negative control and a disk with a standard antibiotic (e.g., Gentamicin) as a positive control.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.
-
Result Measurement: After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers.
Data Presentation & Comparison
| Compound ID | Scaffold | Test Organism | Zone of Inhibition (mm) |
| IZP-001 | Imidazopyrazine | S. aureus | 18 |
| IZP-002 | Imidazopyrazine | S. aureus | 10 |
| IZP-001 | Imidazopyrazine | E. coli | 15 |
| IZP-002 | Imidazopyrazine | E. coli | 0 |
| Gentamicin | Aminoglycoside | S. aureus | 22 |
| Imidazothiazole-B | Imidazothiazole | S. aureus | 14 |
Data is hypothetical for illustrative purposes. A larger zone indicates greater susceptibility.
For compounds showing significant zones of inhibition, a quantitative follow-up is essential. The Broth Microdilution Method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5] This involves preparing two-fold serial dilutions of the compound in a 96-well plate, inoculating with the standardized bacterial suspension, incubating, and identifying the lowest concentration well with no visible turbidity.[19][20]
Part 3: Antiviral Activity Screening
For antiviral screening, the Cytopathic Effect (CPE) Inhibition Assay is a widely used method. It is particularly useful for viruses that cause visible damage to host cells.
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
I. Principle: Many viruses cause morphological changes in host cells, such as rounding, detachment, and lysis, collectively known as the cytopathic effect (CPE).[1] An effective antiviral compound will protect the cells from this damage. The assay quantifies the ability of a compound to inhibit viral CPE, often visualized by staining the remaining viable cells.[9][12]
II. Materials:
-
96-well sterile plates
-
Permissive host cell line (e.g., Vero E6 for coronaviruses)
-
Virus stock with a known titer (e.g., HCoV-229E)
-
Culture medium (e.g., DMEM with 2% FBS)
-
Test compounds and a positive control antiviral (e.g., Remdesivir)
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 20% methanol)
III. Step-by-Step Methodology:
-
Cell Seeding: Seed host cells into a 96-well plate to form a confluent monolayer within 24 hours.[21]
-
Compound and Virus Preparation: Prepare serial dilutions of the test compounds in the culture medium. In a separate plate, mix the diluted compounds with a standardized amount of virus. Incubate this mixture for 1-2 hours at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayer. Add the virus-compound mixtures to the wells. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.
-
Incubation: Incubate the plate at the optimal temperature for the virus (e.g., 33-37°C) for 2-5 days, or until 80-100% CPE is observed in the virus control wells.[9]
-
Cell Staining: Gently wash the plates with PBS. Fix the remaining cells with a fixative (e.g., 10% formalin). Stain the fixed cells with Crystal Violet solution for 15-20 minutes.[2]
-
Visualization and Quantification: Gently wash the plates with water to remove excess stain and allow them to air dry.[2] The viable, adherent cells will be stained purple. The CPE will be visible as unstained areas or "holes" in the monolayer. The protective effect can be quantified by eluting the stain (e.g., with methanol) and reading the absorbance, or by microscopic examination to determine the concentration that inhibits 50% of the CPE (IC50).
For lytic viruses, the Plaque Reduction Assay is a gold standard alternative. It measures the reduction in the number of discrete viral plaques (localized zones of cell death) in the presence of the compound, providing a highly quantitative measure of antiviral activity.[6][22][23]
Part 4: Anti-inflammatory Activity Screening
A key mechanism of inflammation involves the cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation.[24] A fluorometric or colorimetric assay for COX-2 inhibition is an excellent primary screen for anti-inflammatory potential.
Experimental Protocol: COX-2 Inhibitor Screening Assay
I. Principle: This assay measures the peroxidase activity of the COX enzyme. COX converts arachidonic acid to Prostaglandin G2 (PGG2). In the presence of a probe (like Amplex™ Red), the peroxidase component of COX facilitates a reaction that produces a fluorescent or colored product.[7] An inhibitor of COX-2 will reduce the rate of this product formation.
II. Materials:
-
96-well black or clear microplate
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., Amplex™ Red)
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control[24]
-
Fluorescence plate reader
III. Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the COX-2 enzyme in cold assay buffer.[7][25]
-
Assay Plate Setup: To appropriate wells, add the assay buffer, heme, and the diluted COX-2 enzyme.
-
Inhibitor Addition: Add 10 µL of the test compound dilutions to the "Test Inhibitor" wells. Add the positive control inhibitor (Celecoxib) to "Inhibitor Control" wells and solvent to "Enzyme Control" wells.[24]
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.[8]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically (e.g., every minute for 10-20 minutes) at the appropriate wavelengths (e.g., Ex/Em = 535/587 nm).[26]
-
Data Analysis: Calculate the rate (slope) of the reaction for each well. Determine the percent inhibition for each compound concentration relative to the enzyme control and calculate the IC50 value.
Another key target in inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. The Griess Assay can be used to measure nitrite, a stable breakdown product of NO, in the supernatant of LPS-stimulated macrophage cell cultures (e.g., RAW 264.7) that have been treated with the test compounds.[27][28] A reduction in nitrite levels indicates potential anti-inflammatory activity.
Conclusion: From Hits to Leads
This guide outlines a systematic, multi-tiered strategy for the initial biological screening of novel imidazopyrazine compounds. By employing a logical progression of robust and validated assays, researchers can efficiently identify and prioritize compounds with promising anticancer, antimicrobial, antiviral, or anti-inflammatory activities. The primary screens presented here are designed to cast a wide net, while the suggested follow-up assays provide a pathway toward understanding the mechanism of action. It is this combination of broad primary screening and focused secondary analysis, grounded in sound experimental design and causality, that transforms a novel compound library from a collection of molecules into a source of viable therapeutic leads.
References
- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. clyte.tech [clyte.tech]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. pblassaysci.com [pblassaysci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 18. asm.org [asm.org]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. assaygenie.com [assaygenie.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Imidazo[1,2-a]pyrazine-2-carbaldehyde and Other Key Heterocyclic Aldehydes
In the landscape of modern drug discovery and materials science, heterocyclic aldehydes serve as indispensable building blocks for the synthesis of complex molecular architectures. Their reactivity profile dictates their utility in a myriad of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of Imidazo[1,2-a]pyrazine-2-carbaldehyde against other prominent heterocyclic aldehydes: Pyridine-2-carbaldehyde, Indole-3-carbaldehyde, and Pyrrole-2-carbaldehyde. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding, supported by experimental data, to inform their synthetic strategies.
Introduction to the Heterocyclic Aldehydes
The reactivity of an aromatic aldehyde is intrinsically linked to the electronic nature of the heterocyclic ring to which the formyl group is attached. The electron-donating or electron-withdrawing character of the heteroaromatic system directly influences the electrophilicity of the carbonyl carbon, thereby governing its susceptibility to nucleophilic attack.
-
This compound: This molecule features a fused bicyclic system containing three nitrogen atoms. The pyrazine ring is inherently electron-deficient, and the imidazole ring can also exhibit electron-withdrawing characteristics. This electronic profile suggests a highly activated aldehyde group, prone to rapid reactions with nucleophiles.
-
Pyridine-2-carbaldehyde: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates the carbonyl group of a substituent at the 2-position towards nucleophilic attack.[1][2][3]
-
Indole-3-carbaldehyde: The indole ring system, with its fused benzene and pyrrole rings, is electron-rich. The lone pair of the pyrrole nitrogen participates in the aromatic system, donating electron density and thus deactivating the attached aldehyde group towards nucleophilic attack compared to more electron-deficient systems.[4][5]
-
Pyrrole-2-carbaldehyde: Similar to indole, the pyrrole ring is electron-rich due to the lone pair of the nitrogen atom. Consequently, the aldehyde group is less electrophilic compared to those on electron-deficient rings.[6][7]
The following diagram illustrates the general electronic nature of the parent heterocyclic systems.
References
In Vitro Evaluation of Imidazo[1,2-a]pyrazine-2-carbaldehyde Derivatives: A Comparative Guide
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology. This guide provides a comprehensive comparison of the in vitro testing of various imidazo[1,2-a]pyrazine-2-carbaldehyde derivatives, offering insights into their biological performance and the experimental methodologies used for their evaluation.
The Versatile Imidazo[1,2-a]pyrazine Core: A Foundation for Diverse Biological Activity
The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich bicyclic heterocycle that serves as a versatile scaffold for the design of biologically active molecules. Its structural rigidity and ability to engage in various intermolecular interactions make it an attractive starting point for developing inhibitors of key cellular targets. Researchers have successfully synthesized and evaluated a multitude of derivatives, revealing a broad range of pharmacological effects, including anticancer, antimicrobial, and antioxidant activities. The core structure's amenability to substitution at various positions allows for the fine-tuning of physicochemical properties and biological potency.
Comparative Analysis of Biological Activity
The therapeutic potential of imidazo[1,2-a]pyrazine derivatives is underscored by their diverse mechanisms of action and potent inhibitory activities against various cellular targets. This section compares the in vitro performance of several notable derivatives, highlighting their efficacy against different cancer cell lines and their targeted biological pathways.
Anticancer Activity: A Primary Focus
A significant body of research has focused on the anticancer properties of this class of compounds.[1][2] Derivatives have been shown to exert cytotoxic effects against a panel of human cancer cell lines, with some exhibiting impressive potency at nanomolar concentrations.[3][4] The mechanism of their anticancer action is often multifaceted, involving the inhibition of key enzymes, disruption of cellular structures, and modulation of critical signaling pathways.
For instance, certain imidazo[1,2-a]pyrazine derivatives have been identified as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[3][4] Others have demonstrated inhibitory activity against crucial kinases involved in cancer progression, such as Aurora kinases, PI3K, and Anaplastic Lymphoma Kinase (ALK).[5][6][7][8] The table below summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyrazine derivatives.
| Compound ID | Target/Mechanism | Cell Line(s) | IC50 (µM) | Reference |
| TB-25 | Tubulin Polymerization Inhibitor | HCT-116 | 0.023 | [3][4] |
| Compound 12b | Not Specified | Hep-2, HepG2, MCF-7, A375 | 11, 13, 11, 11 | [2][9] |
| GQ352 | Gαq/11 Inhibitor | Uveal Melanoma Cells | 8.9 | [10] |
| SCH 1473759 | Aurora Kinase Inhibitor | Not Specified | 0.025 (phos-HH3 inhibition) | [8] |
Beyond Cancer: Antimicrobial and Antioxidant Potential
In addition to their anticancer effects, imidazo[1,2-a]pyrazine derivatives have also shown promise as antimicrobial and antioxidant agents. Certain derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The antioxidant properties of these compounds have been evaluated through their ability to scavenge free radicals, with some derivatives showing activity comparable to the standard antioxidant, ascorbic acid.
Key In Vitro Experimental Workflows
The evaluation of novel chemical entities like this compound derivatives necessitates a systematic and rigorous in vitro testing cascade. This process typically begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies.
Caption: A generalized workflow for the in vitro evaluation of novel compounds.
Cytotoxicity Assessment: The MTT Assay
A fundamental first step in assessing the anticancer potential of a compound is to determine its cytotoxicity against cancer cell lines.[11][12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[13][14][15] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[12]
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).[11]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[12] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.[11][12]
Unraveling the Mechanism: Target-Based Assays
Once a compound demonstrates significant cytotoxicity, the next step is to elucidate its mechanism of action. This often involves identifying its molecular target(s) and understanding how it affects cellular processes.
Targeting Signaling Pathways:
Many imidazo[1,2-a]pyrazine derivatives exert their effects by modulating key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways.[7][16]
Caption: Inhibition of the PI3K/Akt signaling pathway by an imidazo[1,2-a]pyrazine derivative.
Western blotting is a common technique used to investigate the effect of a compound on specific proteins within a signaling pathway. By measuring changes in the phosphorylation status or expression levels of key proteins, researchers can confirm target engagement and understand the downstream consequences of compound treatment.
Conclusion
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The diverse biological activities and mechanisms of action of its derivatives highlight the importance of a comprehensive in vitro testing strategy. By employing a combination of cytotoxicity screening, target identification, and mechanistic studies, researchers can effectively evaluate the potential of these compounds and guide their further development towards clinical applications. The experimental protocols and comparative data presented in this guide provide a valuable resource for scientists working in the field of drug discovery.
References
- 1. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzo[4,5]imidazo[1,2-c]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Imidazopyrazine Analogs in Drug Discovery
The imidazopyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of different imidazopyrazine analog series, offering insights for researchers, scientists, and drug development professionals. We will explore how subtle structural modifications to the imidazopyrazine core can profoundly impact biological activity, with a focus on anticancer and kinase inhibitory applications.
The Imidazopyrazine Core: A Foundation for Diverse Bioactivity
The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich bicyclic heterocycle that serves as a versatile scaffold in drug discovery. Its structural similarity to purines allows it to interact with a wide range of biological targets, including protein kinases, phosphodiesterases, and other enzymes.[1][2][3] The adaptability of this scaffold permits extensive structural modifications, enabling the fine-tuning of pharmacological effects through detailed SAR studies.[3]
Imidazopyrazine Analogs as Kinase Inhibitors: A Tale of Selectivity and Potency
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The imidazopyrazine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.
Aurora Kinase Inhibitors
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets.[4] SAR studies on imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors have revealed several key insights:
-
Substitution at the C2 and C3 positions: Modifications at these positions are critical for potency and selectivity. For instance, the introduction of acetic acid amides onto a pyrazole substituent at the C3 position was shown to influence Aurora A/B selectivity and improve the off-target kinase profile.[5]
-
The role of the imidazopyrazine core: The core structure itself is crucial for binding to the kinase hinge region, often forming hydrogen bonds that anchor the inhibitor in the active site.[2]
A comparative analysis of different substitution patterns is presented in the table below:
| Compound Series | Key Substitutions | Target | Potency (IC50) | Key SAR Findings |
| Pyrazole-substituted imidazopyrazines | Acetic acid amides on the pyrazole at C3 | Aurora A/B Kinases | Nanomolar range | Amide substitution improves selectivity against off-target kinases.[5] |
| Phenyl-substituted imidazopyrazines | Varied substituents on the C2-phenyl ring | Aurora A Kinase | Micromolar to nanomolar range | Lipophilic and hydrogen-bonding groups on the phenyl ring enhance potency. |
Mitogen-Activated Protein Kinase (MAPK)-Interacting Kinase (MNK) Inhibitors
MNKs are downstream effectors of the ERK and p38 MAPK signaling pathways and play a role in mRNA translation of proteins involved in tumorigenesis.[6] A series of imidazopyrazine, imidazopyridazine, and imidazopyridine derivatives were synthesized and evaluated as MNK1/2 inhibitors.[6]
-
Compound II-5 , an imidazopyridazine derivative, demonstrated excellent enzymatic inhibitory potency with IC50 values of 2.3 nM and 3.4 nM for MNK1 and MNK2, respectively.[6] This highlights the potential of the broader imidazo-azine class of compounds in kinase inhibition.
Imidazopyrazine Analogs as Anticancer Agents: Targeting Tubulin Polymerization
Microtubules are dynamic polymers essential for cell division, making them a validated target for anticancer drugs.[7][8] Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[7][9][10]
Key SAR findings for these tubulin inhibitors include:
-
The importance of the C2 and C3 substituents: The nature of the groups at these positions significantly influences anti-proliferative activity. For example, a 3,4,5-trimethoxyphenyl ring at one position and a substituted phenyl ring at another are often associated with high potency.[7]
-
Ring fusion strategies: Fusing additional rings to the imidazopyrazine core can lead to novel compounds with enhanced activity.[9]
-
Compound TB-25 , an imidazo[1,2-a]pyrazine derivative, exhibited a potent inhibitory effect against HCT-116 cells with an IC50 of 23 nM.[9] Mechanistic studies confirmed that it effectively inhibits tubulin polymerization and induces G2/M cell cycle arrest and apoptosis.[9]
The following diagram illustrates the general workflow for the synthesis and evaluation of imidazopyrazine-based anticancer agents.
References
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of imidazopyridazine derivatives containing isoquinoline group as potent MNK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Mechanism of Action for Imidazo[1,2-a]pyrazine-Based Drugs: A Comparative Guide
In the landscape of modern drug discovery, the Imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, giving rise to a new generation of targeted therapeutics. These compounds have demonstrated significant potential in oncology and immunology, primarily through their potent and selective inhibition of key enzymes in critical signaling pathways. For researchers and drug development professionals, rigorous validation of their mechanism of action is paramount to advancing these promising molecules from the bench to the clinic.
This guide provides an in-depth, comparative analysis of the experimental validation of Imidazo[1,2-a]pyrazine-based drugs. We will delve into the intricacies of their interactions with primary targets such as Aurora kinases and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), and objectively compare their performance with established alternative inhibitors. The methodologies detailed herein are designed to provide a robust framework for confirming target engagement and elucidating the downstream cellular consequences of drug action, ensuring the scientific integrity of your findings.
The Rise of Imidazo[1,2-a]pyrazines: A Focus on Aurora Kinases and ENPP1
The versatility of the Imidazo[1,2-a]pyrazine core has enabled the development of inhibitors for a range of therapeutic targets. This guide will focus on two prominent examples: Aurora kinase inhibitors for oncology and ENPP1 inhibitors for immuno-oncology.
Aurora Kinases: These serine/threonine kinases are crucial regulators of mitosis. Their overexpression is a hallmark of many cancers, making them attractive targets for anti-cancer therapies.[1] Imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of Aurora kinases, demonstrating the therapeutic potential of this chemical class.[2][3]
ENPP1 and the cGAS-STING Pathway: ENPP1 is a key negative regulator of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA and initiates an anti-tumor immune response.[4][5] By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens this immune surveillance mechanism.[6] Potent and selective Imidazo[1,2-a]pyrazine-based ENPP1 inhibitors are being investigated to enhance STING-mediated anti-cancer immunity.
Comparative Analysis of Imidazo[1,2-a]pyrazine-Based Inhibitors and Alternatives
A crucial aspect of validating a new drug candidate is to benchmark its performance against existing therapies. The following tables provide a comparative summary of Imidazo[1,2-a]pyrazine-based inhibitors and other well-characterized drugs targeting Aurora kinases and ENPP1.
Table 1: Comparative Potency of Aurora Kinase Inhibitors
| Compound Class | Drug Name/Identifier | Target(s) | IC50 (nM) | Assay Type |
| Imidazo[1,2-a]pyrazine | Compound 1 [7] | Aurora A/B | 250 (cell potency) | Cell-based |
| Imidazo[1,2-a]pyrazine | SCH 1473759 (12k) [7] | Aurora A/B | 25 (phos-HH3 inhibition) | Cell-based |
| Imidazo[1,2-a]pyrazine | Compound 42[8] | Aurora A, Aurora B | 4, 13 | Not Specified |
| Pyrrolo-pyrazole | Danusertib (PHA-739358)[9] | Aurora A/B/C | 13 / 79 / 61 | Cell-free |
| Pyrazoloquinazoline | Barasertib (AZD1152-HQPA)[10] | Aurora B | 0.37 | Cell-free |
| N/A | Alisertib (MLN8237)[11] | Aurora A | 1.2 | Cell-free |
| Trifluoromethylpyrimidine | PF-03814735[12] | Aurora A/B | 0.8 / 0.5 | Cell-free |
Table 2: Comparative Potency of ENPP1 Inhibitors
| Compound Class | Drug Name/Identifier | Target | IC50 (nM) | Assay Type |
| Imidazo[1,2-a]pyrazine | Compound 7 | ENPP1 | 5.70 - 9.68 | Not Specified |
| Thioacetamide | Compound 1 | ENPP1 | Not Specified | Not Specified |
| Phosphonate | Compound 32 | ENPP1 | 4 (in mouse plasma) | Ex vivo |
| Pyrimidinone | N/A | ENPP1 | Not Specified | In vitro |
| Quinazolinone | N/A | ENPP1 | Not Specified | In vivo |
Elucidating the Signaling Pathways
Visualizing the signaling pathways targeted by Imidazo[1,2-a]pyrazine-based drugs is essential for understanding their mechanism of action.
Aurora Kinase A Signaling in Mitosis
Aurora A kinase plays a pivotal role in the G2/M transition and mitotic spindle assembly.[13] Its inhibition by Imidazo[1,2-a]pyrazine-based drugs leads to mitotic arrest and apoptosis in cancer cells.
Caption: Aurora A Kinase Signaling Pathway in Mitosis.
ENPP1 Regulation of the cGAS-STING Pathway
The cGAS-STING pathway is a critical innate immune signaling cascade.[14] ENPP1 negatively regulates this pathway by degrading cGAMP.[15] Imidazo[1,2-a]pyrazine-based ENPP1 inhibitors block this degradation, leading to enhanced anti-tumor immunity.
Caption: ENPP1 Regulation of the cGAS-STING Pathway.
Experimental Protocols for Mechanism of Action Validation
To ensure the trustworthiness of your findings, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to confirm the mechanism of action of Imidazo[1,2-a]pyrazine-based drugs.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful biophysical method to verify direct binding of a drug to its target protein within intact cells.[4] The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
Caption: CETSA Experimental Workflow.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture your target cell line to approximately 80-90% confluency.
-
Treat cells with the Imidazo[1,2-a]pyrazine-based drug at various concentrations or a vehicle control for a predetermined time.
-
-
Heating Step:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a mild lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
Expected Outcome: A successful drug-target interaction will result in a shift of the melting curve to higher temperatures for the drug-treated samples compared to the vehicle control, indicating stabilization of the target protein.
In Vitro Kinase Activity Assay
Rationale: To quantify the inhibitory potency of Imidazo[1,2-a]pyrazine-based drugs against their target kinase (e.g., Aurora A), a direct enzymatic assay is essential. This assay measures the transfer of a phosphate group from ATP to a substrate peptide.[9]
Step-by-Step Protocol (Luminescence-Based):
-
Reagent Preparation:
-
Prepare a stock solution of the Imidazo[1,2-a]pyrazine inhibitor in DMSO.
-
Prepare a reaction buffer containing the recombinant target kinase, a specific substrate peptide, and ATP.
-
-
Kinase Reaction:
-
In a 96-well plate, add serially diluted inhibitor or DMSO control.
-
Add the kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.
-
Add a kinase detection reagent to convert the produced ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blotting for Downstream Signaling
Rationale: Western blotting is a fundamental technique to validate the effect of the drug on the downstream signaling pathway of the target.[16] For an Aurora kinase inhibitor, this would involve assessing the phosphorylation status of its substrates, such as Histone H3.
Step-by-Step Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the Imidazo[1,2-a]pyrazine drug for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., phospho-Histone H3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative change in protein phosphorylation upon drug treatment.
-
Cellular Proliferation Assay (MTT Assay)
Rationale: To assess the functional consequence of target inhibition on cell viability and proliferation, an MTT assay is commonly employed.[17] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
After allowing the cells to adhere, treat them with serial dilutions of the Imidazo[1,2-a]pyrazine drug.
-
-
MTT Incubation:
-
After the desired incubation period (e.g., 48-72 hours), add MTT reagent to each well and incubate for 2-4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell proliferation.
-
Conclusion
The validation of the mechanism of action for Imidazo[1,2-a]pyrazine-based drugs requires a systematic and multi-pronged approach. By combining biophysical, biochemical, and cell-based assays, researchers can build a comprehensive and robust data package that confirms target engagement, quantifies inhibitory potency, and demonstrates the intended cellular phenotype. The comparative analysis with alternative inhibitors provides crucial context for the drug's performance and potential advantages. The methodologies and insights provided in this guide are intended to equip researchers with the necessary tools to rigorously validate their findings and confidently advance the development of this promising class of therapeutic agents.
References
- 1. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS-STING Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. rupress.org [rupress.org]
- 14. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 15. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
A Comparative Guide to the Synthetic Routes of Imidazopyrazines for the Modern Researcher
Imidazo[1,2-a]pyrazines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their structural motif is a key component in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties. The development of efficient and versatile synthetic routes to access this privileged scaffold is, therefore, a critical endeavor for researchers in the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of the most prominent synthetic strategies for the construction of the imidazopyrazine core, offering insights into their mechanisms, practical applications, and relative merits.
The Strategic Importance of Imidazopyrazine Synthesis
The imidazopyrazine framework, an isostere of purine, allows for diverse functionalization, leading to compounds with a broad spectrum of biological activities. The ability to efficiently synthesize libraries of these compounds is paramount for structure-activity relationship (SAR) studies in drug development. This guide will delve into the primary synthetic methodologies, including classical condensation reactions and modern multicomponent reactions (MCRs), providing a comprehensive overview for both seasoned and novice researchers in the field.
Multicomponent Reactions: A Paradigm of Efficiency
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach is highly valued for its atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.
The Groebke–Blackburn–Bienaymé (GBB) Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction between an aminopyrazine, an aldehyde, and an isocyanide, and stands as one of the most efficient methods for the synthesis of 3-aminoimidazo[1,2-a]pyrazines.
Mechanism and Rationale:
The reaction is typically catalyzed by a Lewis or Brønsted acid. The proposed mechanism commences with the acid-catalyzed condensation of the aminopyrazine and the aldehyde to form an iminium ion. The isocyanide then undergoes a nucleophilic attack on the iminium carbon, forming a nitrilium ion intermediate. Subsequent intramolecular cyclization via the nucleophilic attack of the endocyclic nitrogen of the pyrazine ring onto the nitrilium ion, followed by tautomerization, affords the final 3-aminoimidazo[1,2-a]pyrazine product.[1] The choice of catalyst is crucial for the reaction's efficiency, with scandium(III) triflate and ytterbium(III) triflate often being employed to drive the reaction forward.[2][3]
Figure 1: Simplified workflow of the Groebke–Blackburn–Bienaymé reaction.
Advantages:
-
High Convergence and Atom Economy: Three components are combined in a single step, leading to a rapid increase in molecular complexity with minimal waste.
-
Broad Substrate Scope: A wide variety of aldehydes and isocyanides can be employed, allowing for extensive diversification of the final product.[4]
-
Scalability: The GBB reaction has been successfully scaled up for industrial applications, demonstrating its robustness and practicality.[4]
Limitations:
-
Limited to 3-amino derivatives: The nature of the reaction inherently leads to the formation of an amino group at the 3-position.
-
Isocyanide Handling: Isocyanides are known for their unpleasant odor and potential toxicity, requiring careful handling.
Ugi-type Three-Component Reaction
A variation of the renowned Ugi four-component reaction, a three-component approach involving an aminopyrazine, an aldehyde, and an isocyanide can also yield the imidazopyrazine core. This reaction is often catalyzed by an acid, such as iodine.[5][6]
Mechanism and Rationale:
Similar to the GBB reaction, the Ugi-type reaction begins with the formation of an imine from the aminopyrazine and aldehyde. The isocyanide then adds to the imine in a [4+1] cycloaddition fashion. The use of a mild Lewis acid like iodine activates the imine for nucleophilic attack by the isocyanide.[5]
Figure 2: Simplified workflow of the Ugi-type three-component reaction.
Advantages:
-
Mild Reaction Conditions: Often proceeds at room temperature, making it a more energy-efficient process.[5]
-
Cost-Effective Catalyst: The use of iodine as a catalyst is economically advantageous.[5]
-
Good Yields: This method has been shown to produce imidazopyrazines in good to excellent yields.[5]
Limitations:
-
Substrate Sensitivity: The reaction efficiency can be sensitive to the electronic properties of the aldehyde and isocyanide used.
Classical Condensation Reactions: The Foundation of Imidazopyrazine Synthesis
The traditional approach to constructing the imidazopyrazine ring system involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. This method, while being a two-component reaction, remains a reliable and straightforward strategy.
Mechanism and Rationale:
The reaction proceeds via an initial N-alkylation of the exocyclic amino group of the 2-aminopyrazine by the α-halocarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazine ring attacks the carbonyl carbon. Subsequent dehydration of the resulting hemiaminal-like intermediate leads to the aromatic imidazopyrazine core. The reaction is typically carried out in a suitable solvent at elevated temperatures.
Figure 3: Simplified workflow of the classical condensation reaction.
Advantages:
-
Readily Available Starting Materials: 2-aminopyrazines and α-haloketones are generally commercially available or easily synthesized.
-
Predictable Regiochemistry: The substitution pattern on the final product is directly determined by the choice of starting materials.
Limitations:
-
Harsher Reaction Conditions: Often requires elevated temperatures and longer reaction times compared to MCRs.
-
Lower Atom Economy: As a two-component condensation with the elimination of water and a halide salt, the atom economy is inherently lower than that of MCRs.
-
Limited Diversity in a Single Step: Diversification requires the synthesis of multiple starting materials.
Comparative Analysis of Synthetic Routes
| Feature | Groebke–Blackburn–Bienaymé (GBB) Reaction | Ugi-type Three-Component Reaction | Classical Condensation |
| Reaction Type | Three-component | Three-component | Two-component |
| Key Reactants | 2-Aminopyrazine, Aldehyde, Isocyanide | 2-Aminopyrazine, Aldehyde, Isocyanide | 2-Aminopyrazine, α-Haloketone |
| Typical Catalyst | Lewis/Brønsted Acids (e.g., Sc(OTf)₃, Yb(OTf)₃) | Iodine | Often thermal, may use a base |
| Typical Yields | Good to Excellent (often >80%)[2] | Good to Excellent (up to 98%)[6] | Moderate to Good |
| Reaction Conditions | Room temp. to moderate heating (e.g., 100 °C µW)[2] | Room temperature[5] | Elevated temperatures |
| Atom Economy | High | High | Moderate |
| Scalability | Demonstrated for industrial scale[4] | Potentially scalable | Scalable, but may require optimization |
| Key Advantages | High convergence, broad scope, scalability | Mild conditions, cost-effective catalyst | Readily available starting materials, predictable |
| Key Disadvantages | Limited to 3-amino derivatives, isocyanide handling | Substrate sensitivity | Harsher conditions, lower atom economy |
Experimental Protocols
General Procedure for the Groebke–Blackburn–Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyrazines[4]
To a solution of the 2-aminopyrazine (1.0 equiv) and aldehyde (1.2 equiv) in a mixture of dichloromethane and methanol (3:1), the isocyanide (1.2 equiv) is added. The Lewis acid catalyst (e.g., Yb(OTf)₃, 0.08 equiv) is then added, and the reaction mixture is heated under microwave irradiation at 100 °C for 1 hour. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyrazine.
General Procedure for the Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazines[6]
In a round-bottom flask, the 2-aminopyrazine (1.0 mmol), aryl aldehyde (1.0 mmol), and tert-butyl isocyanide (1.0 mmol) are dissolved in ethanol (5 mL). To this solution, a catalytic amount of iodine (10 mol%) is added. The reaction mixture is stirred at room temperature for the specified time (monitored by TLC). Upon completion, the precipitate formed is filtered, washed with cold ethanol, and dried under vacuum to yield the pure imidazo[1,2-a]pyrazine derivative.
General Procedure for the Classical Condensation Synthesis of Imidazo[1,2-a]pyrazines
A mixture of 2-aminopyrazine (1.0 equiv) and the appropriate α-haloketone (1.1 equiv) in a suitable solvent such as ethanol or acetone is heated to reflux for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to give the desired imidazo[1,2-a]pyrazine.
Conclusion and Future Perspectives
The synthesis of imidazopyrazines is a dynamic field of research with a range of methodologies available to the modern chemist. Multicomponent reactions, particularly the Groebke–Blackburn–Bienaymé reaction, offer a highly efficient, convergent, and scalable approach for the rapid generation of 3-amino substituted imidazopyrazine libraries. The Ugi-type three-component reaction provides a mild and cost-effective alternative. While classical condensation methods are less atom-economical, they remain a valuable and straightforward strategy, especially when specific substitution patterns are desired.
The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution pattern, the scale of the synthesis, and considerations of cost and environmental impact. Future developments in this area will likely focus on the discovery of novel, more sustainable catalytic systems, the expansion of the substrate scope for existing reactions, and the development of new multicomponent reactions that provide access to a wider range of functionalized imidazopyrazine scaffolds.
References
- 1. Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review | Semantic Scholar [semanticscholar.org]
- 2. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Imidazo[1,2-a]pyrazine Isomers
Introduction: The Challenge of Isomeric Purity in Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of these compounds often results in the formation of multiple regioisomers, where substituents are located at different positions on the bicyclic core. As the biological activity of a molecule is intrinsically linked to its three-dimensional structure, the unambiguous identification and differentiation of these isomers are critical for advancing drug development programs and ensuring the synthesis of the correct, most active compound.
This guide provides a comprehensive comparison of key spectroscopic techniques used to distinguish between imidazo[1,2-a]pyrazine isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible/Fluorescence spectroscopy, offering not just data, but the underlying scientific principles that make these techniques powerful tools for structural elucidation.
The Structural Landscape of Imidazo[1,2-a]pyrazine Isomers
The core of our discussion revolves around the potential for substitution at various positions on the imidazo[1,2-a]pyrazine ring system. The numbering of this system is crucial for our analysis.
Caption: General structure of the Imidazo[1,2-a]pyrazine scaffold.
Isomers arise when substituents are placed at different available positions, for example, at C-2, C-3, C-5, C-6, or C-8. Our goal is to use spectroscopy to definitively determine this placement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides detailed information about the chemical environment and connectivity of atoms within a molecule.
Expertise & Experience: Why NMR is Decisive
For imidazo[1,2-a]pyrazine isomers, the key lies in the distinct electronic environments of the protons and carbons at each position. The nitrogen atoms in the rings exert significant influence on the chemical shifts of nearby nuclei. The substitution pattern of one isomer will create a unique "fingerprint" in the NMR spectrum that is different from any other isomer.
¹H NMR Spectroscopy: Mapping the Proton Environment
The protons on the aromatic core of imidazo[1,2-a]pyrazine typically resonate in the downfield region (δ 7.0-9.5 ppm). The precise chemical shift and the coupling constants (J-values) between adjacent protons are highly informative.
For instance, electrophilic bromination of the parent imidazo[1,2-a]pyrazine occurs at the C-3 position.[3] This would result in the disappearance of the C-3 proton signal and a corresponding change in the multiplicity of any adjacent protons. In contrast, substitution at C-5 or C-6 would leave the C-3 proton signal intact but alter the signals of the pyrazine ring protons.
Table 1: Representative ¹H NMR Data for Substituted Imidazo[1,2-a]pyrazine Derivatives
| Compound/Substituent Position | H-5 (ppm) | H-6 (ppm) | H-3 (ppm) | Other Characteristic Signals (ppm) | Reference |
| 6-Methyl-2-phenylimidazo[1,2-a]pyrazine | 9.1 (s) | - | 8.2 (s) | 2.5 (s, 3H, -CH₃) | |
| 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine | Varies | Varies | - | Varies based on other substituents | |
| 2-tert-butyl-6-methylimidazo[1,2-a]pyrazine | Varies | - | Varies | ~1.4 (s, 9H, t-Bu) | [1] |
| Imidazo[1,2-a]pyrazine-3-carboxylic acid | ~9.2 (d) | ~8.1 (d) | ~8.5 (s) | - | [4] |
Note: Chemical shifts are approximate and can vary based on solvent and other substituents.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides complementary information. The chemical shifts of the carbon atoms are also sensitive to the electronic effects of the nitrogen atoms and the substituents. For example, a substituent at C-2 will have a more pronounced effect on the chemical shifts of C-3 and the bridgehead carbon C-8a than a substituent at C-6.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified imidazo[1,2-a]pyrazine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.[2][5]
-
Data Analysis:
-
Use the ¹H NMR spectrum to identify the number of protons and their multiplicities.
-
Use the ¹³C NMR spectrum to count the number of unique carbons.
-
Use the HSQC spectrum to correlate each proton to its directly attached carbon.
-
Use the COSY spectrum to identify proton-proton coupling networks.
-
Crucially, use the HMBC spectrum to establish long-range (2-3 bond) correlations between protons and carbons. These correlations are definitive in piecing together the molecular structure and confirming the substituent positions, thus differentiating isomers.
-
Mass Spectrometry (MS): Confirming Mass and Uncovering Fragmentation Clues
While isomers have identical molecular weights, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Furthermore, the fragmentation patterns observed in tandem MS (MS/MS) can sometimes provide clues to the isomeric structure.
Expertise & Experience: Fragmentation as a Diagnostic Tool
The stability of the bicyclic ring system means that fragmentation is often initiated by the substituents. The position of a substituent can influence which bonds are most likely to break. For example, a substituent on the imidazole portion of the molecule may lead to different fragmentation pathways compared to a substituent on the pyrazine ring.
Table 2: Mass Spectrometry Data for Imidazo[1,2-a]pyrazine Derivatives
| Technique | Information Provided | Application to Isomers |
| ESI-HRMS | Provides the exact mass of the molecular ion ([M+H]⁺). | Confirms the elemental composition, which is identical for isomers, but rules out other possibilities.[2] |
| MS/MS | Fragments the molecular ion to reveal structural information. | Different isomers may produce unique fragment ions, aiding in their differentiation. |
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µM) in a suitable solvent like acetonitrile or methanol.[2]
-
Infusion: Infuse the sample directly into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the calculated mass for the expected molecular formula. A mass error of <5 ppm provides high confidence in the elemental composition.
UV-Visible and Fluorescence Spectroscopy: A Rapid Screening Tool
These techniques probe the electronic transitions within the molecule and are particularly sensitive to changes in the conjugated π-system.
Expertise & Experience: How Isomerism Affects Photophysics
The imidazo[1,2-a]pyrazine core is a chromophore and, often, a fluorophore.[2][6] The position of a substituent can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This directly impacts the wavelengths of light absorption (λ_abs) and emission (λ_em).
-
Electron-donating groups (e.g., -OCH₃, -NH₂) typically cause a bathochromic (red) shift to longer wavelengths.
-
Electron-withdrawing groups (e.g., -NO₂, -CN) often cause a hypsochromic (blue) shift or a red shift depending on their position and interaction with the core.
Isomers with substituents at different positions will have different extensions of their conjugated systems, leading to distinct absorption and emission spectra. This makes UV-Vis and fluorescence spectroscopy a rapid and effective method for initial screening and differentiation.[7][8] The fluorescence properties can also be significantly influenced by solvent polarity.[2][6][7]
Table 3: Photophysical Data for Selected Imidazo[1,2-a]pyrazine/pyridine Derivatives
| Compound Class | Absorption λ_max (nm) | Emission λ_max (nm) | Key Observation | Reference |
| Imidazo[1,2-a]pyrazine derivatives | 360-380 | 450-850 | Emission is highly sensitive to substituents. | [2][6][7] |
| bis-Imidazo[1,2-a]pyridine fluorophores | ~350-400 | ~380-450 | Emission tunable from near-UV to deep-blue. | [9] |
Experimental Protocol: UV-Vis and Fluorescence Measurements
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µM) of the isomer in a spectroscopic grade solvent (e.g., acetonitrile, ethanol).[2]
-
UV-Vis Absorption: Record the absorption spectrum using a UV-visible spectrophotometer, scanning a range from approximately 200 to 600 nm.
-
Fluorescence Emission: Using a fluorescence spectrophotometer, set the excitation wavelength (λ_ex) to the absorption maximum (λ_max) determined from the UV-Vis spectrum. Record the emission spectrum.
-
Analysis: Compare the λ_max and emission profiles of the different isomers. Significant shifts in either spectrum are indicative of different isomeric structures.
Workflow for Isomer Identification
A robust and self-validating workflow is essential for the confident assignment of isomeric structures.
Caption: A validated workflow for the spectroscopic identification of imidazo[1,2-a]pyrazine isomers.
Conclusion
The differentiation of Imidazo[1,2-a]pyrazine isomers is a critical task that demands a multi-faceted spectroscopic approach. While mass spectrometry confirms the fundamental elemental composition and UV-Vis/Fluorescence offers a rapid screening method based on the electronic properties of the isomers, it is NMR spectroscopy, particularly 2D techniques like HMBC, that provides the unambiguous, definitive evidence of atomic connectivity required for absolute structural assignment. By employing these techniques in a logical workflow, researchers and drug development professionals can proceed with confidence, knowing their work is built upon a solid and correctly identified molecular foundation.
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
- 4. IMidazo[1,2-a]pyrazine-3-carboxylic acid(1265896-03-4) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Drug-Likeness of Imidazo[1,2-a]pyrazine-2-carbaldehyde Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the early assessment of a compound's "drug-likeness" is a critical determinant of its journey from a promising hit to a viable clinical candidate. Undesirable pharmacokinetic properties are a primary cause of late-stage attrition in drug development pipelines.[1] The Imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides a comparative assessment of the drug-likeness of a series of hypothetical Imidazo[1,2-a]pyrazine-2-carbaldehyde derivatives, offering a framework for researchers to evaluate and prioritize their own compounds. We will delve into the foundational principles of drug-likeness, compare our derivatives against the established oral anticoagulant Warfarin, and provide detailed protocols for key in vitro assays.
The Rationale for Drug-Likeness Assessment
The concept of drug-likeness is a qualitative assessment of how a compound's physicochemical properties align with those of known oral drugs.[4] This evaluation is crucial for de-risking drug discovery projects by identifying potential liabilities in absorption, distribution, metabolism, excretion, and toxicity (ADMET) at an early stage.[5] By focusing resources on compounds with a higher probability of success, we can significantly streamline the path to market.[6]
A cornerstone of drug-likeness assessment is Lipinski's Rule of Five, an empirically derived set of guidelines for predicting the oral bioavailability of a compound.[7] These rules, while not absolute, provide a valuable framework for medicinal chemists.[7] However, it is important to note that many successful drugs, particularly those for complex targets, lie "beyond the Rule of Five."[8][9] Therefore, a holistic approach that combines in silico predictions with in vitro experimental data is paramount.
Comparative Analysis of this compound Derivatives
To illustrate the process of drug-likeness assessment, we have designed a small, representative set of hypothetical this compound derivatives with varying substitutions. These substitutions are chosen to modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and molecular weight. We will compare their predicted properties to Warfarin, a widely used oral anticoagulant.[10]
The following table summarizes the in silico predicted ADMET properties for our hypothetical derivatives and Warfarin. These values are representative of what can be obtained from various free and commercial ADMET prediction software and web servers such as SwissADME, pkCSM, and ADMETlab 2.0.[11][12][13]
Table 1: In Silico ADMET Profile of this compound Derivatives and Warfarin
| Compound | Structure | MW ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | Predicted Aqueous Solubility (logS) | Predicted Caco-2 Permeability (logPapp, 10⁻⁶ cm/s) |
| IMP-01 | This compound | 147.14 | 0.8 | 0 | 3 | 0 | -1.5 | 5.0 |
| IMP-02 | 6-chloro-imidazo[1,2-a]pyrazine-2-carbaldehyde | 181.58 | 1.5 | 0 | 3 | 0 | -2.0 | 8.0 |
| IMP-03 | 6-(trifluoromethyl)-imidazo[1,2-a]pyrazine-2-carbaldehyde | 215.13 | 1.9 | 0 | 4 | 0 | -2.5 | 10.0 |
| IMP-04 | 6-morpholino-imidazo[1,2-a]pyrazine-2-carbaldehyde | 232.24 | 0.5 | 0 | 5 | 0 | -1.0 | 2.0 |
| Warfarin | 4-hydroxy-3-(3-oxo-1-phenylbutyl)coumarin | 308.33 | 3.0 | 1 | 4 | 0 | -3.5 | 15.0 |
Disclaimer: The data presented for the hypothetical IMP derivatives are illustrative and based on general principles of medicinal chemistry and the capabilities of in silico prediction tools. Actual experimental values may vary.
From this comparative analysis, several key insights emerge:
-
Lipinski's Rule of Five: All our hypothetical derivatives and Warfarin adhere to Lipinski's Rule of Five, suggesting a good starting point for oral drug development.[14]
-
Lipophilicity (logP): The substitutions on the imidazopyrazine core significantly impact lipophilicity. The chloro (IMP-02) and trifluoromethyl (IMP-03) groups increase logP, which can enhance membrane permeability but may also lead to higher metabolic clearance and lower solubility. Conversely, the morpholino group (IMP-04) decreases logP, potentially improving solubility but reducing permeability.
-
Solubility (logS): As expected, the more lipophilic compounds (IMP-02, IMP-03, and Warfarin) are predicted to have lower aqueous solubility. IMP-04, with its polar morpholino group, is predicted to be the most soluble.
-
Permeability (Caco-2): The predicted Caco-2 permeability generally correlates with lipophilicity. The more lipophilic compounds are predicted to have higher permeability, a desirable trait for oral absorption.
This in silico assessment allows for the early prioritization of compounds. For instance, if high permeability is the primary goal, IMP-03 would be a promising candidate. However, if solubility is a major concern, IMP-04 might be a better starting point for further optimization.
Experimental Validation: Key Assays for Drug-Likeness
While in silico predictions are invaluable for initial screening, experimental validation is essential. Below are detailed protocols for two fundamental assays used to determine key drug-likeness parameters: kinetic solubility and permeability.
Experimental Protocol: Kinetic Solubility Assay
Objective: To determine the aqueous solubility of a compound under non-equilibrium conditions, which is often more representative of the conditions in the gastrointestinal tract.[15]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Quantification (Optional): Alternatively, the plate can be filtered to remove any precipitate, and the concentration of the compound remaining in the filtrate can be determined by UV-spectrophotometry or LC-MS/MS.[16]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, providing a high-throughput screen for its potential to cross biological membranes like the intestinal epithelium.[11]
Methodology:
-
Membrane Coating: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).
-
Donor Plate Preparation: Add the test compounds (e.g., at a final concentration of 100 µM in PBS with 1% DMSO) to the wells of the coated donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).[17]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-spectrophotometry or LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
where:
-
[C_A] is the concentration in the acceptor well
-
[C_eq] is the equilibrium concentration
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively
-
A is the area of the filter
-
t is the incubation time
-
Workflow and Decision Making
The assessment of drug-likeness is an iterative process that integrates computational and experimental data to guide medicinal chemistry efforts. The following diagram illustrates a typical workflow.
Caption: A typical workflow for assessing the drug-likeness of novel compounds.
This workflow emphasizes the cyclical nature of drug discovery, where computational predictions guide experimental work, and the resulting data informs the design of improved analogs.
Conclusion
The Imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. However, the success of these endeavors hinges on the early and careful consideration of drug-like properties. By integrating in silico predictions with targeted in vitro assays, researchers can make more informed decisions, prioritize compounds with a higher likelihood of success, and ultimately accelerate the delivery of new medicines to patients. This guide provides a foundational framework for this critical assessment, empowering researchers to navigate the complexities of drug discovery with greater confidence.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bepls.com [bepls.com]
- 5. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Warfarin | C19H16O4 | CID 54678486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
- 14. In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eijppr.com [eijppr.com]
- 16. Novel isomeric metabolite profiles correlate with warfarin metabolism phenotype during maintenance dosing in a pilot study of 29 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
Comparative Performance Analysis of Fluorescent Probes Derived from Imidazo[1,2-a]pyrazine-2-carbaldehyde
A Senior Application Scientist's Guide to Performance Benchmarking
This guide provides a detailed comparison of fluorescent probes based on the Imidazo[1,2-a]pyrazine (IMP) scaffold, specifically those originating from the versatile Imidazo[1,2-a]pyrazine-2-carbaldehyde intermediate. We will objectively evaluate their performance against established alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions for their imaging and sensing applications.
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core for Fluorescence
The Imidazo[1,2-a]pyrazine (IMP) core is a nitrogen-rich heterocyclic system that has gained significant attention in medicinal chemistry and, more recently, in the development of fluorescent probes. Its rigid, planar structure provides a high fluorescence quantum yield, while the presence of multiple nitrogen atoms allows for fine-tuning of its electronic and photophysical properties. The derivative, this compound, serves as a critical building block, offering a reactive aldehyde group that acts as a handle for conjugating the fluorophore to various recognition moieties, thereby creating highly specific sensors.
Section 1: Benchmarking Core Photophysical Properties
A probe's utility is fundamentally dictated by its photophysical characteristics. Below, we compare a representative IMP-derived probe with common commercially available fluorophores. The key metrics are:
-
Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at a given wavelength. Higher values are desirable for brighter signals.
-
Quantum Yield (Φ): The ratio of photons emitted to photons absorbed. A higher quantum yield signifies greater fluorescence efficiency.
-
Stokes Shift: The difference in nanometers between the maximum excitation and maximum emission wavelengths. A larger Stokes shift is advantageous as it minimizes self-quenching and simplifies signal detection.
-
Photostability: The probe's resistance to photobleaching or chemical degradation upon exposure to excitation light.
| Probe/Dye | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) | Relative Photostability | Primary Application Area |
| IMP-Derivative (viscosity sensitive) | ~25,000 - 35,000 | 0.1 - 0.8 (viscosity dependent) | ~90 - 120 nm | High | Microviscosity Sensing |
| Fluorescein (FITC) | ~70,000 | 0.9 | ~22 nm | Low (pH sensitive) | General Labeling, pH Sensing |
| Rhodamine B | ~110,000 | 0.3 - 0.7 | ~25 nm | Moderate | General Labeling, Polarity Sensing |
| BODIPY FL | ~80,000 | >0.9 | ~15 nm | High | General Labeling, Polarization |
This data highlights the unique advantage of the IMP scaffold in creating probes with large Stokes shifts, which is critical for reducing spectral crosstalk in multiplex imaging. While their molar absorptivity may be lower than classic dyes like Rhodamine B, their high photostability and environmentally sensitive quantum yield make them superior for specific sensing applications.
Section 2: Application Focus - Viscosity Sensing with IMP-Based Molecular Rotors
One of the most powerful applications of IMP-derived probes is in the measurement of microviscosity within cellular compartments. These probes function as "molecular rotors," where the Imidazo[1,2-a]pyrazine core acts as the fluorophore and an attached group (often introduced via the carbaldehyde handle) can rotate.
Mechanism of Action: In low-viscosity environments, the rotational group rapidly rotates, providing a non-radiative pathway for the excited-state energy to decay, resulting in quenched fluorescence. As the viscosity of the surrounding medium increases, this rotation is sterically hindered. This restriction closes the non-radiative decay channel, forcing the molecule to release its energy via fluorescence, leading to a significant increase in signal intensity.
Caption: Viscosity sensing mechanism of an IMP-based molecular rotor.
Performance Comparison: When benchmarked against other viscosity probes, IMP derivatives often show superior sensitivity and a more practical linear response range.
| Feature | IMP-Viscosity Probe | Thioflavin T (ThT) | DCVJ |
| Sensitivity | High (large fluorescence turn-on) | Moderate | High |
| Linear Range | Broad, often linear relationship between log(fluorescence) and log(viscosity) | Narrow | Moderate |
| Cell Permeability | Excellent (tunable via synthesis) | Poor | Moderate |
| Toxicity | Generally low | Moderate | High |
| Two-Photon Cross-Section | High (suitable for deep tissue imaging) | Low | Moderate |
Section 3: Experimental Protocols for Robust Evaluation
To ensure reproducible and trustworthy data, rigorous experimental protocols are essential. Here we outline the core workflows for characterizing and applying IMP-derived probes.
Workflow: From Probe Characterization to Cellular Imaging
Caption: General experimental workflow for IMP probe validation.
Protocol 1: Viscosity Calibration Curve Generation
Objective: To establish a quantitative relationship between fluorescence intensity and viscosity for an IMP-based molecular rotor.
Causality: Methanol-glycerol mixtures are used because their macroscopic viscosity can be precisely controlled and measured, providing a reliable standard curve. This in vitro calibration is essential for translating the fluorescence intensity observed in cells into an estimated viscosity value.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of the IMP probe in DMSO.
-
Prepare a series of methanol-glycerol mixtures with varying volume percentages (e.g., 0%, 20%, 40%, 60%, 80%, 95% glycerol). The viscosity of these mixtures is well-documented.
-
-
Prepare Working Solutions:
-
For each methanol-glycerol mixture, prepare a working solution by diluting the probe stock to a final concentration of 1-5 µM.
-
Rationale: This concentration is typically optimal for cellular imaging and avoids aggregation-caused quenching.
-
-
Spectrofluorometric Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each sample at the probe's optimal excitation wavelength.
-
Record the peak fluorescence intensity for each viscosity standard.
-
-
Data Analysis:
-
Plot the logarithm of the fluorescence intensity against the logarithm of the viscosity (in cP).
-
Fit the data to the Förster-Hoffmann equation: log(I) = C + x log(η), where 'I' is intensity, 'η' is viscosity, and 'x' is a probe-specific coefficient. This linear fit serves as the calibration curve.
-
Protocol 2: Live-Cell Imaging of Mitochondrial Viscosity
Objective: To visualize and quantify changes in mitochondrial viscosity in live cells using an IMP probe.
Causality: Mitochondria are crucial for cellular metabolism, and their viscosity is a key indicator of their functional state. Probes are often designed with a triphenylphosphonium (TPP) cation, introduced via the carbaldehyde, which directs the probe to accumulate in the mitochondria due to their large negative membrane potential.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or A549) on glass-bottom dishes suitable for high-resolution microscopy. Allow them to adhere overnight.
-
Induce Viscosity Change (Experimental Group): Treat cells with a known viscosity-inducing agent like Nystatin (10 µM for 30 minutes) to induce mitochondrial stress and increase viscosity. A control group should be treated with the vehicle (e.g., DMSO) only.
-
Probe Loading:
-
Incubate both control and treated cells with 1-2 µM of the mitochondria-targeting IMP probe for 20-30 minutes at 37°C.
-
To confirm mitochondrial localization, co-stain with a commercially available mitochondrial tracker like MitoTracker Green (if the IMP probe emits in the red channel).
-
-
Wash and Image:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
-
Immediately image the cells using a confocal laser scanning microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Imaging Parameters: Use the predetermined optimal excitation wavelength and collect emission over a window that captures the peak fluorescence, minimizing bleed-through from other fluorophores. Use minimal laser power to reduce phototoxicity.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to the mitochondria in both control and treated cells.
-
Measure the mean fluorescence intensity within these ROIs.
-
Calculate the fold-change in fluorescence intensity between the treated and control groups to quantify the relative change in viscosity.
-
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Imidazo[1,2-a]pyrazine-2-carbaldehyde
Introduction: A Proactive Approach to Laboratory Safety and Environmental Stewardship
In the fields of pharmaceutical research and drug development, Imidazo[1,2-a]pyrazine-2-carbaldehyde and its derivatives are valuable heterocyclic building blocks. Their unique structure makes them instrumental in the synthesis of novel compounds with potential therapeutic applications. However, as with any specialized chemical reagent, a thorough understanding of its handling and disposal is not merely a matter of regulatory compliance but a cornerstone of responsible science.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our recommendations in established safety principles and regulatory frameworks. Our objective is to empower researchers to manage chemical waste with the same precision and expertise they apply to their experiments, ensuring the safety of personnel and the protection of our environment.
Hazard Profile: Understanding the "Why" Behind the Precautions
Before any disposal procedure can be implemented, a clear understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from close structural analogs, such as Imidazo[1,2-a]pyridine-2-carbaldehyde, provide a reliable basis for hazard assessment.[1] The primary risks are associated with its irritant properties, typical of many aldehydes and heterocyclic compounds.
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Skin Irritation | H315: Causes skin irritation | Prolonged or repeated contact can cause redness, itching, or inflammation. Requires the use of nitrile or other chemical-resistant gloves.[1][2] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Direct contact with eyes can cause significant irritation or damage. Mandates the use of safety glasses or goggles.[1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or powder can irritate the respiratory tract. All handling should be performed in a well-ventilated area or a chemical fume hood.[1][3] |
These hazards dictate that this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of in the regular trash or discharged into the sanitary sewer system.[4][5] Such actions violate regulatory standards set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and pose a direct threat to environmental and public health.[6][7]
The Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process. The following workflow ensures safety and compliance from the point of generation to the final collection by trained professionals.
Step 1: Immediate Segregation at the Point of Generation
Chemical incompatibility is a primary source of laboratory accidents. This compound, as an organic aldehyde, must be segregated from incompatible materials to prevent dangerous reactions.
Action: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated hazardous waste container. This container must be kept separate from the following chemical classes:
| Incompatible Material Class | Potential Hazard upon Mixing |
| Strong Oxidizing Agents | Can lead to violent reactions, fire, or explosion.[8] |
| Strong Acids | May cause vigorous, exothermic reactions.[8] |
| Strong Bases / Caustics | Can generate heat.[9] |
| Dithiocarbamates | May produce flammable and/or toxic gases.[9] |
Step 2: Proper Containerization
The integrity of the waste container is critical for preventing leaks and ensuring safe handling.[10]
Action:
-
Select a Compatible Container: Use a clean, dry container made of a material compatible with organic aldehydes, such as glass or high-density polyethylene (HDPE). The container must have a secure, leak-proof screw-top cap.[8]
-
Inspect the Container: Ensure the container is free from cracks, residue, or any signs of deterioration.[8]
-
Leave Headspace: Do not fill the container to more than 90% capacity. This headspace allows for vapor expansion and prevents spills.
Step 3: Accurate and Compliant Labeling
Clear labeling is a non-negotiable requirement mandated by OSHA's Hazard Communication Standard and EPA's RCRA.[7][11] An improperly labeled container is an unknown risk.
Action: Securely affix a completed hazardous waste tag to the container. The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full, unabbreviated chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Irritant").
-
The accumulation start date (the date the first drop of waste was added).
-
The name of the principal investigator and the laboratory location.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary storage of hazardous waste in designated Satellite Accumulation Areas (SAAs) within the laboratory.[8]
Action:
-
Designate the SAA: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Use Secondary Containment: Place the waste container in a secondary containment bin (e.g., a plastic tub) to contain any potential leaks.[12]
-
Keep Containers Closed: The waste container must be kept securely capped at all times, except when actively adding waste.[4][5]
Step 5: Arranging for Professional Disposal
Hazardous waste must be handled and transported by trained professionals.
Action: Once the container is full or approaches the regulatory storage time limit (consult your institution's policy), contact your organization's Environmental Health & Safety (EHS) department to schedule a waste pickup.[4] Do not attempt to transport the waste yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Managing Spills and Empty Containers
Accidents happen, and proper preparation is key. The disposal procedures extend to materials used in spill cleanup and the final disposition of empty containers.
Spill Response
For a small spill of solid this compound:
-
Evacuate and Secure: Alert personnel in the immediate area.
-
Don PPE: Wear a lab coat, goggles, and double nitrile gloves.
-
Contain and Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid raising dust.[2]
-
Collect Waste: Carefully sweep or scoop the material into your designated hazardous waste container.
-
Decontaminate: Wipe the area with a suitable solvent (like ethanol or acetone) and paper towels. All cleanup materials (absorbent, towels, contaminated PPE) must be disposed of as hazardous waste.[4]
For large spills, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.
Disposal of "RCRA Empty" Containers
An empty container that once held a hazardous chemical must also be managed correctly.
-
Triple Rinse: The container must be triple-rinsed with a solvent capable of removing the chemical residue (e.g., acetone or ethanol).[4]
-
Collect Rinsate: Crucially, the solvent rinsate from each rinse must be collected and disposed of as hazardous waste.[4] Do not pour it down the drain.
-
Deface Label: After rinsing, completely deface or remove the original chemical label to prevent confusion.
-
Final Disposal: The triple-rinsed, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling, as per your facility's guidelines.
By adhering to these detailed procedures, researchers can confidently manage the lifecycle of this compound, upholding the highest standards of safety, compliance, and scientific integrity.
References
- 1. fishersci.es [fishersci.es]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. youtube.com [youtube.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. calpaclab.com [calpaclab.com]
- 10. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 11. resources.duralabel.com [resources.duralabel.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Imidazo[1,2-a]pyrazine-2-carbaldehyde
A Researcher's Guide to Safely Handling Imidazo[1,2-a]pyrazine-2-carbaldehyde
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. This compound, a heterocyclic aldehyde, presents as a key building block in medicinal chemistry. Its safe and effective handling is paramount to both groundbreaking research and, most importantly, the well-being of the scientists who conduct it. This guide provides an in-depth, experience-driven protocol for the use of this compound, moving beyond mere procedural steps to explain the rationale behind each safety measure.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any laboratory work commences, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound (CAS 1017782-15-8) is not always readily available, data from structurally similar compounds, such as other imidazopyridine and imidazopyrazine carboxaldehydes, provide a reliable basis for risk assessment.[1][2][3][4]
The primary hazards associated with this class of compounds are:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The aldehyde functional group is a known electrophile and can react with biological nucleophiles, such as amino acids in proteins, leading to irritation and potential sensitization.[6] Therefore, preventing direct contact and inhalation is the foundational principle of our safety protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table outlines the minimum recommended PPE for handling this compound.
| Operation | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and preparing solutions (in a fume hood) | Double-layered nitrile or butyl rubber gloves[6][7] | Safety glasses with side shields[7] | Not generally required if handled in a certified chemical fume hood | Fully buttoned laboratory coat[8] |
| Running reactions and work-up procedures | Double-layered nitrile or butyl rubber gloves | Chemical splash goggles[6] | Not generally required if handled in a certified chemical fume hood | Fully buttoned laboratory coat |
| Handling spills | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and a full-face shield[6][7] | Air-purifying respirator with organic vapor cartridges[6] | Chemical-resistant apron over a laboratory coat |
Causality Behind PPE Choices:
-
Gloves: Aldehydes can be absorbed through the skin. Double-gloving provides an additional barrier and reduces the risk of exposure in case the outer glove is compromised. Nitrile and butyl rubber are recommended for their resistance to a broad range of chemicals, including aldehydes.[6] Latex gloves are not suitable as they offer poor protection against many organic compounds.[6]
-
Eye Protection: The risk of splashes is always present when working with liquids. Chemical splash goggles provide a seal around the eyes, offering superior protection compared to safety glasses.[7] A face shield should be used in conjunction with goggles during procedures with a higher risk of splashing, such as when handling larger volumes or cleaning up spills.[7]
-
Respiratory Protection: this compound is likely a fine powder that can be easily inhaled, causing respiratory irritation.[5] All handling of the solid and its solutions should be performed within a certified chemical fume hood to minimize vapor and aerosol inhalation.[9] A respirator is a critical component of PPE during spill cleanup outside of a fume hood.[6]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
Preparation and Weighing:
-
Work Area Preparation: Before handling the compound, ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Weigh the solid compound in a disposable weigh boat inside the fume hood. Use non-sparking tools.[2]
-
Solution Preparation: Slowly add the solid to the solvent in a flask. Cap the flask immediately after addition to prevent the release of dust or vapors.
Running the Reaction:
-
Closed System: Whenever possible, maintain a closed system to contain any vapors.
-
Ventilation: All manipulations must be performed in a chemical fume hood.[9]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and amines, as these may initiate an uncontrolled reaction.[3]
Spill Management: A Proactive Approach
Even with the best practices, spills can occur. A well-rehearsed spill response plan is crucial.[10]
For a Small Spill (manageable by trained lab personnel):
-
Alert and Isolate: Immediately alert nearby personnel and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.
-
Don Appropriate PPE: This includes a respirator, chemical splash goggles, a face shield, and heavy-duty gloves.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or cat litter.[11]
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in to minimize splashing.[11]
-
Collection: Once the material is fully absorbed, carefully scoop it into a labeled, sealable waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.[12]
Caption: Workflow for handling a chemical spill.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with the full chemical name and associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department. Do not dispose of this chemical down the drain.[2]
By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly advance your research while prioritizing the well-being of your team.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 1017782-15-8 this compound AKSci 0464AA [aksci.com]
- 5. cdn.website-editor.net [cdn.website-editor.net]
- 6. homework.study.com [homework.study.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
- 9. osha.gov [osha.gov]
- 10. westlab.com [westlab.com]
- 11. acs.org [acs.org]
- 12. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
